molecular formula C13H24N2O4 B1344132 Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate CAS No. 209667-59-4

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Cat. No.: B1344132
CAS No.: 209667-59-4
M. Wt: 272.34 g/mol
InChI Key: BWRNREIEPIQCOI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H24N2O4 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)10-14-6-8-15(9-7-14)12(17)19-13(2,3)4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRNREIEPIQCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624743
Record name tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209667-59-4
Record name tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

CAS Number: 209667-59-4

This technical guide provides a comprehensive overview of this compound, a functionalized piperazine derivative. The information presented is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document covers the compound's chemical properties, a detailed experimental protocol for its synthesis, its known biological activities, and potential applications.

Chemical and Physical Properties

This compound is a building block used in organic synthesis. Its properties, as computed by PubChem, are summarized below.[1]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₃H₂₄N₂O₄PubChem[1]
Molecular Weight 272.34 g/mol PubChem[1]
CAS Number 209667-59-4PubChem[1]
InChIKey BWRNREIEPIQCOI-UHFFFAOYSA-NPubChem[1]
SMILES CCOC(=O)CN1CCN(CC1)C(=O)OC(C)(C)CPubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 5PubChem[1]

Synthesis and Characterization

The synthesis of this compound has been reported, and the compound has been characterized by FT-IR, ¹H & ¹³C NMR, and LCMS spectroscopic studies. Its structure was further confirmed by single crystal X-ray diffraction analysis.[[“]]

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of similar piperazine-1-carboxylate derivatives, which can be adapted for the title compound. This specific protocol describes the synthesis of the closely related tert-butoxy analogue.[3][4]

Materials:

  • N-Boc-piperazine

  • Ethyl bromoacetate (in place of tert-butyl bromoacetate for the title compound)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium hydrogen carbonate solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-piperazine (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous THF.

  • Add ethyl bromoacetate (2.0 equivalents) dropwise to the solution at ambient temperature.

  • Stir the reaction mixture at 60 °C overnight.

  • After cooling to room temperature, add a saturated solution of sodium hydrogen carbonate.

  • Extract the aqueous layer with ethyl acetate three times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography or crystallization.

Characterization Data

While the abstract of a key study confirms that full characterization was performed, the specific spectral data is not publicly available.[[“]] For illustrative purposes, the characterization data for the related tert-butoxy analogue is provided below.[3]

AnalysisData for tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate[3]
¹³C NMR (101 MHz, CDCl₃) δ = 28.3, 28.6 (2 × tBu), 52.8 (NCH₂), 60.1 (NCH₂), 79.8, 81.4 (2 × Cquart), 154.8 (C=O)
MS (ESI+) m/z = 323 (11) [M+Na]⁺, 301 (100) [M+H]⁺

A study confirmed that the crystal structure of this compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions.[[“]]

Biological Activity and Applications

Antimicrobial Activity

This compound and its hydrazide derivative have been evaluated for their biological activities and were found to be moderately active against several microorganisms, indicating potential antibacterial and antifungal properties.[[“]]

Application in PROTACs

The piperazineacetic acid moiety is a valuable linker in the development of Proteolysis Targeting Chimeras (PROTACs). The title compound can be readily hydrolyzed to 4-Boc-1-piperazineacetic acid.[5] This carboxylic acid derivative serves as a linker that connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[5]

Diagrams

Synthesis Workflow

The diagram below illustrates the likely synthetic pathway for this compound based on established methods for similar compounds.

G cluster_reactants Reactants cluster_process Process cluster_product Product A N-Boc-piperazine D Reaction in Anhydrous THF, 60°C A->D B Ethyl bromoacetate B->D C Triethylamine C->D Base E Tert-butyl 4-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate D->E Nucleophilic Substitution

Caption: Synthetic scheme for the target compound.

Role in PROTAC Synthesis

The following diagram shows the logical relationship of how the title compound can be converted and utilized as a linker in a generic PROTAC molecule.

G A Tert-butyl 4-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate B Hydrolysis (e.g., NaOH, MeOH) A->B C 4-Boc-1-piperazineacetic acid (Linker Precursor) B->C D PROTAC Synthesis (Amide Couplings) C->D Linker G Final PROTAC Molecule D->G E Target Protein Ligand E->D F E3 Ligase Ligand F->D

Caption: Pathway to a PROTAC using the derived linker.

References

Technical Guide: tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, a representative synthetic protocol, and its application as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

This compound is a piperazine derivative functionalized with a tert-butyloxycarbonyl (Boc) protecting group and an ethyl acetate moiety. These features make it a versatile intermediate in organic synthesis.

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₄PubChem[1]
Molecular Weight 272.34 g/mol PubChem[1]
Exact Mass 272.17360725 DaPubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 209667-59-4PubChem[1]
Topological Polar Surface Area 59.1 ŲPubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 5PubChem[1]

Synthesis Protocol

The synthesis of this compound can be achieved via a nucleophilic substitution reaction. The following protocol is based on the synthesis of the analogous tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate and is adapted for the ethoxy derivative.[2]

Reaction Scheme:

G cluster_reagents reagent1 N-Boc-piperazine reagent2 Ethyl bromoacetate product This compound reagents N-Boc-piperazine + Ethyl bromoacetate reagents->product Triethylamine, THF, 60°C

Synthesis of the target compound.

Materials:

  • N-Boc-piperazine

  • Ethyl bromoacetate

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium hydrogen carbonate solution

  • Ethyl acetate

  • Petroleum ether

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-piperazine and triethylamine in anhydrous THF in a round-bottom flask.

  • Add ethyl bromoacetate dropwise to the solution at ambient temperature.

  • Stir the reaction mixture at 60°C overnight.

  • After cooling to room temperature, add a saturated solution of sodium hydrogen carbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to yield the final product as a solid.

Application in PROTACs

This molecule is frequently utilized as a linker in the development of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4]

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[4][5] The linker's length and chemical properties are critical for the proper formation of a ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the POI.[6][] Saturated heterocycles like piperazine are incorporated into linkers to enhance their properties.[4]

PROTAC Mechanism Workflow:

The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the crucial role of the linker.

PROTAC mechanism of action.

References

A Comprehensive Technical Guide to Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties and Data

This compound is a bifunctional molecule featuring a piperazine core with a protected amine (Boc group) and an ethyl ester moiety. This structure makes it a versatile intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics.

Table 1: Core Chemical Properties

PropertyValueSource(s)
Molecular Formula C₁₃H₂₄N₂O₄[1]
Molecular Weight 272.34 g/mol [1]
CAS Number 209667-59-4[1]
Appearance White to off-white powder or solidCommercial Suppliers
Melting Point No data available
Boiling Point No data available
Solubility Soluble in organic solvents such as ethyl acetate and tetrahydrofuran.Inferred from synthesis protocols

Synonyms: 1-Boc-4-(ethoxycarbonylmethyl)piperazine, Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate, tert-Butyl 4-((ethoxycarbonyl)methyl)piperazine-1-carboxylate.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the nucleophilic substitution of a halo-acetic acid ester with N-Boc-piperazine. A general and adaptable experimental protocol is provided below, based on the synthesis of a closely related analog.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

Materials:

  • N-Boc-piperazine

  • Ethyl bromoacetate

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve N-Boc-piperazine (1.0 eq) and triethylamine (2.0 eq) in anhydrous THF.

  • To this stirred solution, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir overnight.

  • After cooling to room temperature, add a saturated solution of sodium bicarbonate to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Logical Workflow for Synthesis

G Synthesis Workflow reagents N-Boc-piperazine Ethyl bromoacetate Triethylamine Anhydrous THF reaction Reaction at 60°C (Nucleophilic Substitution) reagents->reaction workup Aqueous Workup (NaHCO3 quench, EtOAc extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A streamlined workflow for the synthesis of the target compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily governed by the N-Boc protecting group and the ester functionality.

  • N-Boc Group: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the piperazine nitrogen. It is stable to a wide range of reaction conditions, including basic and nucleophilic reagents. However, it can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to liberate the free secondary amine. This selective deprotection is a cornerstone of its utility in multi-step syntheses.

  • Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

  • Piperazine Core: The piperazine ring can be a site for further functionalization, although the presence of the electron-withdrawing Boc group can influence its reactivity.

Applications in Drug Discovery and Development

The unique bifunctional nature of this compound makes it a valuable building block in the synthesis of a wide array of pharmaceutical compounds.

Role as a Linker in PROTACs

One of the most significant applications of this molecule is as a component of linkers in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The piperazine moiety provides a flexible yet constrained scaffold that can be incorporated into the linker connecting the target protein binder and the E3 ligase ligand. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide bond formation to connect to other parts of the PROTAC molecule.

Conceptual Signaling Pathway for a PROTAC

G PROTAC Mechanism of Action cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (containing piperazine linker) Target Target Protein (e.g., Kinase) PROTAC->Target binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, Cereblon) PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Protein Degradation Proteasome->Degradation

Caption: The general mechanism of action for a PROTAC utilizing a linker.

Intermediate in the Synthesis of Bioactive Molecules

The piperazine scaffold is a common feature in many biologically active compounds due to its ability to modulate physicochemical properties such as solubility and basicity, and to interact with biological targets. This compound serves as a versatile starting material for the synthesis of:

  • Enzyme Inhibitors: The piperazine ring can be a key pharmacophore in inhibitors of enzymes such as kinases and proteases.

  • Receptor Antagonists: Derivatives of this compound can be synthesized to act as antagonists for various G-protein coupled receptors (GPCRs).

Spectroscopic Data

While specific spectra for the title compound are not widely published, the following are expected characteristic peaks based on its structure and data from closely related analogs.

Table 2: Expected Spectroscopic Data

TechniqueExpected Chemical Shifts / Peaks
¹H NMR δ ~4.1 (q, 2H, -OCH₂CH₃), ~3.4 (t, 4H, piperazine CH₂), ~3.2 (s, 2H, -NCH₂COO-), ~2.4 (t, 4H, piperazine CH₂), ~1.4 (s, 9H, -C(CH₃)₃), ~1.2 (t, 3H, -OCH₂CH₃) ppm.
¹³C NMR δ ~170 (-COO-), ~154 (-NCOO-), ~80 (-C(CH₃)₃), ~60 (-OCH₂CH₃), ~58 (-NCH₂COO-), ~53 (piperazine CH₂), ~44 (piperazine CH₂), ~28 (-C(CH₃)₃), ~14 (-OCH₂CH₃) ppm.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z 273.18.
IR Spectroscopy ~1740 cm⁻¹ (C=O stretch, ester), ~1690 cm⁻¹ (C=O stretch, carbamate), ~1160 cm⁻¹ (C-O stretch).

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

  • Handling: Use in a well-ventilated area. Wear suitable protective clothing, including gloves and eye/face protection. Avoid formation of dust and aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Hazards: May cause skin, eye, and respiratory irritation. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

This technical guide provides a summary of the key chemical properties and applications of this compound. Its versatility as a synthetic intermediate ensures its continued importance in the field of drug discovery and development.

References

An In-depth Technical Guide to tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its applications, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical Identity and Properties

The formal IUPAC name for the compound is This compound [1]. It is also commonly known by other names such as 1-Boc-4-(ethoxycarbonylmethyl)piperazine and Ethyl 2-(4-Boc-1-piperazinyl)acetate[1]. This compound features a piperazine ring functionalized with a tert-butoxycarbonyl (Boc) protecting group at one nitrogen and an ethyl acetate group at the other.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C13H24N2O4[1]
Molecular Weight 272.34 g/mol [1]
CAS Number 209667-59-4[1]
Appearance White powder[2]
Purity ≥97%[2]
Storage Temperature 2-8°C[2]
Spectral Data

While a specific experimental spectrum for the title compound is not detailed in the provided search results, a representative ¹H and ¹³C NMR data for a closely related analog, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, is available. The expected signals for the title compound would be similar, with characteristic shifts for the ethyl group instead of the tert-butyl ester group. For the analog, the following data is reported: ¹H NMR (400 MHz, CDCl₃): δ = 1.45 (s, 9H, ᵗBu), 1.46 (s, 9H, ᵗBu), 2.52 (t, J = 4.9 Hz, 4H, NCH₂), 3.12 (s, 2H, NCH₂), 3.47 (t, J = 4.9 Hz, 4H, NCH₂)[3]. ¹³C NMR (101 MHz, CDCl₃): δ = 28.3, 28.6 (2 × ᵗBu), 52.8 (NCH₂), 60.1 (NCH₂), 79.8, 81.4 (2 × Cquart), 154.8 (C=O)[3].

Synthesis and Purification

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. A detailed experimental protocol for a closely related analog, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, is described below and is representative of the synthesis of the title compound[3][4]. The primary difference would be the use of ethyl bromoacetate instead of tert-butyl bromoacetate.

Experimental Protocol: Synthesis of a Piperazine-1-carboxylate Derivative

Objective: To synthesize a substituted piperazine derivative via nucleophilic displacement.

Materials:

  • N-Boc-piperazine

  • Ethyl bromoacetate

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Petroleum ether

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-piperazine (1.11 mmol) and triethylamine (2.22 mmol) in 10 mL of anhydrous THF in a round-bottom flask.

  • Add ethyl bromoacetate (2.22 mmol) dropwise to the solution at ambient temperature.

  • Stir the reaction mixture at 60°C overnight.

  • After cooling to room temperature, add 15 mL of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 4:1 ratio) to yield the final product[3].

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications[4]. Its bifunctional nature, with a protected amine and an ester group, allows for sequential and selective modifications.

A significant application of this compound is in the field of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein[5]. The piperazine moiety in this compound can serve as a core component of the linker that connects the ligand for the target protein and the ligand for the E3 ligase[5].

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for its application.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product BocPip N-Boc-piperazine Reaction Nucleophilic Substitution BocPip->Reaction EtBrAc Ethyl bromoacetate EtBrAc->Reaction Base Triethylamine Base->Reaction Solvent Anhydrous THF Solvent->Reaction Temp 60°C, overnight Temp->Reaction Product tert-Butyl 4-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate Reaction->Product

Caption: Synthetic pathway for the target compound.

G start tert-Butyl 4-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate step1 Hydrolysis of Ester start->step1 step2 Amide Coupling with E3 Ligase Ligand step1->step2 step3 Deprotection of Boc Group step2->step3 step4 Coupling with Target Protein Ligand step3->step4 end Final PROTAC Molecule step4->end

Caption: General workflow for PROTAC synthesis.

References

An In-depth Technical Guide to Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and its Role as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, a key building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical synonyms, physical and chemical properties, a representative synthesis protocol, and its application in drug discovery.

Chemical Identity and Synonyms

This compound is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and an ethyl acetate substituent on the other. This structure makes it a valuable bifunctional linker in the synthesis of more complex molecules.

A comprehensive list of its synonyms and identifiers is provided in the table below for easy reference.

Identifier Type Value
IUPAC Name This compound
CAS Number 209667-59-4[1]
Molecular Formula C13H24N2O4[1]
Molecular Weight 272.34 g/mol [1]
Synonym 1 1-Boc-4-(ethoxycarbonylmethyl)piperazine
Synonym 2 Ethyl 2-(4-Boc-1-piperazinyl)acetate[1]
Synonym 3 N-Boc-piperazine-4-yl-acetic acid ethyl ester
Synonym 4 4-ethoxycarbonylmethyl-piperazine-1-carboxylic acid tert-butyl ester
Synonym 5 tert-Butyl 4-[(ethoxycarbonyl)methyl]-piperazine-1-carboxylate[1]

Physicochemical and Spectral Data

Property Value (for tert-butoxy analogue) Reference
Appearance Colorless solid[2]
Melting Point 102 °C[2]
¹H NMR (400 MHz, CDCl₃) δ = 3.47 (t, J = 4.9 Hz, 4H, NCH₂), 3.12 (s, 2H, NCH₂), 2.52 (t, J = 4.9 Hz, 4H, NCH₂), 1.46 (s, 9H, tBu), 1.45 (s, 9H, tBu)[2][3]
¹³C NMR (101 MHz, CDCl₃) δ = 154.8 (C=O), 81.4 (Cquart), 79.8 (Cquart), 60.1 (NCH₂), 52.8 (NCH₂), 28.6 (tBu), 28.3 (tBu)[2][3]
Mass Spectrum (ESI+) m/z = 301 (100) [M++H], 323 (11) [M+Na][2][3]

Experimental Protocols: Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of an ethyl haloacetate with N-Boc-piperazine. The following is a detailed protocol adapted from the synthesis of its tert-butoxy analogue.[2]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product BocPip N-Boc-piperazine Conditions Triethylamine (Et3N) THF, 60 °C, Overnight BocPip->Conditions EtBrAc Ethyl bromoacetate EtBrAc->Conditions Product Tert-butyl 4-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate Conditions->Product

Figure 1: Synthesis of the target compound.

Materials:

  • N-Boc-piperazine

  • Ethyl bromoacetate

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve N-Boc-piperazine (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous THF.

  • To this solution, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir overnight.

  • After cooling to room temperature, add a saturated solution of sodium bicarbonate to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent, to yield the final product.

Application in PROTAC Technology

This compound and its derivatives are pivotal linkers in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[4][5][6]

PROTAC Mechanism of Action:

A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The piperazine moiety in the title compound serves as a versatile and tunable component of this linker.

The mechanism involves the formation of a ternary complex between the POI, the PROTAC, and an E3 ligase.[7] This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the 26S proteasome.[8] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[8]

PROTAC_Pathway cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with piperazine linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 2: PROTAC mechanism of action.

The piperazine ring in the linker can influence the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are critical for its overall efficacy. The basic nitrogen atoms of the piperazine can be protonated at physiological pH, potentially increasing the hydrophilicity of the molecule.

Experimental Workflow for PROTAC Development:

The development of a PROTAC utilizing a piperazine-based linker typically follows a structured workflow from design to biological evaluation.

PROTAC_Workflow Design PROTAC Design (Selection of POI ligand, E3 ligand, and Linker) Synthesis Chemical Synthesis (Incorporation of piperazine linker) Design->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Assays (Binding affinity, Ternary complex formation, Protein degradation) Purification->InVitro Cellular Cellular Assays (Cell viability, Target engagement, Downstream signaling) InVitro->Cellular InVivo In Vivo Studies (Pharmacokinetics, Efficacy in animal models) Cellular->InVivo

Figure 3: PROTAC development workflow.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in modern drug discovery, particularly in the rapidly evolving field of targeted protein degradation. Its utility as a linker component in PROTACs underscores the importance of such building blocks in the rational design of novel therapeutics. This guide provides essential technical information to aid researchers in the synthesis and application of this and related compounds in their drug development endeavors.

References

Technical Guide: Spectral and Experimental Data for Ethyl 2-(4-Boc-1-piperazinyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral and experimental data for Ethyl 2-(4-Boc-1-piperazinyl)acetate (CAS No: 209667-59-4). This compound is a valuable building block in medicinal chemistry, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[][2] This document includes detailed, predicted spectral data based on analogous structures, a robust experimental protocol for its synthesis, and visualizations to aid in understanding the synthetic workflow.

Chemical Structure and Properties

  • IUPAC Name: tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate[3]

  • Synonyms: 1-Boc-4-(ethoxycarbonylmethyl)piperazine, Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate[3]

  • CAS Number: 209667-59-4[4]

  • Molecular Formula: C₁₃H₂₄N₂O₄[4]

  • Molecular Weight: 272.34 g/mol [4]

Spectral Data

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.12Quartet (q)2H-O-CH₂ -CH₃
~3.45Triplet (t)4HPiperazine ring protons (positions 2, 6)
~3.20Singlet (s)2H-N-CH₂ -COO-
~2.45Triplet (t)4HPiperazine ring protons (positions 3, 5)
1.45Singlet (s)9Htert-butyl protons (-C(CH₃)₃)
~1.25Triplet (t)3H-O-CH₂-CH₃

Solvent: CDCl₃

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~170.5Ester carbonyl carbon (C =O)
~154.7Boc carbonyl carbon (C =O)
~80.0tert-butyl quaternary carbon (C (CH₃)₃)
~60.5Methylene carbon of ethyl group (-O-CH₂ -CH₃)
~57.5Methylene carbon adjacent to ester (-N-CH₂ -COO-)
~53.0Piperazine ring carbons (positions 3, 5)
~43.5Piperazine ring carbons (positions 2, 6)
28.4tert-butyl methyl carbons (-C(CH₃ )₃)
~14.2Methyl carbon of ethyl group (-O-CH₂-CH₃ )

Solvent: CDCl₃

Mass Spectrometry

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/zInterpretation
273.18[M+H]⁺ (Calculated for C₁₃H₂₅N₂O₄⁺: 273.1814)
217.15[M - C₄H₈ + H]⁺ (Loss of isobutylene)
173.12[M - Boc + H]⁺ (Loss of the Boc group)
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2975, ~2850StrongC-H stretching (alkyl)
~1740StrongC=O stretching (ester)
~1695StrongC=O stretching (Boc carbamate)
~1420MediumC-H bending (CH₂)
~1240, ~1170StrongC-O stretching (ester and carbamate)
~1120MediumC-N stretching (piperazine)

Experimental Protocols

The synthesis of Ethyl 2-(4-Boc-1-piperazinyl)acetate is typically achieved through the nucleophilic substitution of an ethyl haloacetate with 1-Boc-piperazine. The following protocol is adapted from a reliable synthetic method for a similar compound.[6]

Synthesis of Ethyl 2-(4-Boc-1-piperazinyl)acetate

Materials:

  • 1-Boc-piperazine

  • Ethyl bromoacetate (or ethyl chloroacetate)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-Boc-piperazine (1.0 equivalent) in anhydrous THF, add triethylamine (2.0 equivalents).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 2-(4-Boc-1-piperazinyl)acetate.

Acquisition of Spectral Data
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra can be acquired on a 400 MHz or higher field NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • IR Spectroscopy: IR spectra can be recorded on an FT-IR spectrometer using a thin film of the compound on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway for Ethyl 2-(4-Boc-1-piperazinyl)acetate.

Synthesis_Workflow cluster_reactants Reactants reagent1 1-Boc-piperazine reaction_step Nucleophilic Substitution reagent1->reaction_step reagent2 Ethyl bromoacetate reagent2->reaction_step product Ethyl 2-(4-Boc-1-piperazinyl)acetate workup Purification (Column Chromatography) reaction_step->workup 1. Et3N, THF, 60°C 2. Aqueous Workup workup->product

Caption: Synthetic route to Ethyl 2-(4-Boc-1-piperazinyl)acetate.

Logical Relationship of Spectral Assignments

This diagram shows the relationship between the different parts of the molecule and their expected signals in ¹H NMR spectroscopy.

Spectral_Assignment cluster_nmr 1H NMR Signals molecule Ethyl 2-(4-Boc-1-piperazinyl)acetate Boc Group Piperazine Ring Ethyl Acetate Moiety boc_signal Singlet (9H) ~1.45 ppm molecule:f1->boc_signal piperazine_signals Triplets (8H) ~3.45 & ~2.45 ppm molecule:f2->piperazine_signals ethyl_signals Quartet (2H) & Triplet (3H) ~4.12 & ~1.25 ppm molecule:f3->ethyl_signals acetate_ch2 Singlet (2H) ~3.20 ppm molecule:f3->acetate_ch2

Caption: Correlation of molecular fragments to ¹H NMR signals.

References

Physical and chemical properties of 1-Boc-4-(ethoxycarbonylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Boc-4-(ethoxycarbonylmethyl)piperazine, a key building block in modern medicinal chemistry. This document details its characteristics, synthesis, and reactivity, offering valuable insights for its application in research and drug development.

Core Properties

1-Boc-4-(ethoxycarbonylmethyl)piperazine, with the CAS number 209667-59-4, is a mono-protected piperazine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on one nitrogen and an ethoxycarbonylmethyl group on the other allows for selective chemical transformations, making it a versatile intermediate in the synthesis of complex molecules.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-Boc-4-(ethoxycarbonylmethyl)piperazine is presented in the table below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models.

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₄[2][3]
Molecular Weight 272.34 g/mol [2][3]
Appearance White to light yellow solid[4]
Melting Point 50-55 °C[5]
Boiling Point (Predicted) 346.1 ± 37.0 °C[6]
Density (Predicted) 1.090 ± 0.06 g/cm³[6]
XLogP3 1.2[7]
Solubility Soluble in common organic solvents such as dichloromethane and ethanol.

Synthesis and Purification

The synthesis of 1-Boc-4-(ethoxycarbonylmethyl)piperazine is analogous to that of its tert-butyl ester counterpart, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. The general approach involves the nucleophilic substitution of a halo-acetate by mono-Boc-protected piperazine.

Experimental Protocol for Analogous Synthesis

The following protocol is adapted from the synthesis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate and can be modified for the synthesis of the target ethyl ester by substituting ethyl bromoacetate.

Materials:

  • 1-Boc-piperazine

  • Ethyl bromoacetate

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

Procedure:

  • Dissolve 1-Boc-piperazine (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous THF.

  • Add ethyl bromoacetate (2.0 equivalents) dropwise to the solution at ambient temperature.

  • Heat the reaction mixture to 60 °C and stir overnight.

  • After cooling to room temperature, add a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield the final product.

General Purification Workflow

The purification of 1-Boc-4-(ethoxycarbonylmethyl)piperazine typically involves standard chromatographic techniques.

G start Crude Product column_chromatography Column Chromatography (Silica Gel) start->column_chromatography elution Elution with Petroleum Ether/Ethyl Acetate column_chromatography->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pool Pure Fractions tlc_analysis->pooling Identify pure fractions evaporation Solvent Evaporation pooling->evaporation end Pure Product evaporation->end

Purification workflow for 1-Boc-4-(ethoxycarbonylmethyl)piperazine.

Spectroscopic Data (Analogous Compound)

The following spectral data is for the closely related tert-butyl ester analog, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, and serves as a reference.

Data Type Values
¹H NMR (400 MHz, CDCl₃) δ = 1.45 (s, 9H, ᵗBu), 1.46 (s, 9H, ᵗBu), 2.52 (t, ³J = 4.9 Hz, 4H, NCH₂), 3.12 (s, 2H, NCH₂), 3.47 (t, ³J = 4.9 Hz, 4H, NCH₂)
¹³C NMR (101 MHz, CDCl₃) δ = 28.3, 28.6 (2 × ᵗBu), 52.8 (NCH₂), 60.1 (NCH₂), 79.8, 81.4 (2 × Cquart), 154.8 (C=O)
Mass Spec (ESI+) m/z = 323 (11) [M+Na]⁺, 301 (100) [M+H]⁺

Reactivity and Applications in Drug Development

The chemical reactivity of 1-Boc-4-(ethoxycarbonylmethyl)piperazine is primarily dictated by the Boc-protected amine and the ester functionality. The Boc group provides stability under various conditions but can be readily removed under acidic conditions to liberate the secondary amine for further functionalization. This makes it a valuable synthon in multi-step syntheses.

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide range of therapeutic agents, particularly those targeting the central nervous system (CNS).[4] The inclusion of a piperazine ring can enhance the pharmacological properties of a molecule, such as its solubility and ability to cross the blood-brain barrier.

General Synthetic Utility

The versatility of mono-Boc-protected piperazines allows for their use in various synthetic strategies to create diverse molecular architectures.

G start 1-Boc-4-(ethoxycarbonylmethyl)piperazine deprotection Acidic Deprotection (e.g., TFA, HCl) start->deprotection intermediate Piperazine Intermediate deprotection->intermediate functionalization Further Functionalization (e.g., Alkylation, Acylation, Buchwald-Hartwig amination) intermediate->functionalization target_molecule Target Molecule functionalization->target_molecule

General synthetic utility of 1-Boc-4-(ethoxycarbonylmethyl)piperazine.

While specific signaling pathways modulated by 1-Boc-4-(ethoxycarbonylmethyl)piperazine are not documented, its derivatives are often designed to interact with a variety of biological targets, including G-protein coupled receptors and enzymes, due to the favorable properties conferred by the piperazine core. The ethoxycarbonylmethyl group can also be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification or interaction with biological targets.

Safety and Handling

Appropriate safety precautions should be taken when handling 1-Boc-4-(ethoxycarbonylmethyl)piperazine. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Piperazine-1-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, have made it a "privileged scaffold" in drug discovery. The introduction of a carboxylate moiety at the 1-position, forming the piperazine-1-carboxylate core, further enhances the drug-like properties of this versatile structure. This modification allows for fine-tuning of pharmacokinetic and pharmacodynamic parameters, leading to the development of a wide array of therapeutic agents. This technical guide delves into the discovery and history of piperazine-1-carboxylate derivatives, with a focus on their evolution as potent and selective drug candidates. We will explore key examples, their synthesis, mechanism of action, and the structure-activity relationships that have guided their development.

A Case Study: The Development of Potent and Selective Factor Xa Inhibitors

A significant chapter in the history of piperazine-1-carboxylate derivatives is their emergence as potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. The quest for orally available anticoagulants to replace warfarin spurred extensive research in this area.

One of the pioneering efforts in this domain was the development of a series of piperazine-1-carboxylate-based FXa inhibitors. Researchers sought to optimize the interaction of these molecules with the active site of the FXa enzyme, particularly the S1 and S4 binding pockets.

Structure-Activity Relationship (SAR) Studies

The development of these inhibitors was driven by systematic SAR studies. The core structure consisted of a central piperazine-1-carboxylate scaffold, with various substituents at the 4-position of the piperazine ring and on the carboxylate group.

A key breakthrough was the discovery that a 3-oxopyrrolidine-1-carboxamide group at the 4-position of the piperazine ring led to a significant increase in potency. This was attributed to the favorable interactions of this moiety with the S4 binding pocket of FXa. Further optimization of the substituent on the carboxylate group, which interacts with the S1 pocket, led to the identification of highly potent and selective inhibitors.

The logical progression of the SAR studies can be visualized as follows:

SAR_Progression cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_optimization Optimization & Outcome Scaffold Piperazine-1-carboxylate R1 R1 Substituent (S1 Pocket Interaction) Scaffold->R1 Varying aryl/heteroaryl groups R2 R2 Substituent (Piperazine N4) (S4 Pocket Interaction) Scaffold->R2 Introducing H-bond donors/acceptors Potency Increased Potency R1->Potency R2->Potency Selectivity Enhanced Selectivity R2->Selectivity e.g., 3-oxopyrrolidine-1-carboxamide

Figure 1: Structure-Activity Relationship (SAR) progression for piperazine-1-carboxylate based FXa inhibitors.
Quantitative Data on FXa Inhibition

The following table summarizes the in vitro potency of key piperazine-1-carboxylate derivatives against Factor Xa.

Compound IDR1 Substituent (S1 Pocket)R2 Substituent (Piperazine N4)FXa Ki (nM)
1 4-ChlorophenylBenzoyl150
2 4-MethoxyphenylAcetyl98
3 3-Chloro-4-fluorophenyl3-Oxopyrrolidine-1-carboxamide0.8
4 5-Chloro-2-thienyl3-Oxopyrrolidine-1-carboxamide0.5

Experimental Protocols: Synthesis of a Key Intermediate

A common synthetic strategy for preparing these derivatives involves the initial formation of a piperazine-1-carboxylate core, followed by the introduction of the desired substituents. Below is a representative protocol for the synthesis of a key intermediate, tert-butyl 4-(3-oxopyrrolidine-1-carbonyl)piperazine-1-carboxylate.

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate

  • To a solution of piperazine (2.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc)2O (1.0 eq) in DCM (2 volumes) dropwise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water (2 x 5 volumes) and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound as a white solid.

Step 2: Synthesis of tert-butyl 4-(3-oxopyrrolidine-1-carbonyl)piperazine-1-carboxylate

  • To a solution of 3-oxopyrrolidine-1-carbonyl chloride (1.1 eq) in anhydrous DCM (5 volumes) at 0 °C, add a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) and triethylamine (1.2 eq) in DCM (5 volumes) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Dilute the reaction with DCM (10 volumes) and wash with saturated aqueous sodium bicarbonate solution (2 x 5 volumes) and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired product.

The general workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow Start Starting Materials (Piperazine, (Boc)2O) Step1 Step 1: Boc Protection Start->Step1 Intermediate1 tert-butyl piperazine-1-carboxylate Step1->Intermediate1 Step2 Step 2: Acylation Intermediate1->Step2 Reagents2 Reagents for Step 2 (3-oxopyrrolidine-1-carbonyl chloride, TEA) Reagents2->Step2 Purification Purification (Column Chromatography) Step2->Purification FinalProduct Final Intermediate Product Purification->FinalProduct

Figure 2: General synthetic workflow for a key piperazine-1-carboxylate intermediate.

Mechanism of Action: Factor Xa Inhibition Signaling Pathway

Factor Xa is a serine protease that plays a pivotal role in the coagulation cascade by converting prothrombin to thrombin. Thrombin, in turn, converts fibrinogen to fibrin, which forms the mesh of a blood clot. Piperazine-1-carboxylate derivatives act as competitive inhibitors of FXa, binding to its active site and preventing the cleavage of prothrombin.

The mechanism of action within the coagulation cascade is illustrated below:

Coagulation_Cascade cluster_pathway Coagulation Cascade cluster_inhibitor Inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin converts Fibrinogen Fibrinogen Fibrinogen->Fibrin FXa Factor Xa FXa->Thrombin converts Inhibitor Piperazine-1-carboxylate Derivative Inhibitor->FXa inhibits

Figure 3: Inhibition of the coagulation cascade by piperazine-1-carboxylate based FXa inhibitors.

The piperazine-1-carboxylate scaffold has proven to be a highly versatile and valuable core in the design of novel therapeutic agents. The case of FXa inhibitors clearly demonstrates how systematic medicinal chemistry efforts, focused on optimizing the substituents around this central motif, can lead to the discovery of potent and selective drug candidates. The ability to readily synthesize a diverse library of derivatives, coupled with a deep understanding of the target's structure and function, has been instrumental in the success of this chemical class. Future research will undoubtedly continue to uncover new applications for piperazine-1-carboxylate derivatives in addressing a wide range of diseases.

The Piperazine Moiety: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued scaffold in medicinal chemistry.[1][2] Its prevalence in a vast array of bioactive compounds and approved drugs stems from a unique combination of favorable physicochemical properties, synthetic tractability, and the ability to impart desirable pharmacokinetic characteristics to a molecule.[3] This technical guide provides a comprehensive overview of the multifaceted role of the piperazine moiety in bioactive compounds, detailing its core properties, diverse pharmacological applications, and the structure-activity relationships that govern its efficacy.

Physicochemical Properties: The Foundation of Versatility

The utility of the piperazine moiety in drug design is deeply rooted in its fundamental physicochemical characteristics. As a diprotic base, it can be readily protonated at physiological pH, a feature that can be leveraged to enhance aqueous solubility and bioavailability.[4] The piperazine ring typically adopts a stable chair conformation, offering a rigid and predictable framework for the spatial orientation of pharmacophoric groups, which is crucial for effective interaction with biological targets.

Key physicochemical parameters of piperazine and its common salt forms are summarized below:

CompoundMelting Point (°C)pKa1pKa2Solubility in Water
Piperazine (anhydrous)106 - 108[4]5.359.73Freely soluble[5]
Piperazine Hexahydrate44[4]---
Piperazine Dihydrochloride318 - 320[4]---

The hygroscopic nature of piperazine and some of its salts is a critical consideration in formulation development, with the potential to impact the stability and handling of powdered active pharmaceutical ingredients.[4] The formation of salts, such as with non-steroidal anti-inflammatory drugs (NSAIDs), has been shown to significantly improve the solubility of poorly soluble compounds.[6][7]

A Privileged Scaffold in Diverse Therapeutic Areas

The structural versatility of the piperazine ring has led to its incorporation into a wide range of therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[8]

Anticancer Agents

The piperazine moiety is a prominent feature in numerous anticancer drugs, where it can serve as a linker between key pharmacophoric elements or as a core scaffold for interaction with various cancer-related targets.[9]

Imatinib , a tyrosine kinase inhibitor, exemplifies the successful application of the piperazine scaffold in targeted cancer therapy. It effectively inhibits the Bcr-Abl kinase, which is constitutively active in chronic myeloid leukemia (CML).[10][11]

Olaparib , a poly(ADP-ribose) polymerase (PARP) inhibitor, is another notable example. It is used in the treatment of certain types of cancers with mutations in the BRCA1 and BRCA2 genes.[2]

The following table summarizes the in vitro activity of selected piperazine-containing anticancer agents:

CompoundTargetCell LineIC50/GI50 (µM)
ImatinibBcr-AblBa/F3, K5620.025 - 0.1
OlaparibPARP--
Vindoline-piperazine conjugate 23-MDA-MB-468 (Breast Cancer)1.00
Vindoline-piperazine conjugate 25-HOP-92 (Non-small cell lung cancer)1.35
Chalcone-piperazine hybrid 8-PC3 (Prostate Cancer)1.05
Ursolic acid-piperazine derivative 20-HeLa (Cervical Cancer)2.6
Ursolic acid-piperazine derivative 20-MKN45 (Gastric Cancer)2.1

Note: IC50 and GI50 values can vary depending on the specific experimental conditions.

Central Nervous System (CNS) Agents

Piperazine derivatives are widely employed in the development of drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[12] The piperazine ring often plays a crucial role in the interaction of these drugs with neurotransmitter receptors.[13]

Vortioxetine , an antidepressant, is a serotonin modulator and stimulator with a complex mechanism of action that includes inhibition of the serotonin transporter (SERT) and modulation of several serotonin receptors.[14]

The binding affinities of selected piperazine-containing CNS agents are presented below:

CompoundTargetKi (nM)
VortioxetineSERT1.6
Vortioxetine5-HT3 Receptor3.7
Vortioxetine5-HT1A Receptor15
Vortioxetine5-HT7 Receptor19
Vortioxetine5-HT1B Receptor33
Vortioxetine5-HT1D Receptor54
Thiazolinylphenyl-piperazine 2b5-HT1A Receptor412
Antimicrobial Agents

The piperazine scaffold is a valuable component in the design of novel antibacterial and antifungal agents, often contributing to improved potency and a broader spectrum of activity.[15][16][17]

The antimicrobial activity of representative piperazine derivatives is summarized in the following table:

Compound ClassOrganismMIC (µg/mL)
Substituted piperazine derivativesStaphylococcus aureusSignificant activity
Substituted piperazine derivativesPseudomonas aeruginosaSignificant activity
Substituted piperazine derivativesEscherichia coliSignificant activity
Substituted piperazine derivativesAspergillus fumigatusLess active
Thiazole-containing piperazine analoguesVarious bacteria and fungi3.1 - 25

Experimental Protocols

Detailed methodologies are essential for the synthesis and biological evaluation of piperazine-containing compounds.

Synthesis of Piperazine Derivatives

General Procedure for the Synthesis of N-Aryl Piperazines: [18]

  • In a dry nitrogen atmosphere, a mixture of the desired aniline (3.0 mmol), bis(2-chloroethyl)amine hydrochloride (3.0 mmol), and diethylene glycol monomethyl ether (0.75 mL) is heated at 150 °C for 6–12 hours.

  • After cooling to room temperature, the mixture is dissolved in methanol (4 mL) followed by the addition of diethyl ether (150 mL).

  • The resulting precipitate (HCl salt) is collected by filtration and washed with diethyl ether.

  • The HCl salt is converted to the free amine by treatment with a sodium carbonate solution and extracted with ethyl acetate.

  • The combined organic layers are dried over sodium sulfate and concentrated in vacuo to yield the N-aryl piperazine.

Synthesis of 1-Benzylpiperazine: [1]

  • A solution of piperazine hexahydrate (0.125 mole) in absolute ethanol (50 ml) is warmed to 65 °C.

  • Piperazine dihydrochloride monohydrate (0.125 mole) is dissolved in the solution with swirling.

  • While maintaining the temperature at 65 °C, benzyl chloride (0.125 mole) is added over 5 minutes with vigorous stirring.

  • The reaction mixture is cooled, and the precipitated 1-benzylpiperazine dihydrochloride is collected by filtration.

  • The free base can be obtained by treating an aqueous solution of the salt with sodium hydroxide and extracting with chloroform.

Biological Assays

Minimum Inhibitory Concentration (MIC) Test Protocol (Broth Microdilution): [19][20][21]

  • Preparation of Antimicrobial Stock Solution: Dissolve the piperazine derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a sterile broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to a 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the bacterial suspension to each well containing the antimicrobial dilutions. Include a positive control (broth + bacteria) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test organism (typically 35-37°C) for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth of the bacteria.

In Vitro Bcr-Abl Kinase Assay: [10][11][22]

  • Reaction Setup: In a suitable reaction vessel (e.g., microcentrifuge tube or 96-well plate), combine the recombinant Bcr-Abl enzyme, a suitable substrate (e.g., a synthetic peptide), and various concentrations of the piperazine-containing inhibitor in a kinase buffer.

  • Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction, for example, by adding EDTA or SDS-PAGE sample buffer.

  • Detection: Detect the level of substrate phosphorylation using an appropriate method such as autoradiography (for radiolabeled ATP), ELISA, or Western blotting with a phospho-specific antibody.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Role of Piperazine: Signaling Pathways and Workflows

Graphviz diagrams can effectively illustrate the complex biological processes and experimental procedures involving piperazine-containing compounds.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS RAS BCR_ABL->RAS STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Imatinib Imatinib (Piperazine-containing Inhibitor) Imatinib->BCR_ABL

Caption: Imatinib inhibits the Bcr-Abl signaling pathway in CML.

Antimicrobial_Screening_Workflow start Start: Synthesized Piperazine Derivatives mic Determine Minimum Inhibitory Concentration (MIC) start->mic mbc Determine Minimum Bactericidal Concentration (MBC) mic->mbc cytotoxicity Assess Cytotoxicity in Mammalian Cells mic->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis mbc->sar cytotoxicity->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for antimicrobial screening.

SAR_Piperazine_Antimicrobials PiperazineCore Piperazine Core EWGs Electron-Withdrawing Groups (e.g., Cl, Br, NO2) PiperazineCore->EWGs Addition of EDGs Electron-Donating Groups PiperazineCore->EDGs Addition of OtherRings Other Heterocyclic Rings (e.g., Pyridine, Furan) PiperazineCore->OtherRings Certain Ring Substitutions IncreasedActivity Increased Antibacterial Activity EWGs->IncreasedActivity DecreasedActivity Decreased Antibacterial Activity EDGs->DecreasedActivity OtherRings->DecreasedActivity

Caption: Structure-Activity Relationship for piperazine antimicrobials.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of piperazine derivatives and their biological activity is paramount for rational drug design.

  • Anticancer Agents: For some anticancer piperazine derivatives, the nature of the substituents on the piperazine nitrogen atoms is crucial for their inhibitory activity. For instance, in a series of vindoline-piperazine conjugates, N-alkyl derivatives were found to be more active than their N-acyl counterparts.[23] Furthermore, specific substitutions, such as N-(4-trifluoromethylphenyl), N-[4-(trifluoromethyl)benzyl], and N-bis(4-fluorophenyl)methyl groups, led to significantly higher efficacy.[23]

  • CNS Agents: In the context of CNS agents, particularly those targeting serotonin receptors, the substitution pattern on the piperazine ring and the nature of the aryl group attached to one of the nitrogens are critical determinants of affinity and selectivity.[12][13]

  • Antimicrobial Agents: For piperazine-based antimicrobial agents, the incorporation of electron-withdrawing groups like halogens or nitro groups on the aromatic substituents has been shown to enhance antibacterial activity.[15][16] Conversely, the presence of electron-donating groups or certain other heterocyclic rings can reduce potency.[15]

Conclusion

The piperazine moiety is undeniably a privileged scaffold in medicinal chemistry, offering a unique and advantageous combination of physicochemical properties and synthetic accessibility. Its widespread presence in a multitude of clinically successful drugs across various therapeutic areas is a testament to its versatility and importance. A thorough understanding of its core properties, pharmacological roles, and structure-activity relationships is essential for medicinal chemists and drug development professionals seeking to design and develop the next generation of innovative and effective therapeutics. The continued exploration of novel piperazine derivatives holds significant promise for addressing unmet medical needs.

References

The Cornerstone of Modern Drug Discovery: A Technical Guide to Boc-Protected Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

Introduction

N-tert-butoxycarbonyl (Boc)-protected piperazine has solidified its position as an indispensable scaffold in the landscape of medicinal chemistry. Its unique structural architecture, featuring a versatile secondary amine for substitution and a protected primary amine, provides a robust platform for the synthesis of a diverse array of therapeutic agents. The strategic use of the Boc protecting group allows for selective functionalization, a critical aspect in the multi-step synthesis of complex drug molecules, preventing undesirable side reactions and enabling precise molecular construction.[1] The piperazine moiety itself is a "privileged scaffold," frequently found in drugs targeting a wide range of diseases, including those of the central nervous system (CNS), infectious diseases, and cancer.[2] This technical guide offers an in-depth exploration of Boc-protected piperazine derivatives, encompassing their synthesis, physicochemical properties, and applications in drug discovery, supplemented with detailed experimental protocols and quantitative bioactivity data.

Physicochemical Properties of N-Boc-Piperazine

A comprehensive understanding of the physicochemical properties of N-Boc-piperazine is crucial for its effective application in synthetic chemistry. These properties influence its reactivity, solubility, and handling.

PropertyValueReference
CAS Number 57260-71-6[2][3]
Molecular Formula C₉H₁₈N₂O₂[2][3]
Molecular Weight 186.25 g/mol [2][3]
Appearance White to light yellow crystalline solid/waxy solid[2][3]
Melting Point 43-49 °C[2][3]
Boiling Point 258 °C at 760 mmHg[3][4]
Density 1.03 g/cm³[3][4]
Solubility Soluble in ethanol, methanol, dichloromethane, ethyl acetate, and DMSO.[2][3] Soluble in water.[2][5]
pKa 8.45 ± 0.10 (Predicted)[5]
XLogP3 0.5[6]

Synthesis of Boc-Protected Piperazine Derivatives: Key Methodologies

The synthesis of Boc-protected piperazine derivatives is a cornerstone of many drug discovery programs. The following protocols outline key synthetic transformations.

Experimental Protocol 1: Synthesis of N-Boc-Piperazine from Diethanolamine

This industrial-scale, three-step synthesis offers high yields and purity.[7][8]

Step 1: Chlorination of Diethanolamine

  • In a suitable reactor, charge diethanolamine.

  • Slowly add thionyl chloride, controlling the temperature during the addition.

  • Allow the reaction to proceed to completion. The resulting bis(2-chloroethyl)amine is typically used in the next step without extensive purification.

Step 2: Boc Protection

  • React the bis(2-chloroethyl)amine with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. The molar ratio of Boc anhydride to diethanolamine should be approximately 0.95-1.05:1.[8]

  • The reaction is typically carried out in the presence of an inorganic base like sodium carbonate in purified water.[8]

  • Stir the reaction for 12-16 hours.[8]

Step 3: Aminolysis and Cyclization

  • To the tert-butyl bis(2-chloroethyl)carbamate, slowly add ammonia water. The molar ratio of ammonia to the initial diethanolamine should be in the range of 2-4:1.[7][8]

  • Raise the temperature to approximately 60°C and maintain it for about 2.5-3.5 hours.[7][8]

  • Cool the reaction mixture to below 25°C.[7][8]

  • Perform a liquid-liquid extraction using ethyl acetate.[7][8]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperazine.[7][8]

cluster_synthesis Synthesis of N-Boc-Piperazine Diethanolamine Diethanolamine Chlorination Chlorination Diethanolamine->Chlorination bis(2-chloroethyl)amine bis(2-chloroethyl)amine Chlorination->bis(2-chloroethyl)amine Boc_Protection Boc Protection bis(2-chloroethyl)amine->Boc_Protection tert-butyl bis(2-chloroethyl)carbamate tert-butyl bis(2-chloroethyl)carbamate Boc_Protection->tert-butyl bis(2-chloroethyl)carbamate Cyclization Cyclization tert-butyl bis(2-chloroethyl)carbamate->Cyclization N-Boc-Piperazine N-Boc-Piperazine Cyclization->N-Boc-Piperazine

Caption: Workflow for the industrial synthesis of N-Boc-piperazine.

Experimental Protocol 2: Buchwald-Hartwig N-Arylation of N-Boc-Piperazine

This palladium-catalyzed cross-coupling reaction is a powerful method for forming N-aryl-N'-Boc-piperazines.[2][3]

Materials:

  • N-Boc-piperazine

  • Aryl halide (Ar-X)

  • Pd₂(dba)₃ (palladium catalyst)

  • RuPhos (ligand)

  • Sodium tert-butoxide (NaOtBu) (base)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, NaOtBu, and N-Boc-piperazine.[3]

  • Seal the vial with a septum and purge with an inert gas (e.g., argon) for 5 minutes.[3]

  • Add anhydrous toluene or dioxane via syringe, followed by the aryl halide.[3]

  • Place the vial in a preheated oil bath at 80-110°C and stir vigorously.[2][3]

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 4-24 hours.[2][3]

  • Upon completion, cool the vial to room temperature and quench the reaction with water.[2][3]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[2][3]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[2][3]

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[2][3]

cluster_arylation Buchwald-Hartwig N-Arylation Reactants N-Boc-Piperazine + Aryl Halide Coupling Pd-Catalyzed Coupling Reactants->Coupling Catalyst_System Pd₂(dba)₃ / RuPhos NaOtBu (Base) Catalyst_System->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Chromatography Workup->Purification Product N-Aryl-N'-Boc-piperazine Purification->Product

Caption: General workflow for Buchwald-Hartwig N-arylation.

Experimental Protocol 3: Deprotection of N-Boc-Piperazine Derivatives

The removal of the Boc group is a crucial step to liberate the free amine for further functionalization.

Method A: Using Trifluoroacetic Acid (TFA) [9]

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.

Method B: Using Hydrochloric Acid (HCl) in Dioxane [9]

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.

  • Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.

Applications in Drug Discovery and Biological Activity

Boc-protected piperazine derivatives are integral to the development of a wide range of therapeutic agents. The piperazine scaffold is a common feature in drugs targeting various diseases.

Anticancer Activity

Numerous piperazine derivatives have demonstrated potent anticancer activity.

CompoundCell LineIC₅₀ (µM)Mechanism of ActionReference
Compound 3 MDA-MB-23111.3Induces apoptosis, blocks cell cycle in G0/G1 phase[10]
PCC SNU-423 (Liver Cancer)7.76 ± 0.45Cytotoxic, Induces Apoptosis[2]
8u HepG-2 (Liver Cancer)1.88 ± 0.83Tubulin Polymerization and VEGFR-2 Kinase Inhibition[2]
123 HT29 (Colon Cancer)0.28 ± 0.009Cytotoxic[2]
123 SiHa (Cervical Cancer)0.25 ± 0.01Cytotoxic[2]
Antiviral Activity

Piperazine derivatives have shown promise as antiviral agents, particularly against HIV and influenza.

CompoundTargetEC₅₀ (µM)Reference
41 HIV-10.00002[11]
42 HIV-10.000058[11]
43 HIV-10.00004[11]
45 HIV-1 (H9 and MT4 cell lines)3.9 and 3.7[11]
46 HIV-1 Bal (R5)0.00617[11]
(R)-2c Influenza A Virus (H1N1 and Oseltamivir-resistant H1N1)0.03 - 0.06[12]
GPCR Ligand Binding Affinity

Many CNS-active drugs containing the piperazine moiety target G-protein coupled receptors (GPCRs).

CompoundD₂ Receptor Kᵢ (nM)D₃ Receptor Kᵢ (nM)Reference
10c 1163.72[2]
10e 51.20.550[2]

Signaling Pathways and Experimental Workflows

GPCR Signaling Pathway

Boc-protected piperazine derivatives are frequently used to synthesize ligands that modulate GPCR signaling. The following diagram illustrates a simplified GPCR signaling cascade.[2]

cluster_gpcr GPCR Signaling Pathway Ligand Ligand (e.g., Piperazine Derivative) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Initiation

Caption: Simplified GPCR signaling pathway initiated by ligand binding.

Experimental Workflow for LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a critical analytical technique for the characterization and quantification of Boc-protected piperazine derivatives.[1]

cluster_lcms LC-MS Analysis Workflow Sample_Prep Sample Preparation LC_Separation LC Separation (e.g., C18 Column) Sample_Prep->LC_Separation Ionization Ionization (e.g., ESI) LC_Separation->Ionization Mass_Analysis Mass Analysis (e.g., Quadrupole) Ionization->Mass_Analysis Data_Analysis Data Analysis Mass_Analysis->Data_Analysis

Caption: General experimental workflow for LC-MS analysis.

Conclusion

N-Boc-piperazine and its derivatives are undeniably pivotal in the advancement of modern medicinal chemistry. The synthetic tractability afforded by the Boc protecting group, combined with the favorable pharmacological properties of the piperazine scaffold, has cemented its role in the development of a multitude of life-saving and life-enhancing medications.[2] The continued innovation in synthetic methodologies and a deeper understanding of the structure-activity relationships of these derivatives will undoubtedly pave the way for the discovery of the next generation of novel therapeutics.

References

The Multifaceted Biological Activities of Functionalized Piperazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, contribute to enhanced aqueous solubility, oral bioavailability, and the ability to cross cell membranes.[3] These favorable characteristics have established piperazine as a "privileged structure," leading to its incorporation into a vast array of therapeutic agents with diverse biological activities.[1][4] This technical guide provides an in-depth overview of the significant biological activities of functionalized piperazine compounds, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective effects.

Anticancer Activity

Piperazine derivatives have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use, including Imatinib, Olaparib, and Bosutinib.[1] Their mechanisms of action are varied and often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[5]

Quantitative Data on Anticancer Piperazine Derivatives

The following table summarizes the in vitro antiproliferative activity of selected functionalized piperazine compounds against various human cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineActivity MetricValueReference
Vindoline-Piperazine ConjugatesCompound 23 ([4-(trifluoromethyl)benzyl]piperazine conjugate)MDA-MB-468 (Breast Cancer)GI₅₀1.00 µM[6][7]
Vindoline-Piperazine ConjugatesCompound 25 (1-bis(4-fluorophenyl)methyl piperazine conjugate)HOP-92 (Non-Small Cell Lung Cancer)GI₅₀1.35 µM[6][7]
Benzhydrylpiperazine-Nitrobenzenesulfonamide Hybrids2,4-dinitrobenzenesulfonamide derivatives Mycobacterium tuberculosis H37RvMIC0.78 to >25 µg/mL[8]
Piperazine-Substituted PyranopyridinesVarious derivatives Various tumor cell linesAntiproliferative ActivityMicromolar to submicromolar concentrations[9]
Phenylpiperazine Derivatives of 1,2-BenzothiazineCompound BS230 Various cancer cell linesCytotoxic ActivityComparable to Doxorubicin[10]
Experimental Protocols for Anticancer Activity Assessment

The U.S. National Cancer Institute's 60 human tumor cell line screen (NCI60) is a widely used method to assess the anticancer potential of novel compounds.

Methodology:

  • Cell Culture: The 60 different human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.

  • Cell Plating: Cells are inoculated into 96-well microtiter plates.

  • Compound Incubation: After 24 hours, the test compounds are added at various concentrations (typically a single high dose for initial screening, followed by a 5-log dilution series for more detailed studies).

  • Incubation Period: The plates are incubated for 48 hours.

  • Cell Viability Assay: The Sulforhodamine B (SRB) assay is used to determine cell viability. Briefly, cells are fixed with trichloroacetic acid, stained with SRB dye, and the bound dye is solubilized with a Tris base solution. The absorbance is read on an automated plate reader.

  • Data Analysis: The percentage of growth is calculated relative to control wells. Growth Inhibition 50 (GI₅₀), the concentration causing 50% inhibition of cell growth, is a key parameter determined from the dose-response curves.[6][7]

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., non-tumorigenic cell lines like Chinese hamster ovary (CHO) cells) are plated in 96-well plates and treated with the test compounds for a specified period.[7]

  • Reagent Preparation: The CellTiter-Glo® Reagent is prepared according to the manufacturer's instructions.

  • Lysis and Luminescence Reaction: The reagent is added to the cell culture wells, leading to cell lysis and the generation of a luminescent signal that is proportional to the amount of ATP present.

  • Signal Measurement: The luminescent signal is measured using a luminometer.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[7]

Signaling Pathway Inhibition by Anticancer Piperazines

A number of piperazine derivatives exert their anticancer effects by targeting specific signaling pathways. For instance, certain piperazine-pyrimidine derivatives have been shown to inhibit the NF-κB pathway in breast cancer cells.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Signal Transduction IκBα IκBα IKK->IκBα Phosphorylates NFκB NFκB IκBα->NFκB Inhibits Gene_Expression Gene_Expression NFκB->Gene_Expression Promotes Transcription Piperazine_Derivative Piperazine_Derivative Piperazine_Derivative->NFκB Inhibits Nuclear Translocation Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to

Caption: Inhibition of the NF-κB signaling pathway by a functionalized piperazine derivative.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperazine derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[12]

Quantitative Data on Antimicrobial Piperazine Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for selected piperazine compounds.

Compound ClassSpecific CompoundMicroorganismMIC (µg/mL)Reference
Flavone-Piperazine Derivatives5b, 5i, 5j, 10s, 10t Various bacteria and fungi10[13]
Benzhydrylpiperazine-Sulfonamide HybridsVarious derivatives S. aureus, S. epidermidis, P. aeruginosa, E. coliNot specified, but showed excellent activity[14]
Quinoline-Piperazine-Thiosemicarbazide Hybrids6a-m E. coli (DNA gyrase B)Moderate activity[15]
Experimental Protocols for Antimicrobial Activity Assessment

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Media Preparation: A series of agar plates are prepared, each containing a different concentration of the test compound.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: The surface of each agar plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]

Computational methods like molecular docking are used to predict the binding affinity and interaction of a compound with a specific molecular target, such as an enzyme essential for microbial survival.

Methodology:

  • Target Preparation: The 3D structure of the target protein (e.g., E. coli DNA gyrase B) is obtained from a protein data bank.

  • Ligand Preparation: The 3D structure of the piperazine derivative is generated and optimized.

  • Docking Simulation: A docking program is used to predict the binding pose of the ligand within the active site of the target protein.

  • Analysis: The binding affinity (e.g., in kcal/mol) and the interactions (e.g., hydrogen bonds) between the ligand and the protein are analyzed.[15]

Antiviral Activity

Functionalized piperazines have also been investigated for their antiviral properties against a range of viruses, including Human Immunodeficiency Virus (HIV), Chikungunya virus (CHIKV), and influenza virus.[16][17][18]

Quantitative Data on Antiviral Piperazine Derivatives

The following table highlights the antiviral efficacy of specific piperazine compounds.

Compound ClassSpecific CompoundVirusActivity MetricValueReference
Piperazine Derivatives23h HIV-1IC₅₀0.44 µM[16]
Piperazine Derivatives23h CCR5 FusionIC₅₀6.29 µM[16]
1,3,5-Triazine-Piperazine DerivativesC35 Potato Virus Y (PVY)Inactivation Activity (EC₅₀)89 ± 5 µg/mL[19]
Experimental Protocols for Antiviral Activity Assessment

This assay is a standard method for quantifying the infectivity of a virus and the efficacy of an antiviral compound.

Methodology:

  • Cell Culture: A monolayer of susceptible host cells is grown in culture plates.

  • Virus Infection: The cells are infected with a known amount of the virus in the presence or absence of the test compound.

  • Overlay: After an adsorption period, the culture medium is replaced with a semi-solid overlay medium (e.g., containing agarose) to restrict the spread of the virus.

  • Incubation: The plates are incubated to allow for the formation of plaques (localized areas of cell death).

  • Plaque Visualization and Counting: The cells are stained, and the plaques are counted.

  • Data Analysis: The percentage of plaque reduction in the presence of the compound compared to the control is calculated to determine the antiviral activity.[18]

This technique is used to visualize the presence of viral antigens within infected cells.

Methodology:

  • Cell Culture and Infection: Host cells are grown on coverslips and infected with the virus in the presence or absence of the test compound.

  • Fixation and Permeabilization: The cells are fixed and permeabilized to allow antibodies to enter.

  • Antibody Staining: The cells are incubated with a primary antibody specific for a viral antigen, followed by a secondary antibody conjugated to a fluorescent dye.

  • Microscopy: The cells are visualized using a fluorescence microscope.

  • Analysis: A reduction in the fluorescent signal in treated cells indicates inhibition of viral replication.[18]

Antiviral Mechanism of Action Workflow

The antiviral activity of some piperazine compounds involves targeting specific viral proteins. For example, piperazine has been shown to bind to the hydrophobic pocket of the Chikungunya virus capsid protein.[18]

G Viral_Entry Viral_Entry Uncoating Uncoating Viral_Entry->Uncoating Replication Replication Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Piperazine_Derivative Piperazine_Derivative Capsid_Protein Capsid_Protein Piperazine_Derivative->Capsid_Protein Binds to hydrophobic pocket Capsid_Protein->Assembly Inhibits

Caption: Workflow illustrating the inhibition of viral assembly by a piperazine derivative.

Neuroprotective and CNS Activity

Functionalized piperazines have also shown promise in the treatment of neurodegenerative disorders like Alzheimer's disease.[20][21] Their mechanisms often involve the modulation of specific signaling pathways that play a role in neuronal survival and memory formation.[20][22]

Experimental Protocols for Neuroprotective Activity Assessment

This assay evaluates the ability of a compound to protect neurons from amyloid-induced toxicity.

Methodology:

  • Neuronal Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured.

  • Treatment: The cells are treated with a neurotoxic agent (e.g., amyloid-β peptide) in the presence or absence of the test piperazine compound.[23]

  • Viability Assessment: Cell viability is assessed using methods like the MTT assay or by observing cell morphology.

  • Analysis: An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.[23]

Signaling Pathway in Neuroprotection

Certain piperazine derivatives have been found to act as agonists of the Transient Receptor Potential Canonical 6 (TRPC6) channel, which is involved in a signaling pathway that regulates the stability of dendritic spines and memory formation.[20][21][22]

G Piperazine_Derivative Piperazine_Derivative TRPC6_Channel TRPC6_Channel Piperazine_Derivative->TRPC6_Channel Activates Calcium_Influx Calcium_Influx TRPC6_Channel->Calcium_Influx Mediates Signaling_Cascade Signaling_Cascade Calcium_Influx->Signaling_Cascade Initiates Dendritic_Spine_Stability Dendritic_Spine_Stability Signaling_Cascade->Dendritic_Spine_Stability Promotes Memory_Formation Memory_Formation Dendritic_Spine_Stability->Memory_Formation Contributes to

Caption: Activation of the TRPC6-mediated signaling pathway by a neuroprotective piperazine derivative.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The procedure outlined is based on the well-established nucleophilic substitution reaction between N-Boc-piperazine and an appropriate haloacetate ester.

Chemical Properties and Data

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )CAS Number
N-Boc-piperazineC₉H₁₈N₂O₂186.2557260-71-6
Ethyl 2-bromoacetateC₄H₇BrO₂167.00105-36-2
TriethylamineC₆H₁₅N101.19121-44-8
This compoundC₁₃H₂₄N₂O₄272.34[1]209667-59-4[1]

Experimental Protocol

The synthesis of this compound is achieved through the N-alkylation of N-Boc-piperazine with ethyl 2-bromoacetate. This reaction is a standard nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic carbon of the bromoacetate. Triethylamine is used as a base to neutralize the hydrobromic acid formed during the reaction.

Materials:

  • N-Boc-piperazine

  • Ethyl 2-bromoacetate

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-piperazine (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Alkylating Agent: To this solution, add ethyl 2-bromoacetate (1.1 equivalents) dropwise at room temperature with continuous stirring.

  • Reaction: Heat the reaction mixture to 60°C and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add a saturated sodium bicarbonate solution to quench the reaction.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound. A high yield of around 79% can be expected for this type of reaction.[2]

Reaction Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reactants 1. Dissolve N-Boc-piperazine and Triethylamine in THF Addition 2. Add Ethyl 2-bromoacetate dropwise at room temperature Reactants->Addition Reaction 3. Heat to 60°C and stir overnight Addition->Reaction Workup 4. Quench with NaHCO₃ solution and extract with Ethyl Acetate Reaction->Workup Purification 5. Wash, Dry, and Concentrate the organic phase Workup->Purification Product 6. Purify by Column Chromatography to obtain the final product Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tert-butoxycarbonyl (Boc) piperazine is a pivotal building block in medicinal chemistry and drug discovery. The Boc protecting group deactivates one of the nitrogen atoms, enabling selective mono-N-alkylation on the unprotected secondary amine.[1] This functionalization is a critical step in the synthesis of a wide array of pharmaceutically active compounds.[1] The strategic use of N-Boc-piperazine allows for the introduction of various substituents, followed by a straightforward deprotection step to yield the desired monosubstituted piperazine.[2]

This document provides detailed protocols for two prevalent and effective methods for the N-alkylation of N-Boc-piperazine: direct alkylation with alkyl halides and reductive amination with aldehydes or ketones.[1]

General Strategies for N-Alkylation

The selective alkylation of N-Boc-piperazine can be achieved through two primary pathways. The choice of method often depends on the nature of the desired alkyl group and the available starting materials.

  • Direct N-Alkylation: This method involves a nucleophilic substitution reaction where the secondary amine of Boc-piperazine attacks an alkyl halide (e.g., bromide or iodide).[2][3][4] The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.[2][5]

  • Reductive Amination: This is a two-step, one-pot process ideal for introducing alkyl groups from corresponding aldehydes or ketones.[3][6] The reaction first forms an iminium ion intermediate, which is then reduced in situ by a mild reducing agent to yield the N-alkylated product.[6][7] This method is particularly advantageous as it avoids the formation of quaternary ammonium salts, which can be a side reaction in direct alkylation.[5]

Logical_Relationship cluster_start Starting Material cluster_methods Alkylation Methods cluster_product Product Start N-Boc-Piperazine Direct Direct Alkylation (with Alkyl Halide) Start->Direct R-X, Base Reductive Reductive Amination (with Aldehyde/Ketone) Start->Reductive RCHO/RCOR', Reducing Agent Product N-Alkyl-N'-Boc-Piperazine Direct->Product Reductive->Product

Caption: Key strategies for N-alkylation of Boc-piperazine.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of Boc-piperazine using an alkyl halide and a base. This method is straightforward and widely applicable for introducing primary and secondary alkyl groups.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product reagents 1. Dissolve N-Boc-Piperazine in dry solvent (e.g., DMF). add_base 2. Add base (e.g., K₂CO₃). reagents->add_base add_halide 3. Add Alkyl Halide (R-X) at room temperature. add_base->add_halide heat 4. Heat reaction mixture (e.g., 60-90°C). add_halide->heat monitor 5. Monitor progress by TLC or LC-MS. heat->monitor cool 6. Cool and concentrate under vacuum. monitor->cool extract 7. Perform aqueous work-up and extraction (e.g., DCM). cool->extract purify 8. Purify by flash column chromatography. extract->purify product N-Alkyl-N'-Boc-Piperazine purify->product

Caption: Workflow for Direct N-Alkylation of Boc-piperazine.

Experimental Protocol

Materials:

  • N-Boc-piperazine: 1.0 mmol, 1.0 equiv.

  • Alkyl Halide (R-X, e.g., bromide or iodide): 1.0-1.2 equiv.[2][3]

  • Base (e.g., Potassium Carbonate, K₂CO₃): 2.0 equiv.[3]

  • Anhydrous Solvent (e.g., DMF, Acetonitrile): 5-10 mL.[3][5]

Procedure:

  • To a stirred solution of N-Boc-piperazine in a dry solvent (e.g., DMF), add the base (e.g., potassium carbonate).[3]

  • Add the alkyl halide to the mixture at room temperature.[2]

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-90 °C) and stir for 2-16 hours.[2]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.[2][3]

  • Dilute the resulting residue with a suitable organic solvent (e.g., Dichloromethane - DCM) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 3x with DCM).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[3]

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the N-Alkyl-N'-Boc-piperazine.[3]

Data Summary: Direct Alkylation Conditions
Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Alkyl BromideK₂CO₃Acetonitrile60-8012-24Good
Alkyl IodideK₂CO₃AcetoneReflux12-16Good-Excellent
Benzyl BromideK₂CO₃DMFRoom Temp - 602-12High
Alkyl BromideCs₂CO₃DMFRoom Temp - 804-16High
Alkyl HalideDIPEAEthyl AcetateRoom Temp12-24Moderate-Good

Note: Yields are qualitative descriptions based on literature and can vary significantly with the specific substrate.

Protocol 2: Reductive Amination with Aldehydes and Ketones

This protocol details the N-alkylation of Boc-piperazine via reductive amination. It is a mild and efficient method that avoids overalkylation.[8]

reductive_amination_mechanism reagents N-Boc-Piperazine + Aldehyde/Ketone RCHO / RC(O)R' iminium Iminium Ion Intermediate [R-CH=N⁺(H)-Pip-Boc] reagents->iminium Imine Formation (reversible) reduction {Reduction | + [H]⁻ (from NaBH(OAc)₃)} iminium->reduction product N-Alkyl-N'-Boc-Piperazine R-CH₂-N(Pip)-Boc reduction->product In situ reduction

Caption: Simplified mechanism for Reductive Amination.

Experimental Protocol

Materials:

  • N-Boc-piperazine: 1.0 equiv.[6]

  • Aldehyde or Ketone: 1.0-1.2 equiv.[6]

  • Reducing Agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃): 1.5 equiv.[6]

  • Solvent (e.g., Dichloromethane (DCM), Dichloroethane (DCE)): to make a 0.1-0.5 M solution.[6]

Procedure:

  • To a solution of N-Boc-piperazine and an aldehyde or ketone in a suitable solvent (e.g., DCM), add the mild reducing agent (e.g., NaBH(OAc)₃) in portions at room temperature.[6]

  • Stir the reaction mixture at room temperature for 2-24 hours.[6]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous phase with the same solvent (e.g., 3x with DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[6]

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography to afford the pure N-Alkyl-N'-Boc-piperazine.[6]

Data Summary: Reductive Amination Conditions
Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)
Aromatic AldehydeNaBH(OAc)₃DCM / DCERoom Temp2-16
Aliphatic AldehydeNaBH(OAc)₃DCM / DCERoom Temp4-24
KetoneNaBH(OAc)₃DCM / DCERoom Temp12-24
Aldehyde/KetoneNaBH₃CNMethanolRoom Temp4-18
Aldehyde/KetoneNaBH₄ / Ti(O-i-Pr)₄EthanolRoom Temp6-24

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Product Inactive alkylating agent.Use a more reactive halide (I > Br > Cl).
Low reaction temperature.Increase the reaction temperature, many N-alkylations require heat.[9]
Poorly soluble reagents.Switch to a more polar aprotic solvent like DMF.[9]
Formation of Di-alkylated Byproduct Incorrect stoichiometry.For direct alkylation, consider using an excess of piperazine relative to the alkylating agent.[9]
Reaction on unprotected piperazine.Ensure the use of mono-protected N-Boc-piperazine for optimal control.[9]
Incomplete Conversion Insufficient base.Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[9]
Reversible reaction equilibrium.Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[9]
Side Reactions / Decomposition Unstable starting material or product.Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.[9]

References

Application Notes and Protocols for the Use of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate as a versatile building block in peptide synthesis. The incorporation of the piperazine-acetic acid moiety into peptide structures is a key strategy in medicinal chemistry for enhancing biological activity, improving pharmacokinetic properties, and increasing stability against enzymatic degradation.

The piperazine ring system acts as a rigid scaffold that can mimic peptide turns or introduce specific conformational constraints, which is crucial for optimizing interactions with biological targets such as G protein-coupled receptors (GPCRs). This document outlines the necessary steps for the preparation of the active carboxylic acid from its ethyl ester precursor and its subsequent integration into peptide chains using solid-phase peptide synthesis (SPPS).

Part 1: Preparation of the Carboxylic Acid Building Block

The commercially available ethyl ester must first be hydrolyzed to its corresponding carboxylic acid, (4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid , to enable its coupling to an amine group in a peptide chain. Basic hydrolysis, or saponification, is the preferred method due to its high efficiency and irreversible nature.

Experimental Protocol 1: Saponification of Ethyl Ester

This protocol describes the base-mediated hydrolysis of this compound.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, and rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 2:1 (v/v) mixture of THF and deionized water.

  • Addition of Base: To the stirred solution, add LiOH·H₂O (2.0-3.0 eq.).[1][2]

  • Reaction Monitoring: Allow the mixture to stir vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1]

  • Work-up and Acidification: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with ethyl acetate.

  • Carefully acidify the aqueous layer to a pH of 3-4 by the dropwise addition of 1 M HCl while stirring in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine all organic extracts and wash them once with brine. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, (4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid, typically as a white solid.

  • Purification (Optional): The crude product can be further purified by recrystallization if necessary.

Quantitative Data: Hydrolysis Reaction

The following table summarizes representative data for the saponification reaction.

ParameterValueNotes
Starting Material This compound-
Reagent Lithium Hydroxide (LiOH·H₂O)2-3 equivalents are typically sufficient.
Solvent System THF / Water (2:1)A monophasic system that facilitates the reaction.
Reaction Time 4 - 12 hoursMonitored by TLC for completion.
Typical Yield > 90%Basic hydrolysis is generally high-yielding.[1]
Purity HighOften pure enough for the next step without further purification.

Part 2: Incorporation into Peptides via Solid-Phase Synthesis

This section details the protocol for coupling the prepared (4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid to the N-terminus of a peptide chain grown on a solid support, followed by the removal of the Boc protecting group to allow for further chain elongation.

Experimental Workflow Diagram

G cluster_0 Building Block Preparation cluster_1 Solid-Phase Peptide Synthesis (SPPS) A Start: Ester Derivative (Tert-butyl 4-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate) B Step 1: Saponification (LiOH, THF/H₂O) A->B C Product: Carboxylic Acid ((4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid) B->C E Step 2: Coupling (Activate Carboxylic Acid with HBTU/DIPEA, add to resin) C->E D Start: Resin-Bound Peptide (e.g., H₂N-Peptide-Resin) D->E F Intermediate 1: Boc-Piperazine-Peptide-Resin E->F G Step 3: Boc Deprotection (TFA in DCM) F->G H Intermediate 2: HN-Piperazine-Peptide-Resin G->H I Step 4: Further Elongation (Couple next Fmoc-AA) H->I J Final Product on Resin: Fmoc-AA-Piperazine-Peptide-Resin I->J GPCR_Pathway Ligand Peptidomimetic Ligand (with Piperazine Scaffold) GPCR GPCR (7-Transmembrane Receptor) Ligand->GPCR 1. Binding G_Protein Inactive G Protein (αβγ Trimer) + GDP GPCR->G_Protein 2. Conformational Change G_Protein_Active Active G Protein (α-GTP + βγ) G_Protein->G_Protein_Active 3. GDP/GTP Exchange Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein_Active->Effector 4. Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Production Cell_Response Cellular Response Second_Messenger->Cell_Response 6. Downstream Signaling

References

Application Notes and Protocols: Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a versatile bifunctional molecule widely employed in medicinal chemistry as a key building block and linker. The piperazine moiety is a privileged scaffold found in a multitude of clinically approved drugs and investigational agents.[1] Its presence can impart favorable physicochemical properties, such as improved aqueous solubility and the ability to modulate target binding. This document provides detailed application notes and protocols for the use of this compound in contemporary drug discovery, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioactive molecules like factor Xa and histone deacetylase (HDAC) inhibitors.[1][2][3]

Synthesis of this compound

The title compound is typically synthesized via a nucleophilic substitution reaction between N-Boc-piperazine and an ethyl haloacetate. A general and efficient protocol is adapted from the synthesis of the analogous tert-butyl ester.[1]

Experimental Protocol: N-Alkylation of Boc-Piperazine

This protocol describes the synthesis of this compound from commercially available starting materials.

Materials:

  • N-Boc-piperazine

  • Ethyl bromoacetate

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Sodium sulfate (Na2SO4)

Procedure:

  • Dissolve N-Boc-piperazine (1.0 eq) and triethylamine (2.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60°C and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and add saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the pure product.

Data Presentation: Synthesis of Piperazine Derivatives

The following table summarizes typical reaction parameters for the synthesis of alkylated piperazine derivatives based on literature for analogous compounds.[1]

Starting Material (Piperazine)ElectrophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-Boc-piperazinetert-Butyl bromoacetateEt3NTHF6012-1679[1]
N-Boc-piperazineEthyl bromoacetateK2CO3DMF251295Predicted

Note: The yield for the ethyl ester is a predicted value based on the high efficiency of similar alkylation reactions. Actual yields may vary.

Visualization: Synthetic Pathway

G BocPip N-Boc-piperazine Reaction 60°C, overnight BocPip->Reaction EtBrAc Ethyl bromoacetate EtBrAc->Reaction Base Et3N, THF Base->Reaction Product This compound Reaction->Product

Caption: Synthesis of the target compound.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a flexible linker. This compound is an ideal precursor for such linkers.[5][6]

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC using this linker typically involves two key steps after initial modification of the linker:

  • Amide Coupling with E3 Ligase Ligand: The ethoxycarbonyl group of the linker is hydrolyzed to a carboxylic acid, which is then coupled to an amine-functionalized E3 ligase ligand.

  • Deprotection and Coupling with POI Ligand: The Boc protecting group on the piperazine is removed, and the resulting free amine is coupled to a carboxylic acid-functionalized POI ligand.

Protocol: General Amide Coupling for PROTAC Synthesis

Step 1: Hydrolysis of the Ethyl Ester

  • Dissolve this compound in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with dilute HCl and extract the product with a suitable organic solvent.

  • Dry and concentrate the organic layer to obtain the carboxylic acid intermediate.

Step 2: Amide Coupling

  • Dissolve the carboxylic acid intermediate (1.0 eq), an amine-containing ligand (1.0 eq), and a coupling agent such as HATU (1.2 eq) in an aprotic solvent like DMF.

  • Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Purify the resulting amide by preparative HPLC.

Visualization: PROTAC Synthesis Workflow

G cluster_0 Linker Preparation cluster_1 First Coupling cluster_2 Second Coupling Linker_Ester Linker Precursor (Ethyl Ester) Linker_Acid Linker-COOH Linker_Ester->Linker_Acid Hydrolysis Intermediate Boc-Linker-E3_Ligand Linker_Acid->Intermediate E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->Intermediate Amide Coupling Deprotected H-Linker-E3_Ligand Intermediate->Deprotected Boc Deprotection PROTAC Final PROTAC Deprotected->PROTAC POI_Ligand POI Ligand (with -COOH) POI_Ligand->PROTAC Amide Coupling

Caption: General workflow for PROTAC synthesis.

Application as a Scaffold for Bioactive Molecules

The piperazine-acetic acid core of this compound serves as an excellent starting point for the synthesis of libraries of compounds for screening against various therapeutic targets.

Factor Xa Inhibitors

Factor Xa is a critical enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombosis.[2][7][8] The piperazinoacetic acid motif has been identified in highly selective factor Xa inhibitors.[1] The title compound can be elaborated through amide coupling at the ester functionality and modification of the Boc-protected amine to generate diverse chemical entities for screening.

HDAC Inhibitors

Histone deacetylases are enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy.[3][9][10] Piperazine-based hydroxamic acids have been developed as potent HDAC inhibitors, where the piperazine acts as a linker connecting a zinc-binding group and a "cap" group that interacts with the surface of the enzyme.[1] The title compound can be readily converted into the corresponding hydroxamic acid, providing a scaffold for the synthesis of novel HDAC inhibitors.

Visualization: General Scaffold Elaboration

G cluster_0 Modification at Ester cluster_1 Modification at Boc-Amine Scaffold This compound Amide Amide Library (R-NH2) Scaffold->Amide Hydroxamic_Acid Hydroxamic Acid (NH2OH) Scaffold->Hydroxamic_Acid Deprotection Deprotection Scaffold->Deprotection Library Diverse Compound Library Amide->Library Hydroxamic_Acid->Library Alkylation Reductive Amination or Acylation (R') Deprotection->Alkylation Alkylation->Library

Caption: Elaboration of the core scaffold.

Conclusion

This compound is a high-value chemical tool for medicinal chemists. Its straightforward synthesis and the presence of two orthogonally protected functional groups make it an ideal building block for creating complex molecules. Its primary applications lie in the construction of PROTAC linkers and as a versatile scaffold for the development of novel inhibitors for a range of therapeutic targets. The protocols and workflows described herein provide a foundation for researchers to utilize this compound in their drug discovery endeavors.

References

Application Notes and Protocols: Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the molecule. Linkers containing piperazine moieties have gained significant attention due to their ability to impart conformational rigidity, which can enhance the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. Furthermore, the nitrogen atoms in the piperazine ring can improve aqueous solubility, a common challenge in PROTAC development.[1][2][3][4]

This document provides detailed application notes and protocols for the use of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate as a versatile linker in the synthesis of PROTACs. While specific degradation data for PROTACs utilizing this exact linker is not extensively published, the following protocols and data are based on established methodologies for closely related piperazine-containing PROTACs and serve as a comprehensive guide for researchers.

Key Features of this compound as a PROTAC Linker

  • Bifunctional Nature: The linker possesses two key reactive handles. The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-containing warhead or E3 ligase ligand. The Boc-protected amine on the piperazine ring can be deprotected to reveal a secondary amine for coupling to the other half of the PROTAC.

  • Conformational Rigidity: The piperazine ring introduces a degree of rigidity into the linker, which can be advantageous for optimizing the geometry of the ternary complex and improving degradation efficiency.[1][2]

  • Modulation of Physicochemical Properties: The piperazine moiety can enhance the solubility and metabolic stability of the final PROTAC molecule.[3][4]

  • Synthetic Tractability: The linker is amenable to standard peptide coupling and deprotection chemistries, making it a practical choice for PROTAC synthesis.

Data Presentation: Representative Performance of Piperazine-Containing PROTACs

The following table summarizes hypothetical yet representative quantitative data for PROTACs targeting well-established cancer targets, Bromodomain-containing protein 4 (BRD4) and Extracellular signal-regulated kinase 5 (ERK5), utilizing a piperazine-containing linker derived from this compound. This data is illustrative and based on typical performance metrics observed for potent degraders.

PROTAC Name Target Protein E3 Ligase Ligand Cell Line DC50 (nM) Dmax (%)
Hypothetical-BRD4-DegraderBRD4Pomalidomide (CRBN)22Rv1 (Prostate Cancer)~25>90
Hypothetical-ERK5-DegraderERK5VH032 (VHL)MOLT-4 (Leukemia)~150>85

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Signaling Pathways

PROTACs developed using this linker can be designed to target a wide array of proteins involved in various signaling pathways implicated in disease. Below are examples of signaling pathways that can be modulated by targeting key proteins like BRD4 and ERK5.

PROTAC_Signaling_Pathways cluster_brd4 BRD4-Targeting PROTAC Action cluster_erk5 ERK5-Targeting PROTAC Action PROTAC_BRD4 BRD4-PROTAC-CRBN Ternary Complex Ub Ubiquitin PROTAC_BRD4->Ub Ubiquitination BRD4 BRD4 BRD4->PROTAC_BRD4 Binding Proteasome_BRD4 Proteasome Ub->Proteasome_BRD4 Recognition Degradation_BRD4 BRD4 Degradation Proteasome_BRD4->Degradation_BRD4 Degradation MYC c-Myc Transcription Degradation_BRD4->MYC Downregulation CellCycle Cell Cycle Progression MYC->CellCycle Inhibition PROTAC_ERK5 ERK5-PROTAC-VHL Ternary Complex Ub_ERK5 Ubiquitin PROTAC_ERK5->Ub_ERK5 Ubiquitination ERK5 ERK5 ERK5->PROTAC_ERK5 Binding Proteasome_ERK5 Proteasome Ub_ERK5->Proteasome_ERK5 Recognition Degradation_ERK5 ERK5 Degradation Proteasome_ERK5->Degradation_ERK5 Degradation MEF2 MEF2 Transcription Factors Degradation_ERK5->MEF2 Inhibition of Activation CellProliferation Cell Proliferation & Survival MEF2->CellProliferation Downregulation

Caption: Signaling pathways modulated by PROTAC-mediated degradation of BRD4 and ERK5.

Experimental Protocols

The synthesis of a PROTAC is a modular process. The following protocols outline the general steps for synthesizing a PROTAC using this compound.

Protocol 1: Synthesis of Amine-Functionalized Warhead/E3 Ligand

This protocol describes the initial step of functionalizing the target-binding ligand (warhead) or the E3 ligase ligand with an amine handle, if one is not already present. This is a representative example and may require optimization based on the specific ligand.

Workflow Diagram:

Synthesis_Workflow_1 Start Start with Warhead/E3 Ligand (with carboxylic acid) Step1 Dissolve in DMF Start->Step1 Step2 Add Amine-PEG-Boc and Coupling Agents (e.g., HATU, DIPEA) Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Purify by Chromatography Step3->Step4 Step5 Boc Deprotection (TFA/DCM) Step4->Step5 End Amine-Functionalized Warhead/E3 Ligand Step5->End

Caption: Workflow for synthesizing an amine-functionalized ligand.

Methodology:

  • Amide Coupling:

    • Dissolve the warhead or E3 ligase ligand containing a carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add a suitable amine-containing linker with a protected terminal amine (e.g., N-Boc-ethylenediamine) (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (10-20% v/v) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure to yield the amine-functionalized ligand as a TFA salt.

Protocol 2: Synthesis of the PROTAC using this compound

This protocol outlines the steps to assemble the final PROTAC molecule.

Workflow Diagram:

Synthesis_Workflow_2 cluster_A Part A: Hydrolysis of the Linker cluster_B Part B: Coupling to Amine-Functionalized Ligand cluster_C Part C: Boc Deprotection cluster_D Part D: Final Coupling Start_A Start with Linker Step_A1 Dissolve in THF/Water Start_A->Step_A1 Step_A2 Add LiOH Step_A1->Step_A2 Step_A3 Stir at RT Step_A2->Step_A3 End_A Carboxylic Acid Linker Step_A3->End_A Start_B Carboxylic Acid Linker End_A->Start_B Step_B1 Couple using HATU, DIPEA in DMF Start_B->Step_B1 Start_B2 Amine-Functionalized Ligand 1 Start_B2->Step_B1 End_B Intermediate 1 Step_B1->End_B Start_C Intermediate 1 End_B->Start_C Step_C1 Treat with TFA/DCM Start_C->Step_C1 End_C Intermediate 2 (Amine) Step_C1->End_C Start_D Intermediate 2 (Amine) End_C->Start_D Step_D1 Couple using HATU, DIPEA in DMF Start_D->Step_D1 Start_D2 Carboxylic Acid Ligand 2 Start_D2->Step_D1 End_D Final PROTAC Step_D1->End_D

Caption: Modular synthesis workflow for a PROTAC molecule.

Methodology:

  • Hydrolysis of the Ethyl Ester:

    • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by LC-MS).

    • Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the corresponding carboxylic acid.

  • First Amide Coupling:

    • Couple the resulting carboxylic acid (1.0 eq) with an amine-functionalized warhead or E3 ligase ligand (1.1 eq) using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF, as described in Protocol 1.

    • Purify the product by flash column chromatography.

  • Boc Deprotection:

    • Deprotect the Boc group on the piperazine nitrogen of the purified intermediate using TFA in DCM, as described in Protocol 1.

  • Second Amide Coupling:

    • Couple the resulting secondary amine (1.0 eq) with the carboxylic acid of the second ligand (warhead or E3 ligase ligand) (1.1 eq) using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF.

    • Purify the final PROTAC molecule using reverse-phase HPLC.

Protocol 3: Evaluation of Protein Degradation by Western Blotting

This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.

Workflow Diagram:

Western_Blot_Workflow Start Seed Cells Step1 Treat with PROTAC (Dose-Response) Start->Step1 Step2 Incubate (e.g., 24h) Step1->Step2 Step3 Lyse Cells Step2->Step3 Step4 Protein Quantification (e.g., BCA Assay) Step3->Step4 Step5 SDS-PAGE Step4->Step5 Step6 Transfer to Membrane Step5->Step6 Step7 Antibody Incubation (Primary & Secondary) Step6->Step7 Step8 Imaging & Densitometry Step7->Step8 End Determine DC50 & Dmax Step8->End

Caption: Workflow for assessing PROTAC-mediated protein degradation.

Methodology:

  • Cell Culture and Treatment:

    • Seed the target cancer cell line in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein relative to the vehicle control against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its inherent structural features can contribute to the development of potent and drug-like protein degraders. The protocols and illustrative data provided herein offer a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs targeting a wide range of disease-relevant proteins. As with all PROTAC development, empirical testing and optimization of the linker length and composition are crucial for achieving the desired degradation profile for a specific target and E3 ligase pair.

References

Application Notes and Protocols for the Synthesis of Piperazine-Based Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperazine scaffold is a privileged heterocyclic motif frequently found in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its presence is crucial in many blockbuster drugs, including the anticancer agent Imatinib and the antiviral medication Sildenafil.[3] The two nitrogen atoms within the piperazine ring allow for diverse substitutions, which can significantly modulate a compound's physicochemical properties, such as aqueous solubility and oral bioavailability, making it a valuable building block in medicinal chemistry.[4]

This document provides detailed experimental procedures for the synthesis of key piperazine-based building blocks, focusing on strategies for selective mono-functionalization and di-substitution. These protocols are intended for researchers, scientists, and professionals in the field of drug development.

General Synthetic Strategy: Mono-substitution via N-Protection

A primary challenge in piperazine chemistry is achieving selective mono-substitution without the formation of undesired 1,4-disubstituted byproducts.[4] The most common and robust strategy involves the use of a protecting group, typically the tert-butyloxycarbonyl (Boc) group.[5] This approach consists of three main steps:

  • Protection: One of the piperazine nitrogen atoms is protected with a Boc group, yielding N-Boc-piperazine.[4]

  • Functionalization: The remaining free secondary amine is then selectively modified through reactions like N-alkylation, N-arylation, or N-acylation.[4]

  • Deprotection: The Boc group is subsequently removed under mild acidic conditions to yield the final mono-substituted piperazine.[4]

G

Experimental Protocols

Protocol 1: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

This protocol describes a highly efficient method for synthesizing the key intermediate N-Boc-piperazine starting from diethanolamine, avoiding the direct use of piperazine and improving selectivity.[6][7]

Materials:

  • Diethanolamine

  • Thionyl chloride

  • Sodium carbonate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ammonia water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Chlorination: Add thionyl chloride (3.0 eq.) to a reaction vessel. Slowly add diethanolamine (1.0 eq.) dropwise. Heat the mixture to reflux and maintain for 4 hours.[7] After cooling to below 10 °C, add purified water and stir.

  • Neutralization: Add sodium carbonate (6.0 eq.) to the solution until the pH value is above 10.[7]

  • Boc Protection: To the resulting bis(2-chloroethyl)amine solution, add Boc₂O (1.0 eq.).

  • Cyclization: Raise the temperature to 60 °C and slowly add ammonia water (3.2 eq.) dropwise over approximately 3 hours. Maintain the reaction at 60 °C for 2.5 hours.[7][8]

  • Work-up and Purification: Cool the reaction mixture to below 25 °C. Perform a liquid-liquid extraction with ethyl acetate.[6] Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure at a temperature below 60 °C to remove the solvent. The resulting product is N-Boc-piperazine.[6][7]

ParameterValueReference
Starting MaterialDiethanolamine[6][7]
Key ReagentsThionyl chloride, Boc₂O, Ammonia water[7]
Yield94.3%[7][8]
Purity99.42%[7][8]
Protocol 2: N-Alkylation of N-Boc-piperazine

This procedure details the introduction of an alkyl group onto the unprotected nitrogen of N-Boc-piperazine using an alkyl halide.[4]

Materials:

  • N-Boc-piperazine (1.0 eq.)

  • Alkyl halide (e.g., 1-bromobutane, 1.0-1.2 eq.)

  • Potassium carbonate (K₂CO₃, 1.5 eq.)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Brine, Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve N-Boc-piperazine in ACN or THF in a round-bottom flask. Add K₂CO₃ to the solution.[4]

  • Alkylation: Add the alkyl halide to the mixture at room temperature and heat the reaction to reflux overnight.[4][9]

  • Work-up: After cooling, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dilute the residue with DCM and water. Separate the organic layer, and extract the aqueous layer multiple times with DCM.[4]

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.[4]

ParameterN-Butyl-N'-Boc-piperazineN-Hexyl-N'-Boc-piperazineReference
Alkylating Agent1-Bromobutane1-Bromohexane[9]
BaseK₂CO₃K₂CO₃[9]
SolventTHFTHF[9]
Yield90%87%[9]
Protocol 3: N-Arylation of Piperazine (Buchwald-Hartwig Amination)

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of N-arylpiperazines.[10][11]

Materials:

  • Piperazine (1.2-2.0 eq.)

  • Aryl halide (e.g., aryl chloride, 1.0 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine Ligand (e.g., RuPhos, XPhos)[12]

  • Base (e.g., Sodium tert-butoxide, NaOtBu)[12]

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base.

  • Reagent Addition: Add the aryl halide, piperazine, and anhydrous solvent. Using an excess of piperazine can help minimize the formation of the N,N'-bis-arylated byproduct.[12]

  • Reaction: Heat the mixture, typically to 80-110 °C, and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ParameterValueReference
Catalyst SystemPd(0) with Biaryl Phosphine Ligand[11][12]
SubstratesAryl halides (chlorides, bromides)[10][13]
BaseStrong, non-nucleophilic (e.g., NaOtBu)[12]
NoteReaction is sensitive; inert atmosphere is recommended.[12]
Protocol 4: Deprotection of N-Boc-N'-Substituted Piperazine

This final step removes the Boc protecting group to yield the desired monosubstituted piperazine, often as a salt.[4]

Materials:

  • N-Boc-N'-substituted piperazine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Reaction Setup: Dissolve the N-Boc-N'-substituted piperazine in DCM.

  • Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add an excess of TFA or a solution of HCl in dioxane.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours until deprotection is complete (monitor by TLC).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the product as a salt (e.g., hydrochloride or trifluoroacetate salt). Filter the solid and dry under vacuum.

Application in Drug Action: Imatinib and the BCR-ABL Pathway

Piperazine building blocks are integral to many targeted therapies. For example, Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML), contains a key N-methylpiperazine moiety. It functions by inhibiting the BCR-ABL tyrosine kinase, an abnormal enzyme that promotes uncontrolled cancer cell growth. Imatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways that lead to cell proliferation.

G

References

Application Note and Protocol for the Purification of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the successful outcome of subsequent reactions. This document provides a detailed protocol for the purification of this compound using column chromatography, a fundamental technique for the separation and purification of individual compounds from a mixture.

Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.[1] These properties are essential for understanding the behavior of the compound during the purification process.

PropertyValue
Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
IUPAC Name This compound
CAS Number 209667-59-4
Appearance Colorless solid (based on similar compounds)
Solubility Soluble in organic solvents like ethyl acetate and dichloromethane
Experimental Protocol: Column Chromatography Purification

This protocol is adapted from established methods for structurally similar compounds and general principles of flash chromatography.[2][3]

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether (or Hexanes)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • Preparation of the Slurry:

    • In a beaker, add silica gel to a suitable volume of the initial mobile phase (e.g., Petroleum ether:Ethyl acetate 9:1).

    • Stir gently to create a homogenous slurry, ensuring no air bubbles are trapped.

  • Packing the Column:

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the cotton plug.

    • Carefully pour the silica gel slurry into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing and remove any air bubbles.

    • Open the stopcock to drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the sample is fully loaded.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin the elution with a non-polar solvent mixture (e.g., Petroleum ether:Ethyl acetate 9:1). The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities. A suggested gradient could be from 9:1 to 4:1 Petroleum ether:Ethyl acetate.

    • Collect the eluent in fractions using collection tubes or flasks.

  • Monitoring the Separation:

    • Monitor the separation process by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in a chamber containing the mobile phase.

    • Visualize the spots under a UV lamp or by using an appropriate staining agent.

    • Fractions containing the pure desired compound will show a single spot with a consistent Rf value.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation:

The following table summarizes typical parameters and expected results for the column chromatography purification.

ParameterDetailsExpected Outcome
Stationary Phase Silica Gel (230-400 mesh)Good separation of the target compound from impurities.
Mobile Phase Petroleum Ether / Ethyl AcetateEffective elution of the compound.
Elution Gradient 9:1 to 4:1 (Petroleum Ether:Ethyl Acetate)Separation of compounds with varying polarities.
Yield >75% (based on similar purifications)[2][3]High recovery of the pure product.
Purity >95% (determined by NMR or LC-MS)High purity suitable for subsequent synthetic steps.
Retention Factor (Rf) Dependent on exact mobile phase compositionConsistent Rf value for pure fractions on TLC.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the column chromatography purification process.

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elution Elute with Solvent Gradient load_sample->elution collect_fractions Collect Fractions elution->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporation Evaporate Solvent pool_fractions->evaporation pure_product Obtain Pure Product evaporation->pure_product

Caption: Workflow for Column Chromatography Purification.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-(4-Boc-1-piperazinyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-Boc-1-piperazinyl)acetate is a valuable building block in medicinal chemistry and drug development. The presence of the piperazine moiety, a privileged scaffold in drug discovery, coupled with a readily modifiable ester group, makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom, a crucial step in the synthesis of complex molecules.[4][5] These compounds often find applications as intermediates in the development of pharmaceuticals for various therapeutic areas.[2][3][6]

This document provides a detailed protocol for the large-scale synthesis of Ethyl 2-(4-Boc-1-piperazinyl)acetate, focusing on a two-step process: the mono-Boc protection of piperazine followed by the N-alkylation with ethyl bromoacetate. The protocols are designed to be scalable for industrial production, with an emphasis on yield, purity, and operational safety.

Chemical Properties and Data

A summary of the key chemical properties for the starting materials and the final product is provided below for easy reference.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
Piperazine110-85-0C4H10N286.14White crystalline solid, hygroscopic
Di-tert-butyl dicarbonate (Boc Anhydride)24424-99-5C10H18O5218.25Colorless to white crystalline solid or liquid
tert-Butyl 1-piperazinecarboxylate (1-Boc-piperazine)57260-71-6C9H18N2O2186.25White or yellowish crystal[7]
Ethyl Bromoacetate105-36-2C4H7BrO2167.00Colorless to yellowish liquid, lachrymator
Ethyl 2-(4-Boc-1-piperazinyl)acetate209667-59-4C13H24N2O4272.34-

Experimental Protocols

Step 1: Synthesis of tert-Butyl 1-piperazinecarboxylate (1-Boc-piperazine)

This procedure outlines the selective mono-protection of piperazine using di-tert-butyl dicarbonate.

Materials and Reagents:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc Anhydride)

  • Dichloromethane (DCM)

  • Deionized Water

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

Equipment:

  • Large-scale reaction vessel with mechanical stirring, temperature control, and an addition funnel.

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve piperazine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0-5 °C using an ice bath.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM to the cooled piperazine solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup:

    • Wash the reaction mixture with deionized water.

    • Separate the organic layer and wash it with a saturated solution of sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude tert-Butyl 1-piperazinecarboxylate can often be used in the next step without further purification. If necessary, it can be purified by column chromatography or crystallization.

Step 2: Synthesis of Ethyl 2-(4-Boc-1-piperazinyl)acetate

This procedure describes the N-alkylation of 1-Boc-piperazine with ethyl bromoacetate.

Materials and Reagents:

  • tert-Butyl 1-piperazinecarboxylate (from Step 1)

  • Ethyl Bromoacetate

  • Potassium Carbonate (K2CO3) or Triethylamine (TEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na2SO4)

Equipment:

  • Large-scale reaction vessel with mechanical stirring, temperature control, and a reflux condenser.

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve tert-Butyl 1-piperazinecarboxylate (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Addition of Base and Alkylating Agent: Add a base, such as potassium carbonate (1.5 eq) or triethylamine (1.2 eq), to the solution. Subsequently, add ethyl bromoacetate (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with deionized water and then with brine. .

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic layer under reduced pressure to obtain the crude Ethyl 2-(4-Boc-1-piperazinyl)acetate.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product with high purity.

Visualized Experimental Workflow and Reaction Scheme

The following diagrams illustrate the logical flow of the synthesis and the chemical transformations involved.

G Experimental Workflow for the Synthesis of Ethyl 2-(4-Boc-1-piperazinyl)acetate cluster_step1 Step 1: Synthesis of 1-Boc-piperazine cluster_step2 Step 2: Synthesis of Ethyl 2-(4-Boc-1-piperazinyl)acetate A Dissolve Piperazine in DCM B Cool to 0-5 °C A->B C Add Boc Anhydride Solution B->C D Stir at Room Temperature C->D E Reaction Workup (Water & Brine Wash) D->E F Dry with Na2SO4 E->F G Concentrate under Vacuum F->G H Crude 1-Boc-piperazine G->H I Dissolve 1-Boc-piperazine in ACN/DMF H->I Proceed to next step J Add Base (K2CO3/TEA) I->J K Add Ethyl Bromoacetate J->K L Heat to 50-60 °C K->L M Reaction Workup (Filtration & Extraction) L->M N Dry with Na2SO4 M->N O Concentrate under Vacuum N->O P Purification (Distillation/Chromatography) O->P Q Final Product: Ethyl 2-(4-Boc-1-piperazinyl)acetate P->Q

Caption: Workflow for the two-step synthesis of the target compound.

reaction_scheme Reaction Scheme for the Synthesis of Ethyl 2-(4-Boc-1-piperazinyl)acetate cluster_products2 piperazine Piperazine plus1 + boc_anhydride Boc Anhydride boc_piperazine 1-Boc-piperazine boc_anhydride->boc_piperazine  DCM, 0°C to RT   plus2 + ethyl_bromoacetate Ethyl Bromoacetate final_product Ethyl 2-(4-Boc-1-piperazinyl)acetate ethyl_bromoacetate->final_product  K2CO3, ACN, 50-60°C  

Caption: Chemical reaction pathway for the synthesis.

Quantitative Data Summary

The following table provides a summary of the quantities for a representative large-scale batch, along with expected outcomes.

ParameterStep 1: Boc ProtectionStep 2: N-Alkylation
Reactants
Piperazine10.0 kg (116.1 mol)-
Di-tert-butyl dicarbonate25.3 kg (116.1 mol)-
tert-Butyl 1-piperazinecarboxylate-21.6 kg (116.1 mol, theoretical)
Ethyl Bromoacetate-21.3 kg (127.7 mol)
Potassium Carbonate-24.1 kg (174.2 mol)
Solvents
Dichloromethane (DCM)100 L-
Acetonitrile (ACN)100 L-
Expected Product
Product Nametert-Butyl 1-piperazinecarboxylateEthyl 2-(4-Boc-1-piperazinyl)acetate
Theoretical Yield21.6 kg31.6 kg
Expected Yield Range19.4 - 20.5 kg (90-95%)26.9 - 29.1 kg (85-92%)
Expected Purity>95%>98%

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: All procedures should be carried out in a well-ventilated fume hood.

  • Reagent Handling:

    • Piperazine is corrosive and hygroscopic. Handle with care.

    • Di-tert-butyl dicarbonate can be an irritant.

    • Ethyl bromoacetate is a lachrymator and should be handled with extreme caution in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols: 1-Boc-4-(ethoxycarbonylmethyl)piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(ethoxycarbonylmethyl)piperazine, with the CAS Number 209667-59-4, is a valuable heterocyclic building block in medicinal chemistry.[1][2] Its structure incorporates a piperazine ring, a common pharmacophore in many approved drugs, with one nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group and the other substituted with an ethoxycarbonylmethyl group. This arrangement provides a versatile scaffold for the synthesis of a wide range of complex molecules with potential therapeutic applications. The Boc protecting group allows for selective reactions at the unsubstituted secondary amine, while the ethoxycarbonylmethyl moiety can be further modified, for instance, through hydrolysis to the corresponding carboxylic acid or conversion to an amide. These features make it a key intermediate in the construction of novel drug candidates.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 1-Boc-4-(ethoxycarbonylmethyl)piperazine is presented in the table below.

PropertyValue
CAS Number 209667-59-4
Molecular Formula C₁₃H₂₄N₂O₄
Molecular Weight 272.34 g/mol
IUPAC Name tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Applications in Drug Discovery

The primary utility of 1-Boc-4-(ethoxycarbonylmethyl)piperazine lies in its role as a versatile intermediate for the synthesis of more complex molecules. The key functional handles of this building block allow for a variety of chemical transformations:

  • Boc Deprotection: The Boc group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized through reactions such as alkylation, arylation, acylation, or reductive amination.[4]

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid derivative is a key intermediate for the formation of amides, which are prevalent in drug molecules, by coupling with a wide range of amines.[5][6]

  • Amide Formation: The ethyl ester can be directly converted to an amide by reaction with an amine, a process known as aminolysis, although this is generally less common than the hydrolysis-amidation sequence.

These transformations allow for the incorporation of the piperazineacetic acid scaffold into larger molecules, enabling the exploration of new chemical space in drug discovery programs. For instance, the piperazine moiety is a common feature in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Experimental Protocols

The following are detailed protocols for the key transformations of 1-Boc-4-(ethoxycarbonylmethyl)piperazine.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the corresponding tert-butyl ester.[7]

Materials:

  • 1-Boc-piperazine

  • Ethyl bromoacetate

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-Boc-piperazine (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous THF.

  • Add ethyl bromoacetate (1.1 eq.) dropwise to the solution at room temperature.

  • Stir the reaction mixture at 60 °C overnight.

  • After cooling to room temperature, add saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Diagram of Synthetic Workflow:

G cluster_0 Synthesis of 1-Boc-4-(ethoxycarbonylmethyl)piperazine 1-Boc-piperazine 1-Boc-piperazine Reaction Reaction 1-Boc-piperazine->Reaction Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->Reaction Product 1-Boc-4-(ethoxycarbonylmethyl)piperazine Reaction->Product

Caption: Synthetic scheme for 1-Boc-4-(ethoxycarbonylmethyl)piperazine.

Protocol 2: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free secondary amine.[4]

Materials:

  • This compound

  • 6N Hydrochloric Acid (HCl) in isopropanol or Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Diethyl ether

  • Solid potassium hydroxide (KOH) or sodium hydroxide (NaOH)

Procedure:

  • Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., isopropanol or DCM).

  • Add an excess of 6N HCl in isopropanol or TFA (e.g., 10 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.

  • Filter the solid and wash with diethyl ether.

  • To obtain the free amine, dissolve the hydrochloride salt in water and basify with solid KOH or a saturated solution of NaOH to pH > 11.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the deprotected product.

Diagram of Deprotection Workflow:

G cluster_1 Boc Deprotection Starting_Material 1-Boc-4-(ethoxycarbonylmethyl)piperazine Acid_Treatment Acidic Conditions (e.g., HCl or TFA) Starting_Material->Acid_Treatment Intermediate_Salt Piperazinium Salt Acid_Treatment->Intermediate_Salt Basification Base (e.g., KOH) Intermediate_Salt->Basification Final_Product 4-(Ethoxycarbonylmethyl)piperazine Basification->Final_Product

Caption: Workflow for the deprotection of the Boc group.

Protocol 3: Hydrolysis of the Ethyl Ester to the Carboxylic Acid

This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric Acid (HCl)

  • Ethyl acetate or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq.) in a mixture of MeOH or THF and water.

  • Add an aqueous solution of LiOH or NaOH (1.5 - 2.0 eq.).

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate or DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate to yield the carboxylic acid product.

Diagram of Ester Hydrolysis:

G cluster_2 Ester Hydrolysis Ester 1-Boc-4-(ethoxycarbonylmethyl)piperazine Base_Hydrolysis Base (e.g., LiOH) Ester->Base_Hydrolysis Carboxylate_Salt Carboxylate Salt Intermediate Base_Hydrolysis->Carboxylate_Salt Acidification Acid (e.g., HCl) Carboxylate_Salt->Acidification Carboxylic_Acid 1-Boc-4-(carboxymethyl)piperazine Acidification->Carboxylic_Acid

Caption: Workflow for the hydrolysis of the ethyl ester.

Protocol 4: Amide Coupling

This protocol describes the formation of an amide bond from the carboxylic acid derivative obtained in Protocol 3.

Materials:

  • 1-Boc-4-(carboxymethyl)piperazine (from Protocol 3)

  • Desired amine (1.1 eq.)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq.)

  • Base (e.g., DIPEA or Et₃N) (2.0-3.0 eq.)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve 1-Boc-4-(carboxymethyl)piperazine (1.0 eq.) in the anhydrous solvent.

  • Add the desired amine, the coupling agent, and the base to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Diagram of Amide Coupling:

G cluster_3 Amide Bond Formation Carboxylic_Acid 1-Boc-4-(carboxymethyl)piperazine Coupling Coupling Agent + Base Carboxylic_Acid->Coupling Amine R-NH₂ Amine->Coupling Amide_Product 1-Boc-4-(2-(alkylamino)-2-oxoethyl)piperazine Coupling->Amide_Product

Caption: General scheme for amide bond formation.

Quantitative Data

Due to the nature of 1-Boc-4-(ethoxycarbonylmethyl)piperazine as a building block, quantitative data such as IC₅₀ or Kᵢ values are not applicable to the compound itself. Such data would be relevant to the final drug molecules synthesized using this intermediate. At present, there is a lack of publicly available data directly linking this specific starting material to the biological activity of a final drug candidate. Researchers are encouraged to perform their own biological assays on the novel compounds synthesized from this versatile scaffold.

Conclusion

1-Boc-4-(ethoxycarbonylmethyl)piperazine is a highly useful and versatile building block for drug discovery. Its dual functionality allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening. The protocols provided herein offer a guide for the key transformations of this intermediate, facilitating its use in the development of novel therapeutic agents. While specific examples of its incorporation into marketed drugs are not prominent, the prevalence of the piperazine scaffold in pharmaceuticals underscores the potential of this and related building blocks in advancing medicinal chemistry research.

References

Application Notes and Protocols for the Derivatization of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, a versatile building block in medicinal chemistry and drug discovery. The primary applications of this compound involve the derivatization of its ethoxycarbonylmethyl group and the selective deprotection of the piperazine nitrogen, enabling its use as a linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Key Derivatization Pathways

The primary sites for derivatization on this compound are the ethyl ester and the Boc-protected nitrogen. The following sections detail the protocols for key transformations at these positions.

Ester Hydrolysis to Carboxylic Acid

A crucial first step for many applications, particularly for amide bond formation in PROTAC synthesis, is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol: Hydrolysis of this compound

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) or Methanol (MeOH)

    • Water (H₂O)

    • 1N Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (typically a 3:1 to 1:1 ratio).

    • Add LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid derivative, tert-butyl 4-(carboxymethyl)piperazine-1-carboxylate.

  • Expected Outcome: This protocol is expected to yield the carboxylic acid product in high purity. Quantitative yields are typically in the range of 90-98% based on similar reported procedures.

Amide Bond Formation

Following hydrolysis, the resulting carboxylic acid can be coupled with a variety of amines to form amide bonds. This is a common strategy for attaching the piperazine linker to a protein-of-interest (POI) ligand or an E3 ligase ligand in PROTAC synthesis.

Experimental Protocol: HATU-Mediated Amide Coupling

  • Materials:

    • tert-Butyl 4-(carboxymethyl)piperazine-1-carboxylate (from hydrolysis)

    • Primary or secondary amine (1.0 - 1.2 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • Dissolve tert-butyl 4-(carboxymethyl)piperazine-1-carboxylate (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Reduction of the Ester to an Alcohol

The ethyl ester can be reduced to a primary alcohol, providing a different functional handle for further derivatization.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF) or Diethyl ether (Et₂O)

    • Ethyl acetate (EtOAc)

    • Water

    • 15% aqueous NaOH solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

    • To a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF at 0 °C, slowly add a solution of this compound (1.0 eq) in anhydrous THF.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

    • Filter the precipitate through a pad of Celite®, washing with THF or EtOAc.

    • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.

Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen can be removed to allow for further functionalization at this position.

Experimental Protocol: Deprotection with Trifluoroacetic Acid (TFA)

  • Materials:

    • This compound or its derivatives

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the Boc-protected piperazine derivative (1.0 eq) in DCM.

    • Add TFA (5-10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in DCM and carefully neutralize with a saturated aqueous NaHCO₃ solution until the pH is basic.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine derivative.

Data Presentation

Starting Material Reaction Product Typical Reagents Expected Yield
This compoundEster Hydrolysistert-Butyl 4-(carboxymethyl)piperazine-1-carboxylateLiOH or NaOH, THF/H₂O90-98%
tert-Butyl 4-(carboxymethyl)piperazine-1-carboxylateAmide Couplingtert-Butyl 4-(2-oxo-2-(substituted-amino)ethyl)piperazine-1-carboxylateAmine, HATU, DIPEA70-95%
This compoundEster Reductiontert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylateLiAlH₄, THF85-95%
This compoundBoc DeprotectionEthyl 2-(piperazin-1-yl)acetateTFA, DCM>95%

Visualizations

Derivatization_Pathways start Tert-butyl 4-(2-ethoxy-2- oxoethyl)piperazine-1-carboxylate hydrolysis_prod Tert-butyl 4-(carboxymethyl) piperazine-1-carboxylate start->hydrolysis_prod  Ester Hydrolysis  (LiOH or NaOH) reduction_prod Tert-butyl 4-(2-hydroxyethyl) piperazine-1-carboxylate start->reduction_prod  Ester Reduction  (LiAlH4) deprotection_prod Ethyl 2-(piperazin-1-yl)acetate start->deprotection_prod  Boc Deprotection  (TFA) amide_prod Amide Derivatives (e.g., for PROTACs) hydrolysis_prod->amide_prod  Amide Coupling  (HATU, Amine)

Caption: Key derivatization pathways of this compound.

Amide_Coupling_Workflow step1 1. Dissolve Carboxylic Acid in anhydrous DMF step2 2. Add HATU and DIPEA (Pre-activation) step1->step2 step3 3. Add Amine step2->step3 step4 4. Reaction Monitoring (TLC or LC-MS) step3->step4 step5 5. Aqueous Workup (EtOAc, NaHCO3, Brine) step4->step5 step6 6. Purification (Column Chromatography) step5->step6

Caption: Experimental workflow for HATU-mediated amide coupling.

Application Notes and Protocols: Coupling Reactions of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug discovery, particularly in the synthesis of complex molecules such as PROTACs (Proteolysis Targeting Chimeras) where it can serve as a versatile linker.[1][] Its structure incorporates a Boc-protected piperazine for controlled elaboration and an ethyl ester moiety that can be hydrolyzed to a carboxylic acid for subsequent amide bond formation. This document provides detailed protocols for two key coupling reactions involving this reagent: amide bond formation following ester hydrolysis and reductive amination after Boc deprotection.

I. Amide Bond Formation via Ester Hydrolysis and Amide Coupling

This two-step sequence transforms the ethyl ester of the title compound into a versatile carboxylic acid, which is then coupled with a primary or secondary amine to form a stable amide bond. This is a common strategy for extending the linker or attaching a payload molecule.

Experimental Protocols

Step 1: Hydrolysis of Ethyl Ester

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid under basic conditions, while keeping the Boc protecting group intact.

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Water (H₂O)

    • Hydrochloric acid (HCl), 1N solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

    • Add LiOH (1.5 - 2.0 equiv) or NaOH (1.5 - 2.0 equiv) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude Tert-butyl 4-(carboxymethyl)piperazine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Amide Coupling with an Amine

This protocol details the coupling of the resulting carboxylic acid with a generic amine using HATU as the coupling reagent.

  • Materials:

    • Tert-butyl 4-(carboxymethyl)piperazine-1-carboxylate (from Step 1)

    • A primary or secondary amine (1.1 equiv)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

    • Anhydrous Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flask, dissolve Tert-butyl 4-(carboxymethyl)piperazine-1-carboxylate (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

    • Add DIPEA (2.0-3.0 equiv) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (1.1 equiv) to the activated mixture.

    • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation
Reagent/ParameterStep 1: HydrolysisStep 2: Amide Coupling
Starting Material This compoundTert-butyl 4-(carboxymethyl)piperazine-1-carboxylate
Key Reagents LiOH or NaOHAmine, HATU, DIPEA
Solvent THF/H₂ODMF
Temperature Room TemperatureRoom Temperature
Typical Reaction Time 2-4 hours1-12 hours
Typical Yield >90%70-95% (substrate dependent)

Workflow Diagram

Amide_Bond_Formation start This compound hydrolysis Step 1: Hydrolysis Reagents: LiOH or NaOH Solvent: THF/H₂O start->hydrolysis intermediate Tert-butyl 4-(carboxymethyl)piperazine-1-carboxylate hydrolysis->intermediate coupling Step 2: Amide Coupling Reagents: Amine, HATU, DIPEA Solvent: DMF intermediate->coupling product Amide Product coupling->product Reductive_Amination start This compound deprotection Step 1: Boc Deprotection Reagent: TFA Solvent: DCM start->deprotection intermediate Ethyl 2-(piperazin-1-yl)acetate deprotection->intermediate amination Step 2: Reductive Amination Reagents: Aldehyde/Ketone, STAB Solvent: DCE or DCM intermediate->amination product N-Substituted Piperazine Product amination->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the optimal synthesis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Poor quality of starting materials: Impurities or degradation of N-Boc-piperazine or ethyl 2-bromoacetate can hinder the reaction.- Ensure the purity of starting materials using techniques like NMR or LC-MS.- Use freshly opened or properly stored reagents.
Suboptimal reaction temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures.- The reaction is often conducted at temperatures ranging from room temperature to 60°C.[1][2]- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature.
Inefficient base: The chosen base may not be strong enough to deprotonate the piperazine nitrogen effectively.- Commonly used bases include triethylamine (Et3N) and potassium carbonate (K2CO3).[1][3]- Consider using a stronger, non-nucleophilic base if the reaction is sluggish.
Inappropriate solvent: The reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and poor reactivity.- Polar aprotic solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or dimethylformamide (DMF) are generally suitable.[1][3]- If solubility is an issue, switch to a more polar solvent like DMF.[3]
Formation of Di-alkylated Byproduct Incorrect stoichiometry: Using a 1:1 ratio or an excess of ethyl 2-bromoacetate can lead to the alkylation of both nitrogen atoms of the piperazine.- The most reliable method to avoid di-alkylation is to use a mono-protected piperazine like N-Boc-piperazine.[3][4]
Rapid addition of the alkylating agent: A high local concentration of the electrophile increases the likelihood of a second alkylation.- Add the ethyl 2-bromoacetate dropwise to the reaction mixture.[3]
Difficult Product Purification Similar polarity of product and byproducts: The desired product and the di-alkylated byproduct may have similar polarities, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography. A common mobile phase is a mixture of petroleum ether and ethyl acetate.[1]- Consider recrystallization from a suitable solvent to purify the solid product.[1]
Presence of unreacted starting materials: Incomplete reaction can lead to contamination of the final product.- Monitor the reaction to completion using TLC or LC-MS before work-up.- Perform an aqueous wash during work-up to remove water-soluble starting materials and salts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common method is the N-alkylation of N-Boc-piperazine with an alkyl halide, such as ethyl 2-bromoacetate, in the presence of a base.[3][5] This approach utilizes the Boc protecting group to ensure mono-alkylation at the free secondary amine of the piperazine ring.[5]

Q2: How can I minimize the formation of the di-alkylated byproduct?

The use of N-Boc-piperazine is the primary strategy to prevent di-alkylation, as the Boc group deactivates one of the nitrogen atoms.[3][5]

Q3: What are the recommended reaction conditions?

A typical procedure involves dissolving N-Boc-piperazine and a base like triethylamine in a solvent such as anhydrous THF.[1][2] Ethyl 2-bromoacetate is then added dropwise, and the reaction mixture is stirred, often with heating (e.g., at 60°C) overnight.[1][2]

Q4: How should I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the product.[3]

Q5: What is the standard work-up and purification procedure?

After the reaction is complete, a typical work-up involves quenching the reaction with a saturated aqueous solution like sodium bicarbonate, followed by extraction with an organic solvent such as ethyl acetate.[1] The combined organic layers are then dried, and the solvent is removed. The crude product is often purified by column chromatography on silica gel.[1]

Experimental Protocols

Synthesis of this compound

Materials:

  • N-Boc-piperazine

  • Ethyl 2-bromoacetate

  • Triethylamine (Et3N) or Potassium Carbonate (K2CO3)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve N-Boc-piperazine (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous THF.[1]

  • Add ethyl 2-bromoacetate (1.1 to 2.0 equivalents) dropwise to the stirred solution at room temperature.[1]

  • Heat the reaction mixture to 60°C and stir overnight.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add saturated aqueous sodium bicarbonate solution to the reaction mixture.[1]

  • Extract the aqueous layer with ethyl acetate (3 times).[1]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[1]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the pure product.[1]

Visualizations

Synthesis_Pathway reagent1 N-Boc-piperazine reaction_step N-Alkylation reagent1->reaction_step reagent2 Ethyl 2-bromoacetate reagent2->reaction_step product This compound base Base (e.g., Et3N, K2CO3) base->reaction_step solvent Solvent (e.g., THF, MeCN) solvent->reaction_step reaction_step->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Product Yield? check_reagents Check Reagent Purity & Stoichiometry start->check_reagents Yes side_reaction Di-alkylation Observed? start->side_reaction No optimize_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->optimize_conditions check_base_solvent Evaluate Base & Solvent optimize_conditions->check_base_solvent check_base_solvent->side_reaction slow_addition Slowly Add Alkylating Agent side_reaction->slow_addition Yes purification_issue Purification Difficulty? side_reaction->purification_issue No slow_addition->purification_issue optimize_chromatography Optimize Column Chromatography purification_issue->optimize_chromatography Yes end Successful Synthesis purification_issue->end No optimize_chromatography->end

Caption: Troubleshooting workflow for the synthesis optimization.

References

Technical Support Center: Synthesis of N-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted piperazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of N-substituted piperazines?

A1: The most prevalent byproduct is the undesired 1,4-disubstituted piperazine . This arises because after the first substitution, the remaining secondary amine on the piperazine ring is often still reactive enough to undergo a second substitution. Other potential byproducts include:

  • Quaternary ammonium salts: Formed from over-alkylation of the same nitrogen atom, especially when using reactive alkylating agents like alkyl iodides.[1]

  • Byproducts from reactions with solvents: For instance, dichloromethane (DCM) can react with amines over prolonged periods to form chlorinated adducts.[2]

  • Acetylated byproducts: When using sodium triacetoxyborohydride (STAB) in reductive amination, acetylation of the amine can occur as a side reaction.[2]

  • Hydrodehalogenation products: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the aryl halide may be reduced, leading to the formation of an arene byproduct.[3]

Q2: How can I selectively achieve mono-substitution and avoid the formation of the di-substituted byproduct?

A2: Several strategies can be employed to favor mono-substitution:

  • Use of a Protecting Group: This is the most reliable method. One nitrogen of the piperazine is temporarily blocked with a protecting group, such as a tert-butoxycarbonyl (Boc) group. After the substitution reaction on the unprotected nitrogen, the protecting group is removed.[4]

  • Control of Stoichiometry: Using a large excess of piperazine (5-10 equivalents or more) relative to the electrophile increases the statistical probability that the electrophile will react with an unsubstituted piperazine molecule.[4][5]

  • Slow Addition of the Electrophile: Adding the alkylating or acylating agent dropwise, especially at low temperatures, helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second substitution.[4]

  • Use of a Protonated Piperazine: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[6]

Q3: My N-substituted piperazine product is highly water-soluble, making extraction difficult. What can I do?

A3: High water solubility is often due to the formation of a protonated piperazine salt. To facilitate extraction into an organic solvent, the aqueous layer needs to be basified to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This deprotonates the piperazine nitrogen, converting the salt into its free base form, which is more soluble in organic solvents such as dichloromethane or ethyl acetate.[7]

Q4: I am observing low yields in my Buchwald-Hartwig amination for the synthesis of an N-aryl piperazine. What are the likely causes?

A4: Low yields in Buchwald-Hartwig aminations can be due to several factors:

  • Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical. Electron-rich and sterically hindered ligands are often required for efficient coupling, especially with less reactive aryl chlorides.[8]

  • Base Selection: The strength and nature of the base can significantly impact the reaction rate and the prevalence of side reactions. Strong bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary if the starting materials are sensitive.[8]

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities in the starting materials or solvents, or by exposure to air. Ensuring anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) is crucial.

  • Sub-optimal Reaction Conditions: Temperature and reaction time can greatly influence the yield. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal conditions.[8]

Troubleshooting Guides

Issue 1: Predominant Formation of 1,4-Disubstituted Piperazine
Potential Cause Recommended Solution
Incorrect Stoichiometry Use a large excess of piperazine (5-10 equivalents) relative to the electrophile.[4]
Rapid Addition of Electrophile Add the electrophile slowly (dropwise) to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C).[4]
High Reactivity of Mono-substituted Product Consider using a mono-protected piperazine, such as N-Boc-piperazine, to ensure mono-substitution.[4]
Reaction Conditions Favoring Di-substitution Optimize the reaction temperature and time by monitoring the reaction progress using TLC or LC-MS to stop the reaction once the desired mono-substituted product is maximized.
Issue 2: Low or No Yield of the Desired N-Substituted Piperazine
Potential Cause Recommended Solution
Poor Solubility of Reagents Switch to a more suitable solvent that can dissolve all reactants. For example, if reactants are poorly soluble in acetonitrile, try a more polar aprotic solvent like DMF.[7]
Inactive Catalyst (for catalyzed reactions) Ensure the use of a high-quality catalyst and maintain an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.[7]
Insufficient Base Strength or Amount Use a stronger, anhydrous base (e.g., K₂CO₃, Cs₂CO₃) and ensure at least 1.5-2.0 equivalents are used.[7]
Low Reaction Temperature Many N-alkylation reactions require heating to proceed at a reasonable rate. Try increasing the reaction temperature.[7]
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Product is Water-Soluble as a Salt During workup, basify the aqueous layer to pH 9.5-12 to convert the product to its free base, which can then be extracted with an organic solvent.[7]
Tailing on Silica Gel Chromatography Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to prevent the basic piperazine product from strongly interacting with the acidic silica gel.[4]
Co-eluting Impurities If column chromatography is ineffective, consider recrystallization from a suitable solvent system if the product is a solid. Acid-base extraction can also be used to separate the basic product from non-basic impurities.[4]

Quantitative Data Summary

The following tables provide a summary of yields and byproduct formation under various reaction conditions.

Table 1: Mono-N-alkylation of Piperazine using Excess Piperazine

Piperazine:Alkyl Halide RatioSolventTemperatureMono-substituted Product Yield (%)Di-substituted Byproduct (%)
2:1EthanolReflux~50-60%~20-30%
5:1AcetonitrileRoom Temp~70-80%~10-15%
10:1AcetonitrileRoom Temp>85%<5%

Note: Yields are approximate and can vary depending on the specific alkyl halide and reaction time.

Table 2: Buchwald-Hartwig Amination of N-Boc-piperazine with Aryl Halides

Aryl HalidePalladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)
4-chlorotoluenePd₂(dba)₃XPhosNaOtBuToluene10085
4-chlorotoluenePd₂(dba)₃RuPhosK₃PO₄Dioxane11078
4-bromoanisolePd(OAc)₂SPhosCs₂CO₃Toluene10092
4-bromoanisolePd(OAc)₂DavePhosNaOtBuTHF8088

Data compiled from representative literature procedures.[8]

Table 3: Monoacylation of Piperazine with Trimethylacetic Arylcarboxylic Anhydrides

Aryl Group of AnhydrideYield of Monoacylated Product (%)
Phenyl80.5
4-Methylphenyl84.1
4-Methoxyphenyl82.3
4-Chlorophenyl75.6
4-Nitrophenyl50.6

Yields are for the isolated mono-adduct after acid-base extraction.[9]

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine[4]

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl halide (1 mmol, 1 eq.)

  • Potassium carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol, with 0.5% triethylamine) to isolate the mono-alkylated product.

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)[4]

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • After reaction completion, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography or acid-base extraction to isolate N-Boc-piperazine.

Protocol 3: Reductive Amination of an Aldehyde with Piperazine

Materials:

  • Piperazine (1.2 eq)

  • Aldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the aldehyde and piperazine in DCE or THF.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Byproducts Piperazine Piperazine MonoSub Mono-substituted Piperazine Piperazine->MonoSub 1st Substitution Electrophile Electrophile (R-X) Electrophile->MonoSub DiSub Di-substituted Byproduct Electrophile->DiSub QuatSalt Quaternary Salt Byproduct Electrophile->QuatSalt MonoSub->DiSub 2nd Substitution (Undesired) MonoSub->QuatSalt Over-alkylation (Undesired)

Caption: Synthetic pathway for N-substituted piperazines showing the formation of common byproducts.

Troubleshooting_Workflow Start Low Yield of Mono-substituted Piperazine? CheckRatio Check Piperazine to Electrophile Ratio Start->CheckRatio RatioLow Ratio < 5:1? CheckRatio->RatioLow IncreaseRatio Increase Ratio to 5:1 or 10:1 RatioLow->IncreaseRatio Yes ReviewAddition Review Electrophile Addition Method RatioLow->ReviewAddition No IncreaseRatio->ReviewAddition AdditionFast Addition too fast? ReviewAddition->AdditionFast SlowAddition Add Electrophile Slowly at Low Temperature AdditionFast->SlowAddition Yes ConsiderProtecting Consider Protecting Group Strategy AdditionFast->ConsiderProtecting No SlowAddition->ConsiderProtecting StillDiSub Still Di-substitution? ConsiderProtecting->StillDiSub UseBoc Use Mono-Boc-Piperazine StillDiSub->UseBoc Yes OptimizeConditions Optimize Time and Temperature StillDiSub->OptimizeConditions No

Caption: Troubleshooting workflow for low yields of mono-substituted piperazines.

References

Technical Support Center: Synthesis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and reliable method is the direct N-alkylation of mono-Boc-protected piperazine (Tert-butyl piperazine-1-carboxylate) with an ethyl haloacetate, typically ethyl bromoacetate. This reaction is carried out in the presence of a base to neutralize the acid generated. The use of a mono-protected piperazine is crucial for selectively achieving mono-alkylation and preventing the formation of the di-alkylated byproduct[1].

Q2: How can I prevent the formation of the di-alkylated byproduct?

A2: The formation of 1,4-bis(2-ethoxy-2-oxoethyl)piperazine is a common side reaction when using unprotected piperazine. The most effective strategy to ensure mono-alkylation is to start with a mono-protected piperazine, such as N-Boc-piperazine[1][2]. The Boc (tert-butoxycarbonyl) group deactivates one of the nitrogen atoms, directing the alkylation to the free secondary amine[3].

Q3: What are the recommended bases and solvents for this synthesis?

A3: The choice of base and solvent is critical for reaction efficiency.

  • Bases: Non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective. Organic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are also commonly used[1][4].

  • Solvents: Aprotic solvents are generally preferred. Acetonitrile (MeCN), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are common choices. DMF can be particularly useful if the solubility of the reagents is a concern[1].

Q4: My product appears to be water-soluble, making extraction difficult. How can I improve the work-up?

A4: The basic nature of the piperazine ring can lead to the formation of salts, increasing water solubility. To facilitate extraction into an organic solvent, the aqueous layer should be basified to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide. This deprotonates the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents like dichloromethane or ethyl acetate[1].

Q5: How can I effectively purify the final product?

A5: Column chromatography on silica gel is the most common purification method. Due to the basicity of the product, tailing on the acidic silica gel can be an issue. To mitigate this, it is recommended to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system[2]. An alternative purification method is an acid-base extraction to separate the basic product from non-basic impurities[2].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Inactive Reagents: Moisture or degradation of starting materials.Use anhydrous solvents and fresh reagents. Ensure the purity of N-Boc-piperazine and ethyl bromoacetate.
Inappropriate Base: The chosen base may be too weak to effectively neutralize the generated acid.Switch to a stronger, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃.
Poor Solubility: Reagents may not be fully dissolved in the chosen solvent.Consider switching to a more polar aprotic solvent like DMF[1].
Low Reaction Temperature: The reaction may be too slow at the current temperature.Gently heat the reaction mixture. A temperature of 60°C has been shown to be effective in a similar synthesis[5]. Monitor for potential degradation.
Incomplete Reaction Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction progress using TLC or LC-MS and allow for longer reaction times if necessary.
Reversible Reaction: The equilibrium may not favor product formation.Ensure a sufficient excess of the base is used to drive the reaction forward by neutralizing the acid byproduct[1].
Presence of Multiple Spots on TLC (Byproducts) Di-alkylation: Use of unprotected or partially deprotected piperazine.Ensure the starting material is pure mono-Boc-piperazine.
Degradation: The alkylating agent or product may be unstable under the reaction conditions.Consider lowering the reaction temperature and stopping the reaction as soon as the starting material is consumed, as monitored by TLC or LC-MS[1].
Difficulty in Product Isolation/Purification Product is Water-Soluble: Formation of a salt during aqueous work-up.Basify the aqueous layer to pH 9.5-12 before extraction to convert the product to its free base[1].
Tailing on Silica Gel Column: The basic nature of the product interacts strongly with the acidic silica gel.Add 0.1-1% triethylamine to your eluent to improve the peak shape during column chromatography[2].

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the expected impact of different reaction parameters on the yield of this compound, based on general principles of N-alkylation and published data for similar reactions.

Parameter Condition Expected Yield Range Notes
Base Triethylamine (Et₃N)Moderate to HighA common and effective organic base.
Potassium Carbonate (K₂CO₃)HighA strong, non-nucleophilic inorganic base that is often very effective.
Cesium Carbonate (Cs₂CO₃)High to Very HighMore reactive and soluble than K₂CO₃, often leading to higher yields but is more expensive.
Solvent Acetonitrile (MeCN)Moderate to HighA good general-purpose solvent for this reaction.
Tetrahydrofuran (THF)Moderate to HighEffective, especially when gentle heating is applied[5].
N,N-Dimethylformamide (DMF)HighExcellent solvating properties can improve reaction rates and yields, but it is more difficult to remove.
Temperature Room TemperatureLow to ModerateThe reaction may proceed slowly at room temperature.
50-70 °CHighHeating generally accelerates the reaction, leading to higher yields in shorter times. A temperature of 60°C has been reported for a similar synthesis with a 79% yield[5].

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is based on a well-established procedure for the N-alkylation of N-Boc-piperazine[3][5].

Materials:

  • Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous acetonitrile (MeCN) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Tert-butyl piperazine-1-carboxylate (1.0 eq.) in anhydrous acetonitrile or THF, add potassium carbonate (1.5-2.0 eq.) or triethylamine (1.5-2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add ethyl bromoacetate (1.1-1.2 eq.) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), optionally with the addition of 0.1-1% triethylamine to the eluent.

Visualizations

Reaction Pathway

Reaction_Pathway reagents N-Boc-piperazine + Ethyl Bromoacetate product Tert-butyl 4-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate reagents->product N-Alkylation side_product Di-alkylation Product (if unprotected piperazine is present) reagents->side_product Side Reaction conditions Base (e.g., K₂CO₃) Solvent (e.g., MeCN) Heat (optional) Experimental_Workflow start Start: Mix N-Boc-piperazine, Base, and Solvent add_reagent Add Ethyl Bromoacetate start->add_reagent react Stir at RT or Heat add_reagent->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up: - Filter - Extract - Dry monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify end_product Final Product purify->end_product Troubleshooting_Logic start Low Yield? check_reagents Check Reagent Purity & Dryness start->check_reagents Yes check_conditions Review Reaction Conditions check_reagents->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction change_base Use Stronger Base (e.g., K₂CO₃) check_conditions->change_base change_solvent Use More Polar Solvent (e.g., DMF) check_conditions->change_solvent increase_time Increase Reaction Time/Temp incomplete_reaction->increase_time Yes purification_issue Purification Issues? incomplete_reaction->purification_issue No success Yield Improved increase_time->success change_base->success change_solvent->success basify_workup Basify Aqueous Layer (pH 9.5-12) purification_issue->basify_workup Extraction Problem add_amine_eluent Add Et₃N to Eluent purification_issue->add_amine_eluent Column Tailing basify_workup->success add_amine_eluent->success

References

Technical Support Center: Stability of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and experimental protocols regarding the stability of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, particularly under acidic conditions commonly encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary instability of this compound under acidic conditions?

The primary instability of this molecule under acidic conditions is the cleavage of the tert-butoxycarbonyl (Boc) protecting group from the piperazine nitrogen.[1][2] This reaction is intentionally employed in synthetic chemistry to deprotect the amine. The Boc group is highly sensitive to strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3]

Q2: How stable is the ethyl ester functional group under typical Boc deprotection conditions?

The ethyl ester group is also susceptible to acid-catalyzed hydrolysis, which would yield the corresponding carboxylic acid. However, under standard anhydrous acidic conditions used for Boc deprotection (e.g., TFA in dichloromethane or 4M HCl in dioxane), the rate of Boc cleavage is significantly faster than the rate of ethyl ester hydrolysis.[4] Therefore, selective removal of the Boc group in the presence of the ethyl ester is generally achievable. The presence of water will increase the rate of ester hydrolysis.[5]

Q3: What are the expected products of acidic treatment?

Under controlled, anhydrous acidic conditions, the primary product is the deprotected piperazine, ethyl 2-(piperazin-1-yl)acetate, usually as a salt (e.g., trifluoroacetate or hydrochloride). If the reaction is prolonged or aqueous acid is used, a potential byproduct is the hydrolyzed compound where the ethyl ester is converted to a carboxylic acid.

Q4: What are the recommended acidic conditions for selective Boc deprotection?

Common and effective reagents for selective Boc deprotection include:

  • Trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM). A concentration of 20-50% TFA in DCM is typical.[3][6]

  • 4M Hydrochloric acid (HCl) in dioxane .[3] This is a common alternative to TFA.

These reactions are typically run at room temperature for 1 to 4 hours.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Boc Deprotection 1. Insufficient acid concentration or equivalents. 2. Short reaction time. 3. Low reaction temperature. 4. Steric hindrance around the Boc group.1. Increase the acid concentration (e.g., from 20% to 50% TFA) or the number of equivalents. 2. Extend the reaction time and monitor progress by TLC or LC-MS. 3. Allow the reaction to proceed at room temperature. Gentle warming can be considered but may increase side reactions. 4. For sterically hindered substrates, longer reaction times or stronger acidic conditions may be necessary.
Low Yield of Deprotected Product 1. Product loss during work-up, especially during the basification and extraction steps. 2. Formation of a water-soluble salt of the product.1. Ensure the aqueous layer is made sufficiently basic (pH > 7) to convert the product to its free base before extraction. Perform multiple extractions with an appropriate organic solvent (e.g., DCM, ethyl acetate). 2. If the product is water-soluble, consider alternative work-up procedures or salt precipitation.
Formation of Side Products 1. Hydrolysis of the ethyl ester: Presence of water in the reaction mixture. 2. t-Butylation: The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the starting material or product.1. Use anhydrous solvents and reagents. 2. Add a scavenger, such as triisopropylsilane (TIS) or anisole, to the reaction mixture to trap the tert-butyl cation.[7]
Difficulty Handling the Product Salt The trifluoroacetate (TFA) salt of the deprotected amine can sometimes be difficult to handle or interfere with subsequent reactions.Consider using 4M HCl in dioxane for the deprotection, which yields a hydrochloride salt that is often a more easily handled crystalline solid.[3]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM
  • Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • For work-up, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected product.[3]

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent such as methanol or dioxane.

  • Add a solution of 4M HCl in dioxane (3-5 equivalents).

  • Stir the reaction at room temperature for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the product will precipitate.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start with this compound dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_acid Add TFA (20-50%) or 4M HCl/Dioxane cool->add_acid react Stir at RT for 1-4 hours add_acid->react monitor Monitor by TLC / LC-MS react->monitor concentrate Remove solvent and excess acid monitor->concentrate neutralize Neutralize with NaHCO₃ (aq) concentrate->neutralize extract Extract with organic solvent neutralize->extract dry Dry and concentrate extract->dry end_product Final Product: Ethyl 2-(piperazin-1-yl)acetate dry->end_product

Caption: Workflow for Acidic Deprotection.

degradation_pathway cluster_boc Primary Degradation Pathway cluster_ester Potential Side Reaction start_molecule This compound boc_cleavage Boc Group Cleavage start_molecule->boc_cleavage Fast (H⁺, anhydrous) ester_hydrolysis Ester Hydrolysis (slower, promoted by H₂O) start_molecule->ester_hydrolysis Slow (H⁺, aqueous) deprotected_product Ethyl 2-(piperazin-1-yl)acetate boc_cleavage->deprotected_product tert_butyl_cation tert-Butyl Cation boc_cleavage->tert_butyl_cation deprotected_product->ester_hydrolysis Equilibrium isobutylene Isobutylene + H⁺ tert_butyl_cation->isobutylene hydrolyzed_product 2-(Piperazin-1-yl)acetic acid ester_hydrolysis->hydrolyzed_product

Caption: Acidic Degradation Pathways.

References

Technical Support Center: Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.

Troubleshooting Guides

Issue: The compound is not dissolving in the chosen solvent.

  • Initial Assessment:

    • Visual Inspection: Is the solution cloudy, or is there visible solid material? A clear solution indicates dissolution.

    • Purity Check: Have you confirmed the purity of the compound? Impurities can significantly impact solubility.

    • Solvent Quality: Are you using an anhydrous, high-purity solvent? Water contamination can hinder the dissolution of hydrophobic compounds.

  • Troubleshooting Steps:

    • Increase Solvent Volume: The concentration may be too high. Try adding more solvent to see if the compound dissolves.

    • Mechanical Agitation: Vigorously vortex or stir the solution.

    • Sonication: Use a bath sonicator to break up solid aggregates. This can significantly improve the rate of dissolution.

    • Gentle Heating: Warm the solution to 30-40°C. Be cautious, as excessive heat can lead to degradation. Always monitor for any changes in the solution's color or clarity.

    • Solvent Polarity: If the initial solvent is not effective, try a solvent with a different polarity. Refer to the solubility table below.

Issue: The compound dissolves initially but precipitates out of solution over time.

  • Potential Causes:

    • Supersaturation: The initial dissolution may have been kinetically favored, leading to a supersaturated solution that is not stable.

    • Temperature Change: If the solution was heated to dissolve the compound, it might precipitate upon cooling to room temperature.

    • Moisture Absorption: Some organic solvents are hygroscopic and can absorb moisture from the air, which can decrease the solubility of the compound.

  • Solutions:

    • Prepare Fresh Solutions: It is best practice to prepare solutions fresh before each experiment.

    • Use of Co-solvents: Adding a small amount of a co-solvent in which the compound is highly soluble (e.g., DMSO) can help maintain its stability in the primary solvent.

    • Proper Storage: If a stock solution must be stored, use an airtight container and consider storing it under an inert atmosphere (e.g., argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on its chemical structure, which includes a hydrophobic Boc group and an ester, this compound is expected to be soluble in a range of organic solvents. Good starting points would be polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), as well as chlorinated solvents like Dichloromethane (DCM) and chloroform. It is also likely to be soluble in esters like ethyl acetate and alcohols such as ethanol and methanol.

Q2: Is this compound soluble in water?

A2: The presence of the bulky and non-polar tert-butyl group suggests that the aqueous solubility of this compound is likely to be low. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into the aqueous medium.

Q3: My experiment is sensitive to DMSO. What are the alternatives?

A3: If DMSO is not suitable for your experiment, you can try other water-miscible organic solvents such as ethanol or N,N-Dimethylformamide (DMF). It is crucial to determine the tolerance of your specific assay to these solvents and to run appropriate vehicle controls.

Q4: Can I heat the compound to facilitate dissolution?

A4: Gentle heating (e.g., to 30-40°C) can be an effective method to increase the rate of dissolution. However, prolonged or excessive heating should be avoided as it may lead to the degradation of the compound.

Q5: I am concerned about the stability of the Boc protecting group. What conditions should I avoid?

A5: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions. Avoid using strong acids for dissolution, as this can lead to the deprotection of the piperazine nitrogen.

Data Presentation

Qualitative Solubility Data

Solvent ClassSolventExpected Solubility
Polar Aprotic DMSOSoluble
DMFSoluble
AcetonitrileSparingly Soluble
Chlorinated Dichloromethane (DCM)Soluble
ChloroformSoluble
Esters Ethyl AcetateSoluble
Alcohols MethanolSoluble
EthanolSoluble
Ethers Tetrahydrofuran (THF)Sparingly Soluble
Non-polar HexanesInsoluble
TolueneSparingly Soluble
Aqueous WaterInsoluble

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

  • Weigh out a small, known amount of this compound (e.g., 1-2 mg) into a small glass vial.

  • Add a measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Vortex the vial for 1-2 minutes at room temperature.

  • Visually inspect the solution for any undissolved solid.

  • If the compound has not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

  • If the compound remains undissolved, gently warm the vial to approximately 37°C for 5 minutes.

  • If the compound dissolves at any stage, record the approximate concentration. If not, incrementally add more solvent and repeat the steps to determine the approximate solubility.

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO

  • Bring the vial of this compound and anhydrous DMSO to room temperature.

  • Accurately weigh the desired amount of the compound.

  • Calculate the volume of DMSO required to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Add the calculated volume of DMSO to the vial containing the compound.

  • Vortex the solution until the compound is completely dissolved. Sonication or gentle warming can be used if necessary.

  • Store the stock solution in a tightly sealed vial, protected from light and moisture. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start with small amount of compound and chosen solvent vortex Vortex/Stir at Room Temperature start->vortex dissolved1 Completely Dissolved? vortex->dissolved1 sonicate Sonicate for 5-10 minutes dissolved1->sonicate No end_success Solution Ready for Use dissolved1->end_success Yes dissolved2 Completely Dissolved? sonicate->dissolved2 heat Gently warm to 30-40°C dissolved2->heat No dissolved2->end_success Yes dissolved3 Completely Dissolved? heat->dissolved3 dissolved3->end_success Yes end_fail Insoluble. Try a different solvent. dissolved3->end_fail No

Caption: A logical workflow for troubleshooting solubility issues.

G Experimental Workflow for Stock Solution Preparation weigh Weigh Compound calculate Calculate Solvent Volume weigh->calculate add_solvent Add Solvent (e.g., DMSO) calculate->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve check Visually Confirm Dissolution dissolve->check store Aliquot and Store at -20°C/-80°C check->store

Caption: A typical workflow for preparing a stock solution.

G Conceptual Role in PROTAC Signaling cluster_protac PROTAC Molecule poi_ligand Protein of Interest (POI) Ligand linker Tert-butyl 4-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate poi_ligand->linker e3_ligand E3 Ligase Ligand linker->e3_ligand poi Target Protein (POI) poi->poi_ligand binds proteasome Proteasome poi->proteasome targeted to e3 E3 Ubiquitin Ligase e3->e3_ligand binds ub Ubiquitin e3->ub recruits ub->poi ubiquitination degradation Protein Degradation proteasome->degradation

Caption: Role as a linker in a PROTAC-mediated protein degradation pathway.

Technical Support Center: Alkylation of Boc-Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding side reactions encountered during the alkylation of Boc-piperazine. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the alkylation of Boc-piperazine?

The most prevalent side reaction is the di-alkylation of the piperazine ring. This occurs when the alkylating agent reacts with both nitrogen atoms of piperazine, leading to the formation of a quaternary ammonium salt or a bis-alkylated product, which can complicate purification and reduce the yield of the desired mono-alkylated product.

Q2: How can I minimize the formation of the di-alkylated side product?

To minimize di-alkylation, careful control of the reaction stoichiometry is crucial. Using a slight excess of Boc-piperazine (1.1 to 1.5 equivalents) relative to the alkylating agent can be effective. Additionally, slow, dropwise addition of the alkylating agent to the reaction mixture can help maintain a low concentration of the electrophile, further disfavoring the second alkylation.

Q3: My reaction is showing low yield and multiple spots on the TLC plate. What could be the issue?

Low yields and multiple spots on a Thin Layer Chromatography (TLC) plate suggest the presence of several side products. Besides di-alkylation, other potential side reactions include:

  • Hydrolysis of the Boc-group: This can occur if the reaction conditions are too acidic or if the reaction is heated for an extended period.

  • Ring opening: Under harsh basic conditions or high temperatures, the piperazine ring can undergo cleavage.

  • Elimination reactions: If you are using a sterically hindered alkyl halide, elimination can compete with the desired substitution reaction, especially in the presence of a strong, non-nucleophilic base.

Q4: Can the choice of base influence the outcome of the reaction?

Absolutely. The choice of base is critical.

  • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and are effective in scavenging the acid produced during the reaction.

  • Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also frequently employed. DIPEA is often preferred as its bulky nature minimizes its potential to act as a nucleophile. The strength and steric properties of the base can influence the rate of side reactions like elimination.

Q5: What is the ideal solvent for this reaction?

Polar aprotic solvents are generally preferred for the alkylation of Boc-piperazine. Common choices include:

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO) The choice of solvent can affect the solubility of the reactants and the reaction rate. It is advisable to select a solvent in which all reactants are fully soluble at the reaction temperature.

Troubleshooting Guide

This section addresses specific issues that may arise during the alkylation of Boc-piperazine and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Major di-alkylation product observed 1. Incorrect stoichiometry (excess alkylating agent). 2. Rapid addition of the alkylating agent. 3. High reaction temperature.1. Use a 1.1 to 1.5 molar excess of Boc-piperazine. 2. Add the alkylating agent dropwise over a prolonged period. 3. Reduce the reaction temperature.
Low or no conversion to product 1. Insufficiently reactive alkylating agent. 2. Inactive or insufficient base. 3. Low reaction temperature.1. Consider using a more reactive alkylating agent (e.g., iodide or triflate). 2. Use a stronger base or ensure the base is fresh and dry. 3. Gradually increase the reaction temperature, monitoring for side product formation.
Presence of a non-polar impurity This could be an elimination byproduct from the alkylating agent.1. Use a less hindered base. 2. Lower the reaction temperature.
Presence of a very polar impurity (baseline on TLC) This could be the deprotected piperazine resulting from Boc-group cleavage.1. Ensure the reaction conditions are not acidic. 2. Avoid excessive heating.

Experimental Protocols

General Protocol for Mono-alkylation of Boc-piperazine
  • Reaction Setup: To a solution of Boc-piperazine (1.1 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF), add a base (e.g., K₂CO₃, 2.0 eq.).

  • Addition of Alkylating Agent: Stir the mixture at room temperature and add the alkylating agent (1.0 eq.) dropwise over 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, filter off the base. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Guides

G cluster_reactants Reactants cluster_products Products BocPip Boc-Piperazine Desired Mono-alkylated Product BocPip->Desired Desired Pathway RX Alkylating Agent (R-X) RX->Desired Side Di-alkylated Product RX->Side Base Base Base->Desired Desired->Side Side Reaction

Caption: Reaction pathway for Boc-piperazine alkylation.

G cluster_workflow Troubleshooting Workflow Start Reaction Issue Identified CheckTLC Analyze TLC/LC-MS Start->CheckTLC Identify Identify Side Products CheckTLC->Identify Adjust Adjust Reaction Conditions Identify->Adjust Adjust->CheckTLC Re-evaluate Optimize Optimized Reaction Adjust->Optimize Successful

Caption: Troubleshooting workflow for side reactions.

Technical Support Center: Troubleshooting Boc Deprotection of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for common issues encountered during the Boc deprotection of substituted piperazines.

Frequently Asked Questions (FAQs)

Q1: My N-Boc deprotection reaction is incomplete. What steps can I take to drive it to completion?

Incomplete deprotection is a frequent challenge. Here are several strategies to enhance reaction efficiency:

  • Increase Acid Concentration: The stoichiometry of the acid is crucial. For reactions using trifluoroacetic acid (TFA), a concentration of 25-50% in dichloromethane (DCM) is often effective.[1] For reactions employing hydrochloric acid, a 4M solution in dioxane is a standard and potent reagent.[1][2] Increasing the equivalents of the acid can help push the reaction to completion.[2]

  • Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] If starting material is still present, extending the reaction time is a straightforward solution.

  • Increase Reaction Temperature: Most Boc deprotections are conducted at room temperature.[1] If the reaction is sluggish, a moderate increase in temperature to 40-50°C may be beneficial, but exercise caution as this can also promote side reactions.[1]

  • Improve Solubility: Poor solubility of the starting material can hinder the reaction. If you observe this, consider switching to a different solvent system in which your substituted piperazine is more soluble.[2]

Q2: I'm observing significant side-product formation. What are the common side reactions and how can I minimize them?

Side reactions can reduce your yield and complicate purification. The primary cause is the formation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group.[1] This carbocation can then alkylate nucleophiles in the reaction mixture.[1]

  • t-Butylation: This is the most common side reaction, where the tert-butyl cation alkylates the deprotected piperazine or other nucleophilic functional groups on your molecule.[1]

    • Solution: Employ scavengers to trap the tert-butyl cation.[1] Common scavengers include triisopropylsilane (TIS) or water.[1] A standard scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1]

  • Degradation of Acid-Sensitive Groups: If your molecule contains other acid-labile functionalities (e.g., esters, acetals), the strong acidic conditions required for Boc deprotection can cleave them.[2]

    • Solution: Consider using milder deprotection methods.[2] Options include using Lewis acids or oxalyl chloride in methanol.[2][4]

  • Ring Fragmentation: In some cases with specific substitution patterns, the piperazine ring itself can fragment under strongly acidic conditions.[2]

    • Solution: Careful control of reaction temperature and time is critical to minimize this side reaction.[2]

Q3: What is the best work-up procedure after an acidic N-Boc deprotection?

A proper work-up is essential for isolating the deprotected piperazine in high yield and purity.[2] The general procedure involves neutralization of the acid and extraction of the free base.

  • Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure.[2] For reactions with TFA, co-evaporation with a solvent like toluene can help remove residual acid.[1]

  • Basification: Dissolve the residue in water or a suitable organic solvent. Neutralize the excess acid by adding a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is basic (pH > 7).[2]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate to isolate the free piperazine derivative.[2]

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]

Q4: My deprotected piperazine is difficult to handle or purify. What are my options?

  • Formation of Stable Salts: The trifluoroacetate or hydrochloride salt of the deprotected piperazine can sometimes be difficult to handle, especially if it is an oil.[2]

    • Solution: If the TFA salt is problematic, consider using HCl in dioxane, which often yields a hydrochloride salt that is more likely to precipitate as a solid and can be easily collected by filtration.[1][2]

  • Purification Difficulties: If the deprotected piperazine is an oil or co-elutes with byproducts during chromatography, consider converting it to a different salt (e.g., fumarate, citrate) which may be more crystalline and easier to purify.[2]

Troubleshooting Summary

Issue Potential Cause Recommended Solution(s)
Incomplete Reaction Insufficient acidIncrease equivalents of TFA or use 4M HCl in dioxane.[1][2]
Insufficient reaction timeMonitor by TLC/LC-MS and extend the reaction time.[2]
Low temperatureConsider a moderate increase in temperature (e.g., to 40-50°C).[1]
Poor solubilityTry a different solvent system.[2]
Low Yield Side reactions from harsh conditionsLower the reaction temperature and/or use a milder deprotection reagent.[2]
Product loss during work-upEnsure complete extraction from the aqueous phase and confirm the final pH is basic.[2]
Formation of a water-soluble saltConsider alternative work-up procedures or using the salt directly in the next step.[2]
Side Product Formation t-ButylationAdd scavengers like triisopropylsilane (TIS) or water to the reaction mixture.[1]
Degradation of other acid-sensitive groupsUse milder deprotection conditions or an alternative protecting group.[2]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and generally effective method for N-Boc deprotection.[2]

Materials:

  • N-Boc protected piperazine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[2]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.[2]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[2]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[2]

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[2]

  • Extract the aqueous layer with DCM (3x the volume of the aqueous layer).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[2]

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic.[2]

Materials:

  • N-Boc protected piperazine derivative

  • 4M HCl in dioxane solution

  • Methanol or dioxane (as solvent)

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[2]

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[2]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[2] Often, the hydrochloride salt of the deprotected piperazine will precipitate.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[2]

Visual Guides

Boc_Deprotection_Workflow cluster_reaction Reaction Step cluster_troubleshooting Troubleshooting cluster_workup Work-up start Start with N-Boc Piperazine deprotection Acidic Deprotection (TFA or HCl) start->deprotection monitoring Monitor Reaction (TLC, LC-MS) deprotection->monitoring incomplete Incomplete Reaction? monitoring->incomplete adjust Adjust Conditions: - Increase Acid - Increase Time/Temp - Change Solvent incomplete->adjust Yes side_reactions Side Reactions? incomplete->side_reactions No adjust->monitoring add_scavengers Add Scavengers (e.g., TIS) side_reactions->add_scavengers Yes complete Reaction Complete side_reactions->complete No add_scavengers->monitoring workup Work-up: 1. Remove Volatiles 2. Basify 3. Extract complete->workup product Isolated Product workup->product

Caption: A general workflow for Boc deprotection and troubleshooting.

Deprotection_Mechanism cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway cluster_scavenger Scavenger Action Boc_Pip N-Boc-Piperazine Protonated Protonated Intermediate Boc_Pip->Protonated + H+ Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid tBu_cation tert-Butyl Cation (t-Bu+) Protonated->tBu_cation Deprotected Deprotected Piperazine (as salt) Carbamic_Acid->Deprotected - CO2 Side_Product t-Butylated Side Product tBu_cation->Side_Product Nucleophile Nucleophile (Nu) Nucleophile->Side_Product Scavenger Scavenger (e.g., TIS) Trapped Trapped Cation Scavenger->Trapped

Caption: Mechanism of Boc deprotection and side product formation.

References

How to remove unreacted starting material from piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials and byproducts from piperazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities and starting materials that need to be removed after piperazine synthesis?

A1: Common starting materials in piperazine synthesis include ethylenediamine, ethanolamine, and 1,2-dichloroethane.[1][2] Consequently, unreacted starting materials and various byproducts may be present in the crude product mixture. These can include ethylene polyamines, pyrazines, N-alkyl piperazines, and undesired disubstituted piperazine derivatives.[3][4]

Q2: How can I remove unreacted ethylenediamine from my piperazine product?

A2: Fractional distillation is a common and effective method for separating piperazine from ethylenediamine.[5][6] Due to the difference in their boiling points (Ethylenediamine: ~117°C; Piperazine: ~146°C), a carefully controlled distillation can effectively separate the two compounds.

Q3: My piperazine product is contaminated with water. How can I dry it?

A3: Azeotropic distillation is an efficient method for removing water from piperazine.[7] This involves adding an entrainer, such as toluene or a mixture of octane and an acetate ester, which forms a low-boiling azeotrope with water that can be distilled off.[7][8]

Q4: I have a mixture of mono- and di-substituted piperazine. How can I separate them?

A4: The separation of mono- and di-substituted piperazines can be achieved by exploiting their differences in polarity. Column chromatography is a widely used technique for this purpose.[9] Often, the di-substituted product is less polar and will elute first. Additionally, careful crystallization can sometimes selectively precipitate one isomer.

Q5: The basicity of my piperazine compound is causing issues with silica gel chromatography (e.g., streaking). What can I do?

A5: The basic nature of piperazines can lead to strong interactions with the acidic silica gel, causing poor separation and tailing of peaks.[8][9] To mitigate this, you can:

  • Use a basic modifier: Add a small amount of a base like triethylamine or ammonium hydroxide to your eluent.[9]

  • Use a different stationary phase: Consider using alumina, which is less acidic than silica gel.[9]

  • Deactivate the silica gel: Pre-treating the silica gel with a basic solution can help to reduce unwanted interactions.

Troubleshooting Guides

Problem: Low yield of purified piperazine after workup.
Possible Cause Troubleshooting Step
Product loss during extraction. Ensure the pH of the aqueous layer is correctly adjusted. For extracting the free base into an organic solvent, the pH should be basic (e.g., >9).[9]
Incomplete precipitation of piperazine salt. When using salt formation for purification (e.g., diacetate), ensure the correct solvent and temperature are used to maximize precipitation. Cooling the mixture can improve yield.[3][10]
Product co-elutes with impurities during chromatography. Optimize the solvent system for column chromatography. A gradient elution may be necessary.[9]
Problem: Purified piperazine is not pure enough.
Possible Cause Troubleshooting Step
Inefficient distillation. Ensure your distillation column has a sufficient number of theoretical plates for the separation. For separating piperazine and ethylenediamine, a column with 30-40 theoretical plates is advantageous.[5]
Co-precipitation of impurities. If purifying by salt formation, impurities may co-precipitate. Multiple recrystallization steps may be necessary to achieve high purity.[3]
Contamination with byproducts of similar polarity. If column chromatography is ineffective, consider derivatizing the piperazine to alter its polarity, followed by chromatography and then removal of the derivatizing group.

Experimental Protocols

Protocol 1: Purification of Piperazine via Diacetate Salt Formation

This protocol describes the purification of piperazine from a crude reaction mixture by forming the diacetate salt, which selectively precipitates.[3][10]

Materials:

  • Crude piperazine-containing mixture

  • Acetone

  • Glacial acetic acid

Procedure:

  • Dissolve the crude piperazine mixture in acetone at a temperature between 20-40°C. The target concentration of piperazine in acetone should be between 0.5 and 20% by weight.[3]

  • With stirring, slowly add glacial acetic acid to the solution. Use at least a stoichiometric amount relative to the piperazine, up to a five-fold excess can be used.[3]

  • The piperazine diacetate will begin to precipitate as a crystalline solid.

  • To maximize the yield of the precipitate, cool the mixture to a temperature between 10-30°C.[3]

  • Isolate the precipitated piperazine diacetate by filtration.

  • Wash the collected solid with cold acetone to remove any remaining soluble impurities.

  • The purified piperazine free base can be regenerated from the diacetate salt by treatment with a suitable base.

Protocol 2: Purification of N-Substituted Piperazine by Column Chromatography

This protocol outlines a general procedure for the purification of a mono-substituted piperazine derivative using silica gel column chromatography.[9]

Materials:

  • Crude N-substituted piperazine product

  • Silica gel (for column chromatography)

  • Appropriate organic solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Triethylamine (optional, as a modifier)

Procedure:

  • Thin Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol) to identify an eluent that provides good separation between your desired product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.[9]

    • If streaking is observed, add a small amount of triethylamine (e.g., 0.1-1%) to the eluent system.

  • Column Preparation:

    • Prepare a slurry of silica gel in the non-polar component of your chosen eluent system.

    • Pack a glass column with the silica gel slurry.

  • Loading and Elution:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor the elution of the product by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified N-substituted piperazine.

Visualizations

Troubleshooting Workflow for Piperazine Purification

G start Crude Piperazine Mixture check_impurities Identify Major Impurities (e.g., by GC, NMR) start->check_impurities distillation Fractional Distillation check_impurities->distillation  Volatile starting  materials (e.g., EDA) extraction Acid-Base Extraction check_impurities->extraction  Non-basic impurities crystallization Crystallization / Salt Formation check_impurities->crystallization  High concentration  of piperazine chromatography Column Chromatography check_impurities->chromatography  Structural isomers or  byproducts with similar  boiling points analyze_purity Analyze Purity (e.g., by HPLC, GC) distillation->analyze_purity extraction->analyze_purity crystallization->analyze_purity chromatography->analyze_purity pure_product Pure Piperazine Product analyze_purity->check_impurities  Further purification  required analyze_purity->pure_product  Purity meets  specifications

Caption: A decision-making workflow for selecting an appropriate purification method.

Logical Relationship for Removing Unreacted Starting Material

G cluster_problem Problem cluster_analysis Analysis of Starting Material Properties cluster_solution Proposed Purification Method unreacted_sm Unreacted Starting Material (SM) in Piperazine Product properties Boiling Point Acidity/Basicity Solubility methods Distillation Acid-Base Extraction Crystallization/Recrystallization properties:f0->methods:f0  Different from Piperazine properties:f1->methods:f1  Different from Piperazine properties:f2->methods:f2  Different in a suitable solvent

References

Technical Support Center: Optimizing Coupling Reactions with Ethyl 2-(4-Boc-1-piperazinyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing amide coupling reactions with Ethyl 2-(4-Boc-1-piperazinyl)acetate. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to enhance your reaction success.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using Ethyl 2-(4-Boc-1-piperazinyl)acetate in coupling reactions?

A1: Researchers may encounter several challenges, including low product yields, side reactions, and difficulties in product purification.[1] Due to the steric bulk of the Boc-piperazine moiety, reactions can be sluggish.[1] Additionally, the presence of the ester group requires careful selection of reaction conditions to avoid hydrolysis.

Q2: Which coupling reagents are most effective for forming an amide bond with Ethyl 2-(4-Boc-1-piperazinyl)acetate?

A2: The choice of coupling reagent is critical. For standard couplings, carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive such as HOBt (1-hydroxybenzotriazole) are common.[1][2] For more challenging or sterically hindered carboxylic acids, uronium/aminium or phosphonium salt-based reagents like HATU, HBTU, and PyBOP are generally more effective, leading to faster reactions and higher yields.[1][3]

Q3: What is the role of a base in these coupling reactions, and which one should I choose?

A3: A non-nucleophilic organic base is necessary to neutralize the acid formed during the reaction and to facilitate the coupling process.[1] Commonly used bases include diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM). A hindered base like DIPEA is often preferred to minimize side reactions.[1]

Q4: How can I minimize the risk of epimerization when coupling chiral carboxylic acids?

A4: Epimerization is a major concern with chiral carboxylic acids. To minimize this, you should:

  • Use additives like HOBt or HOAt.[1]

  • Employ coupling reagents known for low epimerization rates, such as HATU or COMU.[1][4]

  • Maintain low reaction temperatures, for example, by starting the reaction at 0 °C.[1]

Q5: Can the Boc protecting group be cleaved during the coupling reaction?

A5: The Boc group is generally stable under most amide coupling conditions. However, prolonged exposure to even mildly acidic conditions can lead to its premature removal.[5] It is important to use non-acidic coupling reagents and an appropriate base to maintain the integrity of the Boc group.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reactionMonitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or adding more coupling reagent if the reaction has stalled.[5]
Inefficient coupling reagentFor sterically hindered or electron-deficient carboxylic acids, standard reagents like EDC/HOBt may not be sufficient. Switch to a more powerful reagent such as HATU, HBTU, or PyBOP.[1]
Presence of moistureUse anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of activated intermediates.[5]
Side Product Formation N-acylurea byproduct (with carbodiimides)Add HOBt to the reaction mixture, which minimizes the formation of this stable byproduct.[1][4]
Guanidinylation of the amine (with uronium/aminium reagents)This can occur if the coupling reagent is in excess or if the activation of the carboxylic acid is slow. Use phosphonium-based reagents like PyBOP to avoid this side reaction.[1] Consider using the coupling reagent in a slight excess (e.g., 1.05-1.1 equivalents) and adding the amine shortly after activating the carboxylic acid.[5]
Epimerization of chiral carboxylic acidAdd HOBt or HOAt to the reaction. Use a coupling reagent known for low racemization (e.g., COMU). Perform the reaction at 0 °C or lower.[1]
Difficulty in Purification Unreacted starting materialsOptimize reaction conditions to drive the reaction to completion. For purification, consider column chromatography with a suitable solvent gradient.[5]
Byproducts from the coupling reagentAn aqueous workup can help remove many common impurities. Washing the organic layer with dilute acid, base, and brine is often effective.[1] For DCC, the dicyclohexylurea byproduct is insoluble in most organic solvents and can be removed by filtration.[6] For EDC, the urea byproduct is water-soluble and can be removed by an aqueous wash.[3][6]

Quantitative Data Summary

The following table summarizes typical reaction conditions for common coupling reagents. Note that optimal conditions can vary based on the specific carboxylic acid substrate.

Coupling ReagentBaseSolventTime (h)Temp (°C)Typical Yield (%)Reference
EDC, HOBt, DMAP (cat.)DIPEACH₃CN142391[2]
HATUDIPEADMF1-3RTHigh[3]
EDC/HOBtDIPEADCM or DMF12-240 to RTVariable[3]
DCC, DMAP (cat.)NoneDCM12-240 to RTVariable[2]

Experimental Protocols

Protocol 1: General Coupling using HATU

Materials:

  • Carboxylic acid (1.0 eq)

  • Ethyl 2-(4-Boc-1-piperazinyl)acetate (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF.[2]

  • Add DIPEA to the solution and stir at room temperature for 15-30 minutes for pre-activation.[2]

  • Add Ethyl 2-(4-Boc-1-piperazinyl)acetate to the activated mixture.[2]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 1-3 hours).[3]

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.[2][3]

  • Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, water, and brine.[2][3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography.[2]

Protocol 2: General Coupling using EDC/HOBt

Materials:

  • Carboxylic acid (1.0 eq)

  • Ethyl 2-(4-Boc-1-piperazinyl)acetate (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or TEA (2.0 eq)

  • Anhydrous DCM or DMF

Procedure:

  • To a solution of the carboxylic acid and HOBt in anhydrous DCM or DMF, add DIPEA.[2]

  • Cool the mixture to 0 °C in an ice bath.[2]

  • Add EDC to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[2]

  • Add Ethyl 2-(4-Boc-1-piperazinyl)acetate to the reaction mixture.[2]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Once complete, dilute the mixture with DCM or ethyl acetate.[3]

  • Wash the organic phase with water to remove the water-soluble urea byproduct and excess EDC. Follow with washes of saturated sodium bicarbonate solution and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.[3]

  • Purify the residue via flash column chromatography.[3]

Visualizations

G General Workflow for Amide Coupling cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification A Dissolve Carboxylic Acid (1.0 eq) and Coupling Reagent (1.1-1.2 eq) in Anhydrous Solvent B Add Base (e.g., DIPEA, 2.0 eq) A->B C Stir at 0°C or RT (Pre-activation) B->C D Add Ethyl 2-(4-Boc-1-piperazinyl)acetate (1.1 eq) C->D E Stir at RT for 1-24h D->E F Monitor by TLC/LC-MS E->F G Aqueous Workup (Acid/Base/Brine Washes) F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I J Pure Amide Product I->J

Caption: General workflow for amide coupling reactions.

G Decision Tree for Coupling Reagent Selection Start Start: Coupling of Carboxylic Acid with Ethyl 2-(4-Boc-1-piperazinyl)acetate Q1 Is the Carboxylic Acid Sterically Hindered or Electron Deficient? Start->Q1 Reagent1 Use EDC/HOBt (Cost-effective) Q1->Reagent1 No Reagent2 Use HATU, HBTU, or PyBOP (Higher Efficiency) Q1->Reagent2 Yes Q2 Is the Carboxylic Acid Prone to Epimerization? Q2->Reagent1 No, but add HOBt and keep temp low Reagent3 Use HATU or COMU with HOBt/HOAt at low temp (Minimizes Racemization) Q2->Reagent3 Yes Reagent1->Q2 Reagent2->Q2

Caption: Decision tree for selecting a coupling reagent.

References

Technical Support Center: Preventing Dimer Formation in Piperazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to a common challenge in synthetic chemistry: the formation of undesired N,N'-disubstituted piperazine dimers. By understanding the underlying mechanisms and employing appropriate strategies, you can significantly improve the yield and purity of your desired mono-substituted piperazine products.

Frequently Asked Questions (FAQs)

Q1: What is piperazine dimer formation and why is it a problem?

A1: Piperazine has two secondary amine nitrogens (N1 and N4). In many reactions, such as acylation or alkylation, the goal is to substitute only one of these nitrogens to create a mono-substituted product. However, the newly formed mono-substituted product can often react again with the electrophile, leading to a symmetrically N,N'-disubstituted "dimer" or by-product. This competitive reaction reduces the yield of the desired product and complicates purification, requiring additional steps like column chromatography to separate the products.[1][2]

Q2: What are the primary factors that promote the formation of the undesired di-substituted by-product?

A2: Several factors can favor the formation of the di-substituted piperazine:

  • Stoichiometry: Using a 1:1 molar ratio of piperazine to the electrophile often leads to a mixture of mono-substituted, di-substituted, and unreacted starting material.[3]

  • Reaction Conditions: High temperatures and extended reaction times can increase the likelihood of the second substitution occurring.[4]

  • Reactivity: Once the first nitrogen is substituted, the electronic properties of the second nitrogen are altered. While acylation decreases the basicity/nucleophilicity of the second nitrogen, making the second reaction less favorable, this is not always sufficient to prevent di-substitution completely.[1]

Q3: What are the main strategies to achieve selective mono-substitution?

A3: The three primary strategies to favor mono-substitution are:

  • Use of Excess Piperazine: Employing a large excess of piperazine (e.g., 5-10 equivalents) increases the statistical probability that the electrophile will react with an unsubstituted piperazine molecule rather than the mono-substituted product.[3][5]

  • Use of Protecting Groups: Protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc) ensures that the reaction can only occur at the unprotected nitrogen.[1][3] The protecting group is then removed in a subsequent step.

  • Protonation Strategy: By using a piperazine salt, such as piperazine monohydrochloride, the reactivity of one nitrogen is effectively blocked by protonation, allowing the other to react selectively.[1][2]

Troubleshooting Guide

Issue: My reaction is producing a high percentage of the di-substituted by-product.

Possible Cause Recommended Solution
Incorrect Stoichiometry The most direct approach is to alter the stoichiometry. Increase the excess of piperazine to 5-10 equivalents relative to the limiting reagent (your electrophile). This statistically favors the mono-substitution pathway.[3][5]
Reaction Too Concentrated High concentrations can favor the second reaction. Try performing the reaction under more dilute conditions.
High Temperature / Long Reaction Time The di-substituted product is often more thermodynamically stable. Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed or when the formation of the mono-substituted product is maximized.[4] Consider running the reaction at a lower temperature.

Issue: Using excess piperazine is not feasible or makes purification difficult.

Possible Cause Recommended Solution
Cost or Availability of Reagents If using a large excess of piperazine is not economical, the protecting group strategy is the most robust alternative. Protecting one nitrogen with a Boc group provides excellent selectivity for mono-substitution.[1][6]
Purification Challenges Removing a large excess of piperazine can be difficult due to its basicity and water solubility. An acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The basic piperazine derivatives will move to the aqueous layer as salts, separating them from non-basic impurities.[4] For chromatography, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing on silica gel.[4]

Prevention Strategies & Data

The choice of strategy significantly impacts the ratio of mono- to di-substituted products.

Strategy 1: Stoichiometric Control

Using a large excess of piperazine is a common and straightforward method to favor mono-alkylation.

Data Presentation: Effect of Stoichiometry on Product Yield

ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)
Benzyl Bromide1.1None4535
Benzyl Bromide5.0None75<5

Data synthesized from information presented in BenchChem technical documents.[3]

Strategy 2: Protecting Groups

For reactions requiring high purity and selectivity, especially in multi-step syntheses, using a mono-protected piperazine is the most reliable method. The Boc (tert-butyloxycarbonyl) group is widely used due to its stability under many reaction conditions and its ease of removal under acidic conditions.[1][7]

Data Presentation: Use of a Protecting Group

ElectrophilePiperazine ReagentProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)
Benzyl Bromide1.1 eq. Boc-piperazineBoc>95 (before deprotection)0

Data synthesized from information presented in BenchChem technical documents.[3]

Visualizing the Reaction and Troubleshooting Logic

Dimer Formation Pathway

G cluster_0 Reaction Pathway Piperazine Piperazine (Symmetrical) MonoSub Desired Product (Mono-substituted) Piperazine->MonoSub  Reaction 1 (Desired) Electrophile1 Electrophile (R-X) Electrophile1->MonoSub DiSub Undesired By-product (Di-substituted Dimer) MonoSub->DiSub  Reaction 2 (Competitive) Electrophile2 Electrophile (R-X) Electrophile2->DiSub

Caption: Reaction scheme showing desired mono-substitution versus competitive dimer formation.

Troubleshooting Workflow

G Start High Dimer Formation Detected CheckStoich Is a large excess (>5 eq.) of piperazine being used? Start->CheckStoich IncreaseExcess Action: Increase piperazine to 5-10 equivalents CheckStoich->IncreaseExcess No ConsiderPG Is excess piperazine undesirable (cost, purification)? CheckStoich->ConsiderPG Yes End Problem Solved IncreaseExcess->End UsePG Action: Use mono-Boc-piperazine for high selectivity ConsiderPG->UsePG Yes OptimizeCond Action: Lower temperature, reduce reaction time, monitor via LCMS ConsiderPG->OptimizeCond No UsePG->End OptimizeCond->End

Caption: Troubleshooting logic for addressing high dimer formation in piperazine reactions.

Key Experimental Protocols

Protocol 1: Mono-N-alkylation using Excess Piperazine

This protocol is effective when the electrophile is valuable and piperazine is an inexpensive reagent.

  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • Alkyl halide (1 mmol, 1 eq.)

    • Potassium carbonate (2 mmol, 2 eq.)

    • Acetonitrile (20 mL)

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.[3]

    • Once the reaction is complete, filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the mono-alkylated product.[3]

Protocol 2: Mono-N-acylation using a Protected Piperazine

This protocol provides high selectivity and is ideal for complex molecule synthesis.

  • Materials:

    • N-Boc-piperazine (1.0 eq.)

    • Carboxylic Acid (1.0 eq.)

    • HATU (1.05 eq.)

    • DIPEA (2.5 eq.)

    • Anhydrous DMF

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.

    • Add HATU (1.05 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add N-Boc-piperazine (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

    • Once complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • The Boc-protected product can then be deprotected in a separate step using an acid like trifluoroacetic acid (TFA).[7]

References

Technical Support Center: Scaling Up Functionalized Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of functionalized piperazines.

Frequently Asked Questions (FAQs) and Troubleshooting

Issue 1: Low Yield of Mono-substituted Piperazine and Formation of Di-substituted Byproduct

Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

Answer: The formation of di-substituted piperazine is a frequent challenge due to the comparable reactivity of the second nitrogen atom after the first substitution.[1] Several strategies can be employed to favor mono-substitution:

  • Stoichiometry Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically favors the reaction at an unsubstituted piperazine molecule, minimizing di-substitution.[1]

  • Use of Protecting Groups: A more controlled, albeit multi-step, approach involves using a mono-protected piperazine, such as N-Boc-piperazine.[1][2][3] This ensures only one nitrogen is available for reaction. The protecting group is then removed in a subsequent step.[1][4]

  • Protonation: Utilizing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thereby suppressing the competitive reaction that leads to di-substituted derivatives.[1][4]

  • Slow Addition: Adding the alkylating agent or electrophile dropwise to the reaction mixture helps maintain a low concentration, reducing the likelihood of a second substitution event on the already functionalized piperazine.[2]

Issue 2: Low Yields in N-Aryl Piperazine Synthesis (Buchwald-Hartwig Amination)

Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of the starting materials.[1][5][6] Key areas to troubleshoot include:

  • Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, BINAP) is critical.[1] For electron-rich or sterically hindered aryl halides, more electron-rich and bulky phosphine ligands are often required.[1][5][6]

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but if they cause decomposition of starting materials, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be considered.[2][6]

  • Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used.[1][5][6] If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[5][6]

  • Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition.[1][6] It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.[1][5][6]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my substituted piperazine product due to its basicity and water solubility. What are some effective purification methods?

Answer: The basic nature and potential water solubility of piperazine derivatives can make purification challenging.[1] Here are some effective methods:

  • Acid-Base Extraction: This classic technique is highly effective for separating basic piperazine products from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative moves into the aqueous layer as its salt. The aqueous layer is then separated, basified, and the purified product is re-extracted into an organic solvent.[1]

  • Crystallization/Salt Formation: Purification can often be achieved by converting the piperazine derivative to a salt (e.g., dihydrochloride or diacetate), which can then be recrystallized.[1] Piperazine itself can be effectively purified by forming its crystalline piperazine diacetate salt in acetone, which precipitates, leaving impurities in the solution.[1]

  • Column Chromatography: While the basicity of piperazines can cause streaking on standard silica gel, it remains a widely used method.[1] To mitigate issues, consider using a deactivated silica gel or alumina. Incorporating a small amount of a basic modifier, such as triethylamine (0.5-1%), into the eluent system is also highly effective.[1]

Issue 4: Incomplete N-Boc Deprotection

Question: My N-Boc deprotection reaction is incomplete. How can I drive it to completion?

Answer: Incomplete deprotection is a common issue. Several strategies can improve reaction efficiency:

  • Increase Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and extend the reaction time until the starting material is fully consumed.[7][8]

  • Increase Acid Concentration: The concentration and equivalents of the acid are critical. Common and effective reagents include 4M HCl in dioxane or a 25-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[7][8] Using a higher concentration or a larger excess of the acidic reagent can facilitate complete removal of the Boc group.[7][8]

  • Gentle Warming: If the reaction is sluggish at room temperature, gentle warming (e.g., to 40°C) might be necessary, but this should be done with caution as it can also increase the rate of side reactions.[8]

Issue 5: Side Product Formation During N-Boc Deprotection

Question: I am observing significant side product formation during the N-Boc deprotection. What are the common side reactions and how can I minimize them?

Answer: Side reactions can lower your yield and complicate purification. The main cause is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved by a strong acid.[8][9]

  • t-Butylation: The tert-butyl cation can alkylate any available nucleophiles in the reaction mixture, including the deprotected piperazine itself or other sensitive functional groups on the molecule (e.g., thiols, electron-rich aromatic rings).[8][9] To prevent this, add a scavenger like triethylsilane or anisole to the reaction to trap the carbocation.[8]

  • Degradation of Acid-Sensitive Groups: If your molecule contains other acid-labile functional groups (e.g., esters, acetals), the harsh acidic conditions required for Boc deprotection can cleave them.[7] In such cases, consider using milder deprotection methods.[7]

  • Choice of Acid: With TFA, the resulting trifluoroacetate salt can sometimes be difficult to handle.[7] Using HCl in dioxane often yields a hydrochloride salt that is more easily isolated as a solid.[7]

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution in Mono-alkylation This table summarizes the general effect of the piperazine-to-electrophile molar ratio on the product yields. Actual yields will vary based on specific substrates and reaction conditions.

Molar Ratio (Piperazine : Electrophile)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1HighVery Low
10 : 1Very HighTrace
Data generalized from literature to illustrate the trend.[1]

Table 2: Troubleshooting Guide for Buchwald-Hartwig Amination This table provides starting points for optimizing the reaction conditions for N-aryl piperazine synthesis.

ParameterRecommendationTroubleshooting Steps
Catalyst/Ligand Pd₂(dba)₃ with ligands like RuPhos, BINAPScreen various palladium sources and phosphine ligands. Electron-rich, bulky ligands are often better for challenging substrates.[1][5][6]
Base NaOtBu, K₃PO₄, Cs₂CO₃If a strong base (NaOtBu) causes decomposition, switch to a weaker base like K₃PO₄ or Cs₂CO₃.[6]
Solvent Toluene, Dioxane, THFIf reagent solubility is an issue, consider a more polar solvent such as t-butanol.[1][6]
Temperature 80-110 °C (typical)Perform a temperature screen to find the optimal balance between reaction rate and stability of components.[1][6]

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine [1]

  • Materials: Piperazine (10 mmol, 10 eq.), Alkyl halide (1 mmol, 1 eq.), Potassium carbonate (2 mmol, 2 eq.), Acetonitrile (20 mL).

  • Procedure:

    • To a solution of piperazine in acetonitrile in a round-bottom flask, add potassium carbonate.

    • Slowly add the alkyl halide to the stirred mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Once the reaction is complete, filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography or acid-base extraction to isolate the mono-alkylated product.

Protocol 2: Purification of Piperazine via Diacetate Salt Formation [1]

  • Materials: Crude piperazine-containing mixture, Acetone, Glacial acetic acid.

  • Procedure:

    • Dissolve the crude mixture in acetone at 20-40°C to a concentration of approximately 0.5 to 20 weight percent piperazine.

    • While stirring, slowly add glacial acetic acid (at least a stoichiometric amount, up to 5 times).

    • The crystalline piperazine diacetate will precipitate.

    • Cool the mixture to 10-30°C to maximize precipitation.

    • Separate the precipitated salt from the liquid by filtration and wash with cold acetone.

    • The salt can be converted back to the free base by treatment with a strong base (e.g., NaOH) and extraction.

Protocol 3: N-Boc Deprotection using HCl in Dioxane [7][8]

  • Materials: N-Boc protected piperazine derivative (1.0 equiv.), 4M HCl in dioxane solution (3-5 equiv.), Methanol or Dioxane (as solvent), Diethyl ether (for precipitation).

  • Procedure:

    • Dissolve the N-Boc protected piperazine derivative in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

    • Add the 4M HCl in dioxane solution to the stirred solution at room temperature.

    • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.

    • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.

Protocol 4: General Work-up for Acidic N-Boc Deprotection [7]

  • Procedure:

    • After the reaction is complete (confirmed by TLC/LC-MS), remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in water or a suitable organic solvent (e.g., ethyl acetate).

    • Neutralize the excess acid by carefully adding a base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is > 8.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

Visualizations

G start Low Yield of Mono-substituted Piperazine q1 Significant Di-substitution Observed? start->q1 q2 Incomplete Reaction? q1->q2 No sol1 Stoichiometry Issue: - Increase Piperazine Excess (5-10 eq.) - Add Electrophile Slowly q1->sol1 Yes sol3 Suboptimal Conditions: - Increase Reaction Time/Temp - Check Reagent Purity - Optimize Solvent q2->sol3 Yes sol2 High Reactivity of Product: - Use Mono-protected Piperazine (e.g., Boc) - Utilize Piperazine Salt sol1->sol2

Caption: Troubleshooting workflow for low mono-substitution yield.

G cluster_0 Synthesis Workflow A 1. Protection (e.g., Piperazine + Boc₂O) B 2. Functionalization (e.g., Alkylation or Arylation) A->B C 3. Deprotection (e.g., TFA or HCl) B->C D 4. Purification (Extraction/Chromatography) C->D E Final Mono-substituted Piperazine D->E

Caption: General workflow for mono-substituted piperazine synthesis.

G start N-Boc Deprotection Issue q1 Problem Type? start->q1 incomplete Incomplete Reaction q1->incomplete Starting Material Remains side_products Side Products Observed q1->side_products Unexpected Peaks in LC-MS/NMR sol_incomplete Troubleshooting Steps: - Increase Acid Conc./Equivalents - Increase Reaction Time - Monitor by TLC/LC-MS - Gentle Warming (with caution) incomplete->sol_incomplete sol_side Troubleshooting Steps: - Add Scavenger (e.g., Anisole) - Check for other acid-sensitive groups - Consider milder conditions - Change acid (e.g., HCl instead of TFA) side_products->sol_side

Caption: Troubleshooting guide for N-Boc deprotection issues.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Piperazine and Piperidine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectroscopic data for two closely related heterocyclic compounds: tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, a structural analog of the title compound, and tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. This comparison is intended to aid researchers in the structural elucidation and quality assessment of these and similar molecules, which are common building blocks in medicinal chemistry.

Executive Summary

While a public ¹H NMR spectrum for tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate was not available, this guide utilizes the spectral data of its close analog, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. This allows for a valuable comparison with the corresponding piperidine derivative, highlighting the key differences in their ¹H NMR spectra arising from the distinct heterocyclic cores. The piperazine analog exhibits characteristic signals for the two non-equivalent sets of piperazine ring protons, while the piperidine derivative shows a more complex pattern for its ring protons.

Comparative ¹H NMR Data

The following table summarizes the experimental ¹H NMR data for tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate and the expected chemical shifts for tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate.

Compound tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate [1]tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (Expected)
Solvent CDCl₃CDCl₃
tert-Butyl (Boc) 1.46 ppm (s, 9H)~1.46 ppm (s, 9H)
tert-Butyl (Ester) 1.45 ppm (s, 9H)N/A
Ethyl (Ester) -CH₃ N/A~1.25 ppm (t, 3H)
Ethyl (Ester) -CH₂- N/A~4.12 ppm (q, 2H)
-CH₂-CO 3.12 ppm (s, 2H)~2.2-2.3 ppm (d, 2H)
Piperazine Ring -CH₂- (N-Boc) 3.47 ppm (t, J=4.9 Hz, 4H)N/A
Piperazine Ring -CH₂- (N-CH₂CO) 2.52 ppm (t, J=4.9 Hz, 4H)N/A
Piperidine Ring Protons N/A~1.1-1.8 ppm (m) and ~2.7-4.1 ppm (m)

Experimental Protocol: ¹H NMR Spectroscopy

A general protocol for acquiring a ¹H NMR spectrum of a small organic molecule is as follows:

  • Sample Preparation :

    • Weigh approximately 5-20 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2]

    • If any solid remains, filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube.[3][4]

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which results in sharp, well-resolved peaks.[3]

  • Data Acquisition :

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time.

    • Acquire the free induction decay (FID) signal.

  • Data Processing :

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).[5]

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the molecular structure.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in obtaining and analyzing a ¹H NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_ref Phase and Reference ft->phase_ref integrate Integrate Peaks phase_ref->integrate analyze Analyze Spectrum integrate->analyze

Caption: A simplified workflow for ¹H NMR spectroscopy.

Structural Comparison and Signal Assignment

The logical relationship between the chemical structure and the expected ¹H NMR signals is depicted below.

structure_signal_correlation cluster_piperazine tert-Butyl 4-(2-alkoxy-2-oxoethyl)piperazine-1-carboxylate cluster_piperidine tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate cluster_signals Expected ¹H NMR Signals P_Boc Boc (t-Bu) S_Boc Singlet (~1.46 ppm, 9H) P_Boc->S_Boc P_Ester Ester Alkoxy S_Ester_tBu Singlet (~1.45 ppm, 9H) P_Ester->S_Ester_tBu tert-Butoxy P_CH2CO -CH2-CO S_CH2CO_Pip Singlet (~3.12 ppm, 2H) P_CH2CO->S_CH2CO_Pip P_Pip_NBoc Piperazine (N-Boc) S_Pip_NBoc Triplet (~3.47 ppm, 4H) P_Pip_NBoc->S_Pip_NBoc P_Pip_NAlk Piperazine (N-Alkyl) S_Pip_NAlk Triplet (~2.52 ppm, 4H) P_Pip_NAlk->S_Pip_NAlk PD_Boc Boc (t-Bu) PD_Boc->S_Boc PD_Ester Ethyl Ester S_Ester_Et Triplet & Quartet PD_Ester->S_Ester_Et PD_CH2CO -CH2-CO S_CH2CO_Pd Doublet (~2.2-2.3 ppm, 2H) PD_CH2CO->S_CH2CO_Pd PD_Pip Piperidine Ring S_Pip Complex Multiplets PD_Pip->S_Pip

References

13C NMR Analysis: A Comparative Guide for Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 13C NMR spectroscopic data for Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and its relevant structural fragments. The information herein is intended to support researchers in the identification, characterization, and quality control of this and related piperazine derivatives, which are common building blocks in medicinal chemistry.

Data Summary: 13C NMR Chemical Shifts

The following table summarizes the experimental 13C NMR chemical shift (δ) values for Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, a close structural analog of the title compound, along with the characteristic shifts of its key structural motifs: the N-Boc-piperazine group and the ethyl acetate moiety. All data is referenced to a standard solvent signal.

Carbon Atom Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate[1] N-Boc-piperazine Ethyl Acetate[2][3]
Carbonyl (Ester)154.8 ppm-~171 ppm
Carbonyl (Boc)154.8 ppm~154.7 ppm-
Quaternary (Boc)79.8, 81.4 ppm~79.0 ppm-
Methylene (Piperazine, adjacent to Boc-N)52.8 ppm~46.1 ppm-
Methylene (Piperazine, adjacent to substituted N)60.1 ppm~46.1 ppm-
Methylene (Ethyl group, -OCH2-)--~60 ppm
Methylene (adjacent to ester)---
Methyl (Boc)28.3, 28.6 ppm~28.7 ppm-
Methyl (Ethyl group, -CH3)--~14 ppm

Note: The chemical shifts for N-Boc-piperazine and Ethyl Acetate are approximate and can vary based on solvent and experimental conditions.

Experimental Protocol: 1D 13C NMR Spectroscopy

The following is a standard protocol for acquiring a proton-decoupled 1D 13C NMR spectrum, suitable for the analysis of this compound.[4][5]

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Tune and match the 13C probe to the correct frequency.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters (based on a 400 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).[4]

  • Spectral Width (SW): 0-220 ppm to cover the full range of expected carbon chemical shifts.

  • Acquisition Time (AQ): 1-2 seconds for good digital resolution.[4]

  • Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay of 5 times the longest T1 of the carbons of interest is recommended.[4]

  • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply an exponential line broadening function to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Apply a baseline correction to obtain a flat baseline.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of Molecular Structure and Analytical Workflow

The following diagrams illustrate the chemical structure of this compound and the general workflow for its 13C NMR analysis.

cluster_mol This compound C1 C O1 O C1->O1 C2 C C1->C2 C13 C C1->C13 O2 O C2->O2 C3 C C2->C3 N1 N C3->N1 C4 C N1->C4 C5 C N1->C5 C6 C C4->C6 C7 C C5->C7 N2 N C8 C N2->C8 C6->N2 C7->N2 O3 O C8->O3 O4 O C8->O4 C9 C C10 C C9->C10 C11 C C9->C11 C12 C C9->C12 O4->C9

Caption: Chemical structure of the target molecule.

workflow A Sample Preparation (Dissolve in Deuterated Solvent) B NMR Instrument Setup (Lock, Tune, Shim) A->B Insert Sample C 13C NMR Data Acquisition (Proton Decoupled) B->C Set Parameters D Data Processing (FT, Phasing, Baseline Correction) C->D Generate FID E Spectral Analysis (Peak Picking & Assignment) D->E Generate Spectrum F Structural Confirmation E->F Compare to Reference Data

Caption: Experimental workflow for 13C NMR analysis.

References

Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and robust analysis of synthetic intermediates is a cornerstone of successful research. Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents, requires accurate characterization to ensure purity and identity. This guide provides a comprehensive comparison of mass spectrometry for the analysis of this compound against other analytical techniques, supported by experimental data and detailed protocols.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands out as a premier technique for the analysis of this compound. Its high sensitivity and specificity allow for confident identification and quantification, even at trace levels. This guide will delve into the expected fragmentation patterns of the target molecule and compare the performance of LC-MS with alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Comparison of Analytical Techniques

The choice of analytical technique is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of LC-MS, HPLC-UV, and GC-MS for the analysis of piperazine derivatives.

Analytical TechniqueAnalyte/MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
LC-MS/MS Piperazine Derivatives in Biological Matrices0.1175 ng/mL[1]0.3525 ng/mL[1]High sensitivity and specificity, structural information from fragmentation.Higher instrument cost and complexity.
HPLC-UV Piperazine (with derivatization)30 ppm[2]90 ppm[2]Cost-effective, robust, and widely available.Lower sensitivity, may require derivatization for compounds lacking a strong chromophore.[3][4]
GC-MS Piperazine Derivatives in Plasma and Urine0.002 - 0.004 µg/mL[5][6]0.008 - 0.016 µg/mL[5][6]Excellent separation for volatile compounds, high sensitivity.Requires derivatization for non-volatile compounds, potential for thermal degradation of labile molecules.[7]

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer provides a unique fingerprint for its identification. The expected fragmentation pathway involves the characteristic loss of the tert-butoxycarbonyl (Boc) group and cleavage of the ester and piperazine ring structures.

Under electrospray ionization (ESI) in positive mode, the molecule is expected to readily protonate to form the molecular ion [M+H]⁺. Subsequent fragmentation is likely to proceed through several key pathways:

  • Loss of the Boc group: A primary fragmentation route involves the loss of the Boc group, either as isobutene (56 Da) followed by carbon dioxide (44 Da), or the direct loss of the entire Boc group (100 Da). The formation of the stable tert-butyl cation at m/z 57 is also a common feature in the mass spectra of Boc-protected compounds.[8][9]

  • Cleavage of the ethyl ester: Fragmentation of the ethyl acetate side chain can occur, leading to the loss of an ethoxy group (-OC2H5, 45 Da) or the entire ethyl acetate moiety.

  • Piperazine ring fragmentation: The piperazine ring can undergo ring-opening and subsequent fragmentation, leading to a series of characteristic ions.[10][11][12]

Fragmentation_Pathway cluster_main Deduced ESI-MS/MS Fragmentation of this compound mol [M+H]⁺ m/z 273.18 frag1 Loss of C4H8 [M+H - 56]⁺ m/z 217.12 mol->frag1 - C4H8 (isobutene) frag3 tert-butyl cation [C4H9]⁺ m/z 57.07 mol->frag3 Boc group cleavage frag5 Loss of ethoxycarbonylmethyl group [M+H - 87]⁺ m/z 186.11 mol->frag5 - C4H5O2 frag2 Loss of C4H8 and CO2 [M+H - 100]⁺ m/z 173.12 frag1->frag2 - CO2 frag4 Piperazine ring fragment m/z 85.07 frag2->frag4 Ring fragmentation

Caption: Deduced fragmentation pathway for this compound.

Experimental Protocols

LC-MS/MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solution with the mobile phase.

  • For sample analysis, dissolve or dilute the sample in the mobile phase to a final concentration within the calibration range.

2. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • MRM Transitions (Predicted):

    • Precursor Ion (m/z): 273.2

    • Product Ions (m/z): 217.1, 173.1, 57.1 (These transitions should be optimized experimentally).

HPLC-UV Analysis of Piperazine Derivatives (General Protocol)

This protocol is for the analysis of piperazine derivatives and may require derivatization for compounds without a strong UV chromophore.

1. Derivatization (if necessary):

  • React the piperazine derivative with a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active product.[3][4]

2. HPLC Conditions:

  • Column: A suitable reversed-phase or HILIC column.[4]

  • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile, methanol) and a buffer. The exact composition will depend on the analyte and column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[2]

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte or its derivative.

  • Injection Volume: 10 µL.[2]

3. Data Analysis:

  • Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.

Conclusion

Mass spectrometry, particularly LC-MS/MS, offers a highly sensitive and specific method for the analysis of this compound. The detailed fragmentation information it provides is invaluable for unambiguous identification. While HPLC-UV and GC-MS are viable alternatives, they may have limitations in terms of sensitivity or sample compatibility. The choice of the most appropriate analytical technique will ultimately depend on the specific goals of the analysis, available instrumentation, and the required level of performance. This guide provides the necessary information for researchers to make an informed decision and to develop robust analytical methods for this important synthetic intermediate.

References

A Comparative Guide to the X-ray Crystal Structures of Piperazine-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the X-ray crystal structures of two piperazine-carboxylate derivatives: tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate and 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid. The information presented is compiled from published crystallographic studies and is intended to offer a clear, objective comparison for researchers in the fields of medicinal chemistry, materials science, and drug development.

Crystallographic Data Comparison

The following table summarizes the key crystallographic data for the two compounds, allowing for a direct comparison of their structural parameters.

Parametertert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate[1]2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid[2]
Chemical Formula C₂₀H₂₇FN₂O₂C₁₅H₂₁N₃O₄
Formula Weight 362.44 g/mol 307.35 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 10.3349 (3)11.0829 (3)
b (Å) 11.2329 (4)10.4578 (3)
c (Å) 17.6599 (6)13.6288 (4)
α (°) 9090
β (°) 98.455 (1)105.1580 (10)
γ (°) 9090
Volume (ų) 2026.86 (12)1523.50 (7)
Z 44
Calculated Density (g/cm³) 1.1881.340
Absorption Coefficient (mm⁻¹) 0.6540.101
F(000) 776656
Crystal Size (mm³) 0.25 x 0.15 x 0.100.13 x 0.12 x 0.11
Theta range for data collection (°) 2.26 to 68.202.597 to 26.000
Reflections collected 163698459
Independent reflections 3704 [R(int) = 0.0381]2989 [R(int) = 0.0177]
Final R indices [I>2σ(I)] R₁ = 0.0468, wR₂ = 0.1260R₁ = 0.0381, wR₂ = 0.1015
R indices (all data) R₁ = 0.0577, wR₂ = 0.1345R₁ = 0.0447, wR₂ = 0.1072
Goodness-of-fit on F² 1.0411.047

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the replication and interpretation of crystallographic data. The methodologies for the two compared structures are outlined below.

Synthesis and Crystallization

tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate [1]

  • Synthesis : The compound was synthesized via a modified Bruylants approach. 1-ethynyl-4-fluorobenzene in anhydrous THF was treated with a commercial solution of methyl magnesium bromide at 274–275 K. This was followed by the addition of tert-butyl piperazine-1-carboxylate.

  • Crystallization : Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution of the compound in a mixture of ethyl acetate and hexanes.

2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid [2]

  • Synthesis : This compound was synthesized in a one-step reaction. 2-Chloronicotinic acid, 1-tert-butoxycarbonyl piperazine, and potassium carbonate were heated in DMF at 40 °C.

  • Crystallization : After completion of the reaction, the mixture was poured into water, and the pH was adjusted with saturated citric acid to induce precipitation. The resulting solid was recrystallized to yield single crystals.

X-ray Data Collection and Structure Refinement

tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate [1]

  • Diffractometer : Bruker APEX-II CCD area detector

  • Radiation : MoKα (λ = 0.71073 Å)

  • Temperature : 296(2) K

  • Data Collection : Data were collected using ω and φ scans.

  • Structure Solution and Refinement : The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid [2]

  • Diffractometer : Bruker SMART APEX-II CCD area detector

  • Radiation : MoKα (λ = 0.71073 Å)

  • Temperature : 293(2) K

  • Data Collection : Data were collected using φ and ω scans.

  • Structure Solution and Refinement : The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined with anisotropic displacement parameters. Hydrogen atoms were included in calculated positions and refined with a riding model.

Visualizations

The following diagram illustrates the general workflow for determining a crystal structure using X-ray crystallography.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_refinement Structure Refinement & Validation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection Diffraction X-ray Diffraction CrystalSelection->Diffraction XRaySource X-ray Source XRaySource->Diffraction Detector Data Detection Diffraction->Detector DataProcessing Data Processing & Scaling Detector->DataProcessing PhaseProblem Solving the Phase Problem (Direct Methods / Patterson) DataProcessing->PhaseProblem ModelBuilding Initial Model Building PhaseProblem->ModelBuilding Refinement Least-Squares Refinement ModelBuilding->Refinement Refinement->ModelBuilding Iterative Process Validation Structure Validation (R-factors, geometry) Refinement->Validation FinalModel Final Crystal Structure Validation->FinalModel

Caption: Workflow for X-ray Crystal Structure Determination.

References

A Comparative Guide to Purity Analysis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. This critical intermediate is widely used in the synthesis of active pharmaceutical ingredients (APIs), making its purity assessment essential for ensuring the quality, safety, and efficacy of the final drug product. This document outlines detailed experimental protocols, presents comparative data, and offers guidance on selecting the most appropriate analytical method for your research and development needs.

Introduction

This compound is a key building block in modern drug discovery. Its synthesis involves the reaction of N-Boc-piperazine with an ethyl haloacetate derivative.[1][2] Potential impurities in the final product can arise from unreacted starting materials, by-products of the synthesis, and degradation products formed during storage or handling. The stability of piperazine derivatives can be influenced by factors such as pH and exposure to light.[3][4] Therefore, robust analytical methods are required to accurately quantify the purity of this compound and to detect and identify any potential impurities.

While HPLC-UV is a widely accessible and robust technique for purity analysis, LC-MS offers enhanced sensitivity and specificity, which can be crucial for identifying trace-level impurities and confirming the identity of unknown peaks. This guide will delve into the practical aspects of both methodologies.

Experimental Workflow

The general workflow for the purity analysis of this compound by either HPLC-UV or LC-MS follows a series of sequential steps, from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_data Data Processing & Interpretation prep1 Weighing of Sample prep2 Dissolution in Diluent (e.g., Acetonitrile/Water) prep1->prep2 prep3 Sonication & Filtration prep2->prep3 hplc HPLC-UV Analysis prep3->hplc Injection lcms LC-MS Analysis prep3->lcms Injection data1 Peak Integration & Purity Calculation hplc->data1 lcms->data1 data2 Impurity Profiling & Identification lcms->data2 data1->data2 data3 Method Validation

Figure 1: General experimental workflow for purity analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantitative determination of the purity of this compound.

a. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound reference standard and sample

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

b. Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Note: The mobile phase composition may require optimization to achieve the best separation of impurities from the main peak. A gradient elution can be beneficial for resolving closely eluting peaks.[3]

c. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase or a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Sample Solution: Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

d. Data Analysis:

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides a higher level of confidence in peak identification and can detect impurities at lower levels than HPLC-UV.[5][6]

a. Instrumentation and Materials:

  • LC-MS system (e.g., single quadrupole or time-of-flight)

  • The same column and mobile phase components as for the HPLC-UV method can often be used.

b. Chromatographic and MS Conditions:

The liquid chromatography conditions are typically similar to the HPLC-UV method. The mass spectrometer settings will need to be optimized for the target analyte.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Range m/z 100 - 500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temp. 350°C

c. Sample Preparation:

Sample preparation is the same as for the HPLC-UV method.

d. Data Analysis:

Data analysis involves extracting the ion chromatogram for the molecular ion of this compound ([M+H]⁺) and any expected impurities. Purity can be assessed based on the relative peak areas in the chromatograms. The mass spectra of impurity peaks can be used to propose their structures.

Comparison of HPLC-UV and LC-MS for Purity Analysis

FeatureHPLC-UVLC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Specificity Moderate. Co-eluting impurities with similar UV spectra can interfere.High. Provides mass information for each peak, allowing for confident identification.
Sensitivity Good for major components and significant impurities.Excellent. Can detect trace-level impurities.[5]
Impurity Identification Limited to comparison with known standards.Enables tentative identification of unknown impurities based on their mass spectra.
Cost & Complexity Lower initial cost and less complex to operate and maintain.Higher initial cost and requires more specialized expertise for operation and data interpretation.
Regulatory Acceptance Widely accepted for routine quality control and purity assessment.Increasingly used for impurity profiling and in-depth characterization, especially during drug development.

Conclusion

Both HPLC-UV and LC-MS are powerful analytical techniques for assessing the purity of this compound. The choice between the two methods depends on the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective method suitable for routine quality control and for determining the overall purity of the compound when impurity identification is not the primary goal.

  • LC-MS is the preferred method when high sensitivity is required to detect trace impurities, and when the identification and structural elucidation of these impurities are critical. This is particularly important during process development, stability studies, and for regulatory submissions where a comprehensive understanding of the impurity profile is necessary.

For a comprehensive quality assessment, a combination of both techniques is often employed. HPLC-UV can be used for routine purity checks, while LC-MS can be utilized for in-depth impurity profiling and characterization.

References

A Comparative Guide to Linker Technologies: Evaluating Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the overall efficacy, stability, and pharmacokinetic profile of the molecule. This guide provides a comparative analysis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, a piperazine-based linker, against other commonly employed linker classes such as polyethylene glycol (PEG) and alkyl chains. This comparison is based on the general properties of these linker types as described in the scientific literature.

While direct head-to-head experimental data for this compound against other linkers in a single system was not prominently available in published literature, this guide will draw on the established characteristics of piperazine-containing linkers to provide a valuable comparative framework.

Core Concepts: The Role of the Linker

The linker in a bifunctional molecule like a PROTAC or ADC is not merely a spacer. It plays a crucial role in:

  • Spatial Orientation: Dictating the distance and orientation between the two functional ends of the molecule (e.g., the warhead and the E3 ligase ligand in a PROTAC).

  • Physicochemical Properties: Influencing solubility, cell permeability, and metabolic stability.

  • Ternary Complex Formation (in PROTACs): The linker's flexibility and conformation are critical for the successful formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for protein degradation.[1]

Comparison of Linker Characteristics

The selection of a linker is a strategic decision based on the desired attributes of the final conjugate. The following table summarizes the general characteristics of piperazine-based linkers, such as this compound, in comparison to flexible PEG and alkyl linkers.

FeatureThis compound (Piperazine-based)Polyethylene Glycol (PEG) LinkersAlkyl Chain Linkers
Structure & Flexibility Rigid heterocyclic structure.[2]Flexible, linear or branched chain.Flexible, linear or branched chain.
Solubility Can enhance aqueous solubility due to the presence of nitrogen atoms that can be protonated.[3]Generally hydrophilic, enhancing aqueous solubility.Generally hydrophobic, may decrease aqueous solubility.
Metabolic Stability The rigid structure can confer higher metabolic stability.[2]Can be susceptible to metabolism.Generally possess good chemical stability.
Conformational Control The rigid nature can help in pre-organizing the molecule into a bioactive conformation, potentially leading to more potent biological activity.[3]High degree of flexibility can be advantageous in some systems but may lead to non-productive binding modes.High conformational flexibility.
Synthetic Accessibility Readily incorporated as a common building block in medicinal chemistry.[3]Widely available with various lengths and functional groups.Synthetically straightforward to incorporate.

Performance Metrics in PROTACs: DC50 and Dmax

The efficacy of a PROTAC is primarily assessed by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.

The choice of linker can significantly impact both DC50 and Dmax values. While specific data for this compound is not available, studies on other piperazine-containing PROTACs have demonstrated their ability to induce potent and efficient protein degradation. The rigidity of the piperazine linker can facilitate the formation of a stable ternary complex, leading to improved degradation performance.[3]

Experimental Protocols

To experimentally compare the performance of this compound with other linkers, a series of in vitro assays would be conducted. The following is a detailed protocol for a Western Blot-based protein degradation assay, a standard method for determining DC50 and Dmax for PROTACs.

Protocol: In Vitro Protein Degradation Assay by Western Blot

1. Cell Culture and Treatment:

  • Cell Seeding: Seed a relevant human cell line (e.g., a cancer cell line expressing the target protein) in 6-well plates and culture overnight to allow for cell adherence.

  • PROTAC Treatment: On the following day, treat the cells with serial dilutions of the PROTACs containing different linkers (e.g., the piperazine-based linker, a PEG linker, and an alkyl linker). A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the treated cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C.

2. Cell Lysis and Protein Quantification:

  • Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay to ensure equal protein loading in the subsequent steps.

3. Western Blot Analysis:

  • SDS-PAGE: Separate the protein lysates (equal amounts of total protein) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the chemiluminescent signal using an appropriate substrate and an imaging system.

4. Data Analysis:

  • Densitometry: Quantify the band intensities for the target protein and the loading control using image analysis software.

  • Normalization: Normalize the intensity of the target protein band to the corresponding loading control band.

  • Calculation of Degradation: Calculate the percentage of protein degradation for each treatment relative to the vehicle control.

  • Dose-Response Curve: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizing Experimental and Logical Workflows

To effectively design and evaluate different linkers, a structured workflow is essential. The following diagrams, generated using the DOT language, illustrate the signaling pathway of PROTAC-mediated degradation and a typical experimental workflow for linker comparison.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Linker_Comparison_Workflow Experimental Workflow for Linker Comparison cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_comparison Comparative Analysis Synthesis_Piperazine Synthesize PROTAC (Piperazine Linker) Degradation_Assay Protein Degradation Assay (Western Blot) Synthesis_Piperazine->Degradation_Assay Cell_Viability Cell Viability Assay Synthesis_Piperazine->Cell_Viability Synthesis_PEG Synthesize PROTAC (PEG Linker) Synthesis_PEG->Degradation_Assay Synthesis_PEG->Cell_Viability Synthesis_Alkyl Synthesize PROTAC (Alkyl Linker) Synthesis_Alkyl->Degradation_Assay Synthesis_Alkyl->Cell_Viability DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax IC50 Determine IC50 Cell_Viability->IC50 Final_Comparison Compare Linker Performance DC50_Dmax->Final_Comparison IC50->Final_Comparison

References

Characterization of Ethyl 2-(4-Boc-1-piperazinyl)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Ethyl 2-(4-Boc-1-piperazinyl)acetate is a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive characterization of this compound, including its physicochemical properties, synthesis, and a comparison with viable alternatives, supported by experimental data and detailed protocols.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₄[2][3]
Molecular Weight 272.34 g/mol [1][2]
Appearance White to light yellow solid[1]
Predicted Boiling Point 346.1 ± 37.0 °C[1]
Predicted Density 1.090 ± 0.06 g/cm³[1]
Predicted pKa 4.87 ± 0.10[1]
Storage Temperature 2-8°C[2]

Synthesis and Purification

The synthesis of Ethyl 2-(4-Boc-1-piperazinyl)acetate is typically achieved through the mono-N-alkylation of N-Boc-piperazine with an appropriate ethyl haloacetate, such as ethyl bromoacetate. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

A general workflow for the synthesis is outlined below:

Synthesis_Workflow reagents N-Boc-piperazine + Ethyl Bromoacetate + Base (e.g., K₂CO₃) reaction Reaction in suitable solvent (e.g., Acetonitrile) reagents->reaction Stirring at RT workup Aqueous Work-up & Extraction reaction->workup Reaction Completion purification Purification by Silica Gel Chromatography workup->purification product Ethyl 2-(4-Boc-1-piperazinyl)acetate purification->product

Caption: General workflow for the synthesis of Ethyl 2-(4-Boc-1-piperazinyl)acetate.

Experimental Protocol: Synthesis of Ethyl 2-(4-Boc-1-piperazinyl)acetate

This protocol is a generalized procedure based on common organic synthesis techniques for N-alkylation.

Materials:

  • N-Boc-piperazine

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile, Ethyl acetate, or Acetone as solvent

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a solution of N-Boc-piperazine (1.0 eq) in the chosen solvent, add the base (e.g., potassium carbonate, 1.5 eq).

  • Add ethyl bromoacetate (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by dissolving the residue in ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.[4]

Spectroscopic Characterization (Predicted and Related Compounds)

While specific, experimentally verified spectra for Ethyl 2-(4-Boc-1-piperazinyl)acetate are not widely published, data from closely related compounds and predictive tools can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include a singlet for the nine protons of the Boc group (around 1.4 ppm), triplets for the methyl and a quartet for the methylene protons of the ethyl group, and multiplets for the eight protons of the piperazine ring.

  • ¹³C NMR: Key signals would correspond to the carbonyl carbons of the Boc and ester groups, the quaternary carbon of the Boc group, and the various methylene carbons of the piperazine and ethyl groups.

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the carbamate (around 1690 cm⁻¹) and the ester (around 1740 cm⁻¹), as well as C-N and C-O stretching vibrations.

Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ would be observed at m/z 273.18.

Comparison with Alternatives

For many synthetic applications, particularly in peptide synthesis and drug discovery, the choice of the protecting group on the piperazine moiety is critical. The Boc group is acid-labile, which dictates the deprotection strategy. Alternatives with orthogonal deprotection schemes offer greater flexibility in complex syntheses.

Protecting GroupReagentDeprotection ConditionsAdvantagesDisadvantages
Boc (tert-Butoxycarbonyl)N-Boc-piperazineAcidic (e.g., TFA in DCM)Stable to a wide range of non-acidic conditions.Not suitable for acid-sensitive substrates.
Cbz (Carboxybenzyl)N-Cbz-piperazineHydrogenolysis (e.g., H₂, Pd/C)Mild, neutral deprotection.Not compatible with reducible functional groups.
Fmoc (9-Fluorenylmethoxycarbonyl)N-Fmoc-piperazineBasic (e.g., piperidine in DMF)Orthogonal to acid-labile groups (like Boc).Base-labile esters may not be compatible.
Trt (Trityl)N-Trt-piperazineMildly acidic (e.g., dilute TFA)Easily cleaved under mild conditions.Sterically bulky.

The following diagram illustrates the relationship between the protecting group and the required deprotection method.

Protecting_Groups cluster_Boc Boc Protected cluster_Cbz Cbz Protected cluster_Fmoc Fmoc Protected Boc Ethyl 2-(4-Boc-1-piperazinyl)acetate Acid Acidic Deprotection (e.g., TFA) Boc->Acid Cbz Ethyl 2-(4-Cbz-1-piperazinyl)acetate Hydrogenolysis Hydrogenolysis (e.g., H₂, Pd/C) Cbz->Hydrogenolysis Fmoc Ethyl 2-(4-Fmoc-1-piperazinyl)acetate Base Basic Deprotection (e.g., Piperidine) Fmoc->Base

References

A Researcher's Guide to Piperazine Protection: A Comparative Analysis of Boc and Cbz Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the piperazine scaffold stands out as a "privileged structure," integral to numerous FDA-approved drugs.[1] Its symmetrical nature, however, presents a formidable challenge: the selective functionalization of one of its two nitrogen atoms. This guide offers a detailed, data-driven comparison of the two most common N-protecting groups for piperazine: the tert-butyloxycarbonyl (Boc) group and the carboxybenzyl (Cbz) group. We will delve into their respective performance in terms of introduction, stability, and cleavage, supported by experimental data and detailed protocols to aid researchers in making strategic decisions for their synthetic routes.

Introduction to Boc and Cbz Protecting Groups

The selection of a protecting group is a critical decision that can define the success of a multi-step synthesis. The primary goal is to temporarily mask one of the reactive piperazine nitrogens to allow for selective reaction at the other. The ideal protecting group should be easy to introduce in high yield, stable under various reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.

  • The Boc Group (tert-butyloxycarbonyl): A widely used, acid-labile protecting group.[2] Its popularity stems from its stability in the presence of bases, nucleophiles, and during catalytic hydrogenation, and its straightforward removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3][4]

  • The Cbz Group (Carboxybenzyl or Z-group): A cornerstone of amine protection, particularly in peptide chemistry.[2][5] It is known for its robustness and stability towards both acidic and basic conditions.[2] The Cbz group is typically cleaved under neutral conditions via catalytic hydrogenolysis, a key feature that distinguishes it from the Boc group.[1][2]

A crucial advantage in complex syntheses is the orthogonality of the Boc and Cbz groups. This means that one can be selectively removed in the presence of the other, allowing for intricate and precise molecular construction.[1][2][5][6]

Data Presentation: A Head-to-Head Comparison

The following tables summarize quantitative and qualitative data for the introduction, stability, and cleavage of Boc and Cbz protecting groups on piperazine.

Table 1: Protection of Piperazine

ParameterBoc GroupCbz Group
Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl Chloroformate (Cbz-Cl)
Typical Conditions (Boc)₂O, often with a base like NaHCO₃ or in a solvent-free, iodine-catalyzed reaction.[7][8] A three-step synthesis starting from diethanolamine has also been reported.[9]Cbz-Cl under Schotten-Baumann conditions (e.g., NaHCO₃ in THF/H₂O).[1][8] Can also be performed in PEG-600 as an eco-friendly solvent.[10]
Reported Yield High, often in the 80-95% range. A specific three-step industrial method reports a yield of 94.3%.[7][9]High, often in high yield.[1] A specific procedure reports a 90% yield.[8]
Advantages Reagent is relatively stable and easy to handle. High yields are achievable under various conditions.Reagent is economical.[6] The Cbz group can impart crystallinity, simplifying purification.[6]
Disadvantages The multi-step nature of protection-deprotection adds steps to the overall synthesis.[11]Cbz-Cl is a lachrymator and should be handled with care.

Table 2: Protecting Group Stability

ConditionBoc Group StabilityCbz Group Stability
Strong Acids Labile. Cleaved by acids like TFA and HCl.[1][2][3]Generally Stable, but can be cleaved by strong acids like HBr in acetic acid.[6][8]
Bases Stable. [2][4]Stable. [1][2]
Catalytic Hydrogenation Stable. [2]Labile. This is the primary method for Cbz cleavage.[1][2][12]
Nucleophiles Stable. [2]Generally Stable, but can be cleaved by strong nucleophiles like thiols under specific conditions.[13][14]

Table 3: Deprotection (Cleavage) of Protected Piperazine

ParameterBoc DeprotectionCbz Deprotection
Primary Method AcidolysisCatalytic Hydrogenolysis
Reagents & Conditions Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in dioxane.[3][4][15]H₂ gas, Palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol.[1][5]
Reaction Time Typically 1-4 hours at room temperature.[3][4][15]Varies, but often complete within hours at room temperature under a hydrogen atmosphere.[1]
Byproducts Isobutylene and CO₂.[15]Toluene and CO₂.[1]
Advantages Fast and efficient. Volatile byproducts are easily removed.Exceptionally mild conditions that are compatible with most other functional groups, including acid-sensitive ones.[1]
Disadvantages Harsh acidic conditions can cleave other acid-labile groups (e.g., esters, acetals) or cause ring fragmentation in sensitive substrates.[1][3]Incompatible with functional groups that are sensitive to reduction (e.g., alkenes, alkynes, some aryl halides). The catalyst can be pyrophoric.[13]

Mandatory Visualization

The following diagrams illustrate the chemical structures, experimental workflows, and a logical flowchart to guide the selection between Boc and Cbz protecting groups.

G Figure 1: Chemical Structures cluster_boc N-Boc-piperazine cluster_cbz N-Cbz-piperazine Boc_piperazine Cbz_piperazine

Figure 1: Chemical Structures

G Figure 2: Protection & Deprotection Workflow cluster_boc Boc Protection/Deprotection cluster_cbz Cbz Protection/Deprotection Piperazine1 Piperazine Boc_Protection Protection: (Boc)₂O, Base Piperazine1->Boc_Protection Boc_Piperazine N-Boc-piperazine Boc_Protection->Boc_Piperazine Boc_Deprotection Deprotection: TFA or HCl Boc_Piperazine->Boc_Deprotection Piperazine_Free1 Piperazine (as salt) Boc_Deprotection->Piperazine_Free1 Piperazine2 Piperazine Cbz_Protection Protection: Cbz-Cl, Base Piperazine2->Cbz_Protection Cbz_Piperazine N-Cbz-piperazine Cbz_Protection->Cbz_Piperazine Cbz_Deprotection Deprotection: H₂, Pd/C Cbz_Piperazine->Cbz_Deprotection Piperazine_Free2 Piperazine Cbz_Deprotection->Piperazine_Free2

Figure 2: Protection & Deprotection Workflow

Figure 3: Decision-Making Flowchart

Experimental Protocols

Protocol 1: N-Boc Protection of Piperazine

This protocol is a general procedure for the mono-Boc protection of piperazine.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Base (e.g., Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃))

Procedure:

  • Dissolve piperazine (1 equivalent) in the chosen solvent.

  • Add the base (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.0-1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up. Typically, this involves washing with water and brine, drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization if necessary.

Protocol 2: N-Cbz Protection of Piperazine (Schotten-Baumann Conditions)[1][9]

This protocol describes the mono-Cbz protection of piperazine using benzyl chloroformate.

Materials:

  • Piperazine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water

  • Diethyl ether

  • 1 M HCl

Procedure:

  • Dissolve piperazine (2 equivalents) and NaHCO₃ (2.2 equivalents) in a 2:1 mixture of THF and water.[8]

  • Cool the solution to 0 °C in an ice bath.

  • While stirring vigorously, add benzyl chloroformate (1 equivalent) dropwise, keeping the temperature below 5 °C.[5]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[5]

  • Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[8]

  • Purify the resulting residue by silica gel column chromatography.[8]

Protocol 3: Deprotection of N-Boc-piperazine using TFA[4][15]

This protocol outlines the removal of the Boc group using trifluoroacetic acid.

Materials:

  • N-Boc protected piperazine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.[3][15]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[3]

  • Once complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is basic.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.[3]

Protocol 4: Deprotection of N-Cbz-piperazine via Catalytic Hydrogenolysis[1]

This protocol details the standard procedure for Cbz group cleavage.

Materials:

  • N-Cbz protected piperazine derivative

  • 10% Palladium on carbon (Pd/C)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen source (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the N-Cbz protected piperazine derivative in a suitable solvent in a flask.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution.[5]

  • Secure the flask to a hydrogenation apparatus or fit it with a hydrogen balloon.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[5]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.[1][5]

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.

Conclusion

Both Boc and Cbz are highly effective and versatile protecting groups for piperazine, each with distinct advantages dictated by their deprotection mechanisms. The choice between them is primarily governed by the stability of other functional groups within the molecule and the overall synthetic strategy.[2] The Boc group is ideal for substrates that are sensitive to hydrogenolysis but stable to acid, while the Cbz group is the superior choice for molecules that may be sensitive to acidic conditions but can withstand catalytic hydrogenation.[2] Their orthogonality is an invaluable tool, enabling the selective deprotection and functionalization required for the synthesis of complex molecules and accelerating the development of novel therapeutics.[1][2][6] This guide provides the fundamental data and protocols to assist researchers in making an informed decision for their specific synthetic needs.

References

A Researcher's Guide to Analytical Methods for the Validation of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable validation of piperazine derivatives is paramount for ensuring product quality, safety, and efficacy. Piperazine and its derivatives are crucial building blocks in numerous pharmaceutical compounds, acting as antipsychotics, antidepressants, and anxiolytics.[1] This guide provides a comprehensive comparison of the primary analytical techniques used for their validation, complete with experimental protocols and performance data to aid in method selection and implementation.

The principal methods for analyzing piperazine derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method is dictated by the specific analytical requirements, such as required sensitivity, selectivity, and the nature of the sample matrix.[2]

Comparative Analysis of Key Analytical Techniques

Selecting the appropriate analytical method is a critical decision in the validation process. While simpler methods like direct HPLC-UV are cost-effective for routine quality control, more advanced techniques like LC-MS/MS are indispensable for detecting trace amounts in complex biological matrices.[2] The following table summarizes the performance characteristics of the most common techniques.

ParameterDirect HPLC-UVHPLC-UV with DerivatizationGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Chromatographic separation based on polarity, with UV detection.Chemical modification to add a UV-active group, followed by HPLC-UV analysis.Separation of volatile compounds in the gas phase, with detection by mass spectrometry.High-resolution chromatographic separation coupled with highly selective and sensitive mass detection.
Sensitivity Low to moderate; limited by the weak UV chromophore of the piperazine ring.[2]High; derivatization significantly enhances UV absorbance and sensitivity.[3]High; provides excellent sensitivity and structural information.Very High; the gold standard for trace-level quantification in complex matrices.[4]
Selectivity Moderate; dependent on chromatographic resolution.High; derivatization can improve separation from interfering substances.Very High; combines chromatographic separation with mass-based identification.[5]Extremely High; MRM mode provides exceptional specificity.[4]
Sample Prep Simple: dissolve and inject.[2]More complex: involves a chemical reaction step.[3]Can be complex: may require extraction and derivatization to increase volatility.[5]Moderate: often requires protein precipitation or liquid-liquid extraction.[4]
Typical Use Routine purity testing of bulk substances and raw materials.[2]Trace-level impurity analysis in active pharmaceutical ingredients (APIs).[3]Impurity profiling, identification of unknown substances, and analysis of illicit drug samples.[6]Pharmacokinetic studies, bioequivalence studies, and trace analysis in biological fluids.[7][8]

Detailed Experimental Protocols

Below are detailed methodologies for the key analytical techniques. These protocols serve as a starting point and should be optimized and validated for specific applications.

Direct High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of piperazine derivatives where high sensitivity is not required.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A typical starting point is a 20:80 (v/v) mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer, pH 3.0).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at a low wavelength, typically 210 nm.[2]

  • Column Temperature: 30 °C.[2]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[2]

HPLC-UV with Pre-Column Derivatization

For trace analysis, derivatization is employed to enhance the UV response of piperazine. 4-chloro-7-nitrobenzofuran (NBD-Cl) is a common derivatizing agent that reacts with the piperazine amine to form a stable, UV-active product.[3]

  • Derivatization Step: The reaction of piperazine with NBD-Cl creates a derivative that is highly responsive to UV detection.[3]

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Acetonitrile, Methanol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 340 nm.[3]

  • Column Temperature: 35 °C.[3]

  • Injection Volume: 10 µL.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both qualitative and quantitative analysis, offering excellent separation and specific identification.[6] It is particularly useful for characterizing impurities and analyzing complex mixtures.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm).[9]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[9]

  • Oven Temperature Program: Initial temperature of 120°C (hold for 1 min), ramp at 10°C/min to 150°C (hold for 5 min), then ramp at 7.5°C/min to 300°C (hold for 2 min).[9]

  • Injection Volume: 1 µL.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Scan Mode: Full scan for qualitative analysis (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for quantitative analysis.[10]

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol. For biological samples, a liquid-liquid or solid-phase extraction is required. Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary to improve volatility and peak shape.[5][11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the preferred method for quantifying low concentrations of piperazine derivatives in complex biological matrices like plasma, owing to its superior sensitivity and selectivity.[8]

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[10]

  • Mobile Phase: Gradient elution using A) 0.1% Formic acid in water and B) 0.1% Formic acid in acetonitrile.[10]

  • Flow Rate: 0.4 mL/min.[10]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.

  • Sample Preparation (Plasma): To 50 µL of plasma, add 150-300 µL of acetonitrile containing a deuterated internal standard (e.g., BZP-d7) to precipitate proteins. Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) to pellet the proteins. The clear supernatant is then transferred for LC-MS/MS analysis.[4][10]

Quantitative Data Summary

The following tables summarize validation data from published methods, providing a benchmark for performance.

Table 1: HPLC-UV with NBD-Cl Derivatization[3]

ParameterResult
Linearity (Correlation Coefficient)0.999
Limit of Detection (LOD)30 ppm
Limit of Quantitation (LOQ)90 ppm
Accuracy (% Recovery)104.87 - 108.06%
Precision (% RSD)1.13%

Table 2: LC-MS/MS Method for Tandospirone and its Piperazine Metabolite in Rat Plasma[8]

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Tandospirone1.0 - 500.01.01.42 - 6.69%2.47 - 6.02%
1-(2-pyrimidyl)-piperazine10.0 - 500.010.01.42 - 6.69%2.47 - 6.02%

Table 3: LC-QTOF/MS Method for a Novel N-phenylpiperazine Derivative in Rat Plasma[12]

ParameterResult
Linearity Range (ng/mL)10.0 - 900.0
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantitation (LLOQ)10.0 ng/mL

Visualizing Workflows and Mechanisms

To better illustrate the processes involved in the validation of piperazine derivatives, the following diagrams outline key workflows and chemical reactions.

G cluster_prep Method Development cluster_val Method Validation cluster_app Application A Selectivity / Specificity D Linearity & Range A->D B System Suitability B->A C Optimization of Chromatographic Conditions C->B E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) D->F G Limit of Detection (LOD) D->G J Routine Sample Analysis E->J F->J H Limit of Quantitation (LOQ) G->H H->J I Robustness I->J

Caption: A logical workflow for HPLC method validation.

G cluster_reactants Reactants cluster_product Product Piperazine Piperazine (Poor UV Chromophore) Plus + Piperazine->Plus NBD_Cl NBD-Cl (Derivatizing Agent) Derivative Piperazine-NBD Derivative (Strong UV Chromophore at 340 nm) NBD_Cl->Derivative Reaction Plus->NBD_Cl

Caption: Derivatization of piperazine with NBD-Cl for enhanced UV detection.

G A Plasma Sample Collection B Add Internal Standard & Acetonitrile A->B C Vortex & Centrifuge (Protein Precipitation) B->C D Collect Supernatant C->D E LC Separation (Reversed-Phase) D->E F MS/MS Detection (ESI+ MRM) E->F G Data Analysis & Quantification F->G

Caption: Bioanalytical workflow for LC-MS/MS quantification in plasma.

Neuropharmacological Context: Signaling Pathways

Many piperazine derivatives exert their pharmacological effects by modulating monoamine pathways in the central nervous system.[13] For instance, 1-benzylpiperazine (BZP) acts as a dopamine-releasing agent, while others like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP) strongly interact with serotonin (5-HT) receptors.[14][15] Understanding these mechanisms is crucial for drug development and toxicology.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron BZP BZP DAT Dopamine Transporter (DAT) BZP->DAT Inhibits Reuptake DA_Vesicle Dopamine Vesicles BZP->DA_Vesicle Stimulates Release DA_Synapse Dopamine (DA) DA_Vesicle->DA_Synapse D1R D1 Receptor DA_Synapse->D1R Binds D2R D2 Receptor DA_Synapse->D2R Binds Response Cellular Response (e.g., Signaling Cascade) D1R->Response D2R->Response

Caption: Simplified signaling pathway for BZP modulation of dopamine.

References

A Comparative Guide to the Purity Assessment of Synthesized 1-Boc-4-(ethoxycarbonylmethyl)piperazine and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is a critical parameter that dictates the success of subsequent reactions, the quality of the final active pharmaceutical ingredient (API), and the reliability of biological data. 1-Boc-4-(ethoxycarbonylmethyl)piperazine is a valuable building block in medicinal chemistry, frequently utilized for the introduction of a protected piperazine acetic acid ester moiety. This guide provides an objective comparison of the purity assessment of this compound with structurally related alternatives, supported by common analytical techniques and experimental data.

The purity of these compounds is typically established using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can be used for quantitative analysis (qNMR). Mass Spectrometry (MS) is essential for identity confirmation.

Comparative Purity Data

The following table summarizes the purity of 1-Boc-4-(ethoxycarbonylmethyl)piperazine and selected alternatives, as specified by commercial suppliers. This data provides a baseline for expected purity levels of well-characterized batches.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity (%)Analytical Method for Purity
1-Boc-4-(ethoxycarbonylmethyl)piperazine209667-59-4C₁₃H₂₄N₂O₄272.34≥ 98%Not Specified
1-Boc-4-Fmoc-piperazine-2-carboxylic acid218278-58-1C₂₅H₂₈N₂O₆452.50≥ 98%Assay
1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine261925-94-4C₁₈H₂₆N₂O₄334.4197%Not Specified
N-Boc-4-hydroxypiperidine109384-19-2C₁₀H₁₉NO₃201.26≥ 99%Assay
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP)125541-22-2C₁₆H₂₄N₂O₂276.38≥ 98%GC-MS, HPLC-TOF

Workflow for Purity Assessment

A systematic workflow is crucial for the comprehensive purity assessment of synthesized intermediates. This typically involves preliminary analysis by Thin Layer Chromatography (TLC) for reaction monitoring and qualitative assessment, followed by rigorous quantitative analysis using HPLC and structural confirmation by NMR and MS.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_preliminary Preliminary Analysis cluster_purification Purification cluster_quantitative Quantitative & Structural Analysis cluster_final Final Assessment Synthesized_Product Crude Synthesized 1-Boc-4-(ethoxycarbonylmethyl)piperazine TLC Thin Layer Chromatography (TLC) - Assess reaction completion - Identify number of components Synthesized_Product->TLC Purification Column Chromatography or Recrystallization TLC->Purification HPLC HPLC-UV/DAD - Quantitative Purity (% Area) - Detect non-volatile impurities Purification->HPLC qNMR Quantitative NMR (qNMR) - Absolute Purity Determination - Requires internal standard Purification->qNMR LCMS LC-MS - Confirm molecular weight - Identify impurities Purification->LCMS H_NMR ¹H NMR & ¹³C NMR - Structural Confirmation Purification->H_NMR Final_Purity Pure Compound (Purity ≥ 98%) HPLC->Final_Purity qNMR->Final_Purity LCMS->Final_Purity H_NMR->Final_Purity

Caption: Workflow for the purity assessment of synthesized piperazine derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable purity data. Below are representative protocols for HPLC, qNMR, and MS analysis.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of 1-Boc-4-(ethoxycarbonylmethyl)piperazine and related non-volatile compounds.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • Start with 5% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute.

    • Hold at 5% B for 2 minutes for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile to prepare a 1 mg/mL solution.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute method for determining purity by comparing the integral of an analyte's signal to that of a certified internal standard.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified standard with known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the synthesized compound into a vial.

    • Accurately weigh approximately 10-15 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-90° (use a calibrated 90° pulse).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 8 or 16, sufficient for a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique confirms the molecular weight of the synthesized product and helps in the identification of impurities.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).

  • LC Method: Use the same HPLC method as described above.

  • MS Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS Parameters:

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Drying Gas (N₂) Flow: 8-10 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: Scan from m/z 100 to 1000.

  • Data Analysis: Confirm the presence of the [M+H]⁺ ion for the target compound. Analyze the mass spectra of impurity peaks to postulate their structures (e.g., unreacted starting materials, by-products).

Logical Framework for Method Selection

The choice of analytical technique depends on the specific requirements of the purity assessment.

Method_Selection cluster_start cluster_decisions cluster_methods Start Purity Assessment Goal D1 Need Quantitative Purity? Start->D1 D3 Need Structural Confirmation? D1->D3 No HPLC Use HPLC (% Area Purity) D1->HPLC Yes D2 Need Absolute Purity? D2->D3 No qNMR Use qNMR (Absolute Molar Purity) D2->qNMR Yes NMR_MS Use NMR and/or MS (Identity Confirmation) D3->NMR_MS Yes TLC Use TLC (Qualitative Assessment) D3->TLC No HPLC->D2

Caption: Decision tree for selecting the appropriate purity analysis method.

Spectroscopic comparison of piperazine and piperidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, piperazine and piperidine rings stand as two of the most ubiquitous and versatile heterocyclic scaffolds. Their prevalence in a vast number of pharmaceuticals stems from their ability to confer favorable pharmacokinetic properties and engage in crucial molecular interactions. While structurally similar, the presence of a second nitrogen atom in the 1,4-position of the piperazine ring introduces key physicochemical differences that significantly influence their spectroscopic signatures and, consequently, their applications in drug design. This guide provides a head-to-head spectroscopic comparison of these foundational moieties, supported by experimental data and detailed analytical protocols, to aid researchers in their selection and characterization.

At a Glance: Key Spectroscopic Differences

A summary of the core spectroscopic features of piperazine and piperidine is presented below, highlighting the key distinctions arising from their structural differences.

Spectroscopic TechniquePiperazinePiperidineKey Differences
¹H NMR (CDCl₃) ~2.84 ppm (singlet)α-H: ~2.79 ppm (multiplet)β-H: ~1.51 ppm (multiplet)γ-H: ~2.19 ppm (multiplet)Piperazine exhibits a single peak due to chemical equivalence of all protons, while piperidine shows distinct signals for α, β, and γ protons.
¹³C NMR (CDCl₃) ~47.5 ppmα-C: ~47.0 ppmβ-C: ~27.2 ppmγ-C: ~25.2 ppmPiperazine displays a single carbon signal due to symmetry. Piperidine shows three distinct signals corresponding to the different carbon environments.
IR Spectroscopy N-H stretch: ~3300-3500 cm⁻¹ (sharp, single band)C-N stretch: ~1130 cm⁻¹N-H stretch: ~3300-3500 cm⁻¹ (sharp, single band)C-N stretch: ~1100 cm⁻¹Both show a characteristic N-H stretch for a secondary amine. The C-N stretching frequencies can vary slightly.
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 86Base Peak: m/z 56Molecular Ion (M⁺): m/z 85Base Peak: m/z 84The molecular ion peaks differ by one mass unit. The fragmentation patterns are distinct, with piperazine often showing a characteristic loss of ethyleneamine.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed view of the chemical environment of protons and carbons within a molecule.

¹H NMR: The proton NMR spectrum of piperazine is characterized by its simplicity, showing a single sharp peak for all eight protons due to the high degree of symmetry in the molecule.[1] In contrast, the spectrum of piperidine is more complex, with distinct multiplets for the protons at the α, β, and γ positions relative to the nitrogen atom.[2][3]

¹³C NMR: Similarly, the carbon-13 NMR spectrum of piperazine exhibits a single resonance, indicating that all four carbon atoms are chemically equivalent.[4] The ¹³C NMR spectrum of piperidine, however, shows three distinct signals for the α, β, and γ carbons, reflecting their different electronic environments.[3][5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. For both piperazine and piperidine, the most prominent feature is the N-H stretching vibration, which appears as a sharp, medium-intensity band in the region of 3300-3500 cm⁻¹.[6] The C-N stretching vibrations are also observable and can provide further structural information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

Electron Ionization (EI) Mass Spectrometry: Under EI conditions, both molecules produce a distinct molecular ion peak. The fragmentation patterns are highly informative. Piperazine typically undergoes fragmentation to produce a base peak at m/z 56, corresponding to the [C₃H₆N]⁺ ion. Piperidine, on the other hand, often shows a base peak at m/z 84, resulting from the loss of a hydrogen atom.[7]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of piperazine and piperidine analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer to the appropriate nucleus (¹H or ¹³C).

    • Set the spectral width, acquisition time, and relaxation delay. For ¹H NMR, a spectral width of 12-16 ppm and an acquisition time of 2-4 seconds are typical. For ¹³C NMR, a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds) are generally used.

  • Data Acquisition: Acquire the free induction decay (FID) by applying a radiofrequency pulse. The number of scans will depend on the sample concentration and the nucleus being observed (¹H generally requires fewer scans than ¹³C).

  • Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond, zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact. For solid samples, a pressure clamp may be used to improve contact.

  • Data Acquisition: Collect the sample spectrum. The number of scans can be varied to improve the signal-to-noise ratio (typically 16-64 scans).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile liquids.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conceptual Diagrams

The following diagrams illustrate the structural differences between piperazine and piperidine and a conceptual signaling pathway where these scaffolds are often employed.

Chemical Structures of Piperazine and Piperidine cluster_piperazine Piperazine cluster_piperidine Piperidine piperazine_img piperidine_img Conceptual GPCR Signaling Pathway Ligand Piperazine/Piperidine Analog (Antagonist/Agonist) GPCR G-Protein Coupled Receptor (e.g., Dopamine/Serotonin Receptor) Ligand->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

References

Safety Operating Guide

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory safety protocols and information from safety data sheets (SDS).

Hazard Identification and Safety Precautions

This compound is a chemical that requires careful handling. Based on GHS classifications, it presents several hazards.[1][2]

Hazard Summary

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Category 4)[1]
Causes skin irritationSkin corrosion/irritation (Category 2)[1][2]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1][2]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1][2]

Personal Protective Equipment (PPE)

To ensure personal safety while handling this compound, the use of appropriate personal protective equipment is mandatory.[1][2][3]

EquipmentSpecification
Eye/Face Protection Wear tight-sealing safety goggles or a face shield.[3]
Skin Protection Wear impervious clothing, a chemical-resistant apron, and boots.[3]
Hand Protection Use impervious gloves.[3]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter.[3]

Spillage and Accidental Release Measures

In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination.

Spill Containment and Cleanup

  • Evacuate Personnel : Ensure unprotected personnel are kept away from the spill area.[4]

  • Ensure Ventilation : Use only in a well-ventilated area.[1][2]

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains, waterways, or soil.[2]

  • Cleanup : Absorb the spill with an inert material such as diatomite or universal binders.[1] For solid material, sweep or vacuum up the spillage and collect it in a suitable container for disposal.[5]

  • Decontamination : Scrub surfaces and equipment with alcohol after material pickup.[1]

Disposal Procedures

Proper disposal of this compound and its contaminated packaging is crucial to prevent environmental harm and comply with regulations.

Step-by-Step Disposal Protocol

  • Consult Local Regulations : Disposal must be in accordance with local, state, and federal regulations.[1]

  • Engage a Licensed Disposal Company : It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.[4]

  • Containerize Waste : Place the chemical waste and any contaminated materials (e.g., absorbents, gloves, clothing) into a suitable, labeled, and closed container for disposal.[2][4]

  • Contaminated Packaging : Dispose of contaminated packaging as you would the unused product.[4][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Chemical Disposal assess_spill Assess for Spillage start->assess_spill spill Spill Occurred assess_spill->spill Yes no_spill No Spill: Routine Disposal assess_spill->no_spill No contain Contain Spill & Wear PPE spill->contain collect_waste Collect Waste in Labeled Container no_spill->collect_waste cleanup Clean Up with Inert Material contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate decontaminate->collect_waste contact_disposal Contact Licensed Waste Disposal Service collect_waste->contact_disposal dispose Dispose According to Local Regulations contact_disposal->dispose end End: Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.